molecular formula HeNa B14735519 Helium;sodium CAS No. 11142-42-0

Helium;sodium

Cat. No.: B14735519
CAS No.: 11142-42-0
M. Wt: 26.99237 g/mol
InChI Key: WOJONNYEZBXGHY-UHFFFAOYSA-N
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Description

Helium;sodium is a useful research compound. Its molecular formula is HeNa and its molecular weight is 26.99237 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

11142-42-0

Molecular Formula

HeNa

Molecular Weight

26.99237 g/mol

IUPAC Name

helium;sodium

InChI

InChI=1S/He.Na

InChI Key

WOJONNYEZBXGHY-UHFFFAOYSA-N

Canonical SMILES

[He].[Na]

Origin of Product

United States

Foundational & Exploratory

Dawn of a New Chemistry: The Theoretical Prediction and Experimental Realization of Stable Helium-Sodium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Abstract

Helium, long considered the most inert element in the periodic table, has been theoretically predicted and experimentally confirmed to form a stable compound with sodium under high pressure. This discovery challenges fundamental concepts of chemistry and opens new avenues for materials science, particularly under extreme conditions. This technical guide provides a comprehensive overview of the theoretical predictions, computational methodologies, and experimental synthesis of the novel helium-sodium compound, Na₂He, as well as the predicted Na₂HeO. It is intended for researchers, scientists, and professionals in drug development seeking to understand the frontiers of chemical bonding and material design.

Introduction

For decades, the formation of stable chemical compounds involving helium was considered impossible due to its exceptionally high ionization potential and closed-shell electronic configuration.[1][2][3][4] However, recent advancements in computational materials prediction, coupled with high-pressure experimental techniques, have led to a paradigm shift. An international team of researchers has successfully synthesized a thermodynamically stable compound of sodium and helium, Na₂He.[5] This guide delves into the core scientific principles and methodologies that led to this groundbreaking discovery.

Theoretical Prediction of Stable Na-He Compounds

The prediction of stable sodium-helium compounds was achieved through sophisticated computational methods that explore the vast landscape of possible crystal structures under extreme pressures.

Computational Methodology

The primary tool employed for the theoretical prediction was the ab initio evolutionary algorithm USPEX (Universal Structure Predictor: Evolutionary Xtallography) .[1][2][3][6][7][8] This method combines evolutionary algorithms with density functional theory (DFT) calculations to search for the most stable crystal structures at a given pressure and composition.

The workflow for the computational prediction can be summarized as follows:

Computational_Workflow cluster_initiation Structure Generation cluster_evolutionary_loop Evolutionary Algorithm Loop cluster_analysis Stability Analysis cluster_output Predicted Stable Compound P Initial Population (Random Structures) DFT DFT Energy Calculation (VASP) P->DFT Calculate Energy Fitness Fitness Evaluation (Enthalpy) DFT->Fitness Rank by Stability Phonon Phonon Dispersion Calculation (Dynamical Stability) DFT->Phonon Check Dynamical Stability Selection Selection of Parents Fitness->Selection Convex_Hull Convex Hull Construction (Thermodynamic Stability) Fitness->Convex_Hull Determine Thermodynamic Stability Variation Generation of New Structures (Heredity, Mutation) Selection->Variation Variation->DFT New Generation Stable_Structure Predicted Stable Na₂He Structure Phonon->Stable_Structure Convex_Hull->Stable_Structure Crystal_Structure He1 He Na1 Na He2 He He3 He He4 He e1 e⁻ Na2 Na Experimental_Workflow cluster_preparation Sample Preparation cluster_synthesis High-Pressure Synthesis cluster_characterization In-situ Characterization cluster_result Confirmation of Na₂He Load_Na Load Sodium Sample DAC Diamond Anvil Cell Assembly Load_Na->DAC Load_He Load Helium (Reactant & PTM) Load_He->DAC Pressurize Increase Pressure (>113 GPa) DAC->Pressurize Laser_Heat Laser Heating (>1500 K) Pressurize->Laser_Heat XRD X-ray Diffraction Laser_Heat->XRD Analyze Sample Analysis Structure Determination XRD->Analysis Confirmation Experimental Confirmation of Na₂He Analysis->Confirmation Theory_Experiment_Relationship cluster_theory Theoretical Prediction cluster_experiment Experimental Verification cluster_confirmation Scientific Breakthrough Prediction USPEX Evolutionary Search Predicts Stable Na₂He and Na₂HeO Synthesis High-Pressure Synthesis in Diamond Anvil Cell Prediction->Synthesis Guides Experimental Design Confirmation Confirmation of Stable Na₂He Compound Synthesis->Confirmation Validates Theoretical Prediction

References

Unveiling the Electronic Landscape of Na₂He: A High-Pressure Electride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, structure, and electronic properties of the novel high-pressure compound, Disodium Helide (Na₂He), revealing its unique nature as an insulating electride.

Researchers in materials science and condensed matter physics are continually pushing the boundaries of chemical intuition, exploring novel compounds that can only exist under extreme conditions. One such remarkable discovery is Disodium Helide (Na₂He), a stable compound of sodium and the notoriously inert helium, which forms at pressures exceeding 113 gigapascals (GPa)[1][2][3]. This technical guide provides an in-depth exploration of the electronic structure of Na₂He, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the fundamental concepts that define this unique material.

Crystal and Electronic Structure: An Insulating Electride

At pressures above 113 GPa, Na₂He crystallizes in a fluorite-type structure (space group Fm-3m)[1][2][3][4]. In this arrangement, the sodium atoms form a simple cubic sublattice, with helium atoms occupying half of the cubic interstitial sites. The remaining empty cubes within the sodium framework host localized pairs of electrons, a defining characteristic of an electride[1][2].

The presence of these interstitial electron pairs, acting as anions, fundamentally alters the electronic properties of the material. Unlike typical metals where electrons are delocalized, Na₂He is an insulator[1][2]. The insertion of helium atoms into the sodium sublattice induces a strong localization of electrons, opening a significant band gap that increases with pressure[2]. This behavior is counter-intuitive, as pressure usually promotes metallization.

The bonding in Na₂He can be described as an eight-centre two-electron (8c-2e) bond within the empty Na₈ cubes[1][2]. The helium atoms themselves do not directly participate in chemical bonding; their role is to structure the sodium lattice and promote the localization of electrons into the interstitial sites[3][5].

Quantitative Structural and Electronic Data

The following tables summarize the key quantitative data reported for Na₂He, providing a concise overview of its structural and electronic properties at various pressures.

ParameterValuePressure (GPa)Reference
Crystal SystemCubic300[3]
Space GroupFm-3m300[3]
Lattice Constant (a)3.95 Å300[3]

Table 1: Crystallographic Data for Na₂He.

SpeciesBader Charge (e)Pressure (GPa)Reference
Na+0.599200[3]
He-0.174200[3]
Interstitial Electron Pair (2e⁻)~ -1.022200[3]

Table 2: Calculated Bader Charges in Na₂He.

ParameterValuePressure (GPa)Reference
Integrated Electron Population in ELF Basin~1.9 e-[5]
Occupation Number of 8c-2e bond1.80100[2]
Occupation Number of 8c-2e bond1.88300[2]
Occupation Number of 8c-2e bond1.89500[2]

Table 3: Electron Localization Function (ELF) and Bonding Analysis.

Experimental and Computational Methodologies

The discovery and characterization of Na₂He have been a synergistic effort between theoretical predictions and experimental verification.

Computational Prediction: Ab Initio Evolutionary Algorithm

The existence and stability of Na₂He were first predicted using the ab initio evolutionary algorithm USPEX (Universal Structure Predictor: Evolutionary Xtallography)[1][2][3]. This computational method explores a vast landscape of possible crystal structures to identify thermodynamically stable phases at given pressure-temperature conditions.

computational_workflow cluster_prediction Structure Prediction cluster_analysis Property Analysis USPEX USPEX DFT DFT Calculations (VASP) USPEX->DFT Candidate Structures Stable_Structure Predicted Stable Na₂He Structure USPEX->Stable_Structure Lowest Enthalpy Structure DFT->USPEX Energies & Forces Band_Structure Band Structure Calculation Stable_Structure->Band_Structure ELF Electron Localization Function (ELF) Stable_Structure->ELF Bader Bader Charge Analysis Stable_Structure->Bader

Caption: Computational workflow for the prediction of Na₂He.

The workflow begins with the USPEX algorithm generating a population of candidate crystal structures. The energies and forces of these structures are then calculated using Density Functional Theory (DFT), typically with the VASP (Vienna Ab initio Simulation Package) code. The structures with the lowest enthalpy are then selected for further analysis of their electronic properties, including band structure, Electron Localization Function (ELF), and Bader charge analysis, to confirm the electride nature.

Experimental Synthesis and Characterization

The experimental synthesis of Na₂He was achieved using a diamond anvil cell (DAC) to generate the required high pressures[1][2].

experimental_workflow Sample_Loading Load Na and He into Diamond Anvil Cell Compression Increase Pressure (> 113 GPa) Sample_Loading->Compression Heating Laser Heating (~1500 K) Compression->Heating Synthesis Formation of Na₂He Heating->Synthesis Characterization In-situ X-ray Diffraction (XRD) Synthesis->Characterization Structure Verification

Caption: Experimental workflow for the synthesis of Na₂He.

Tiny plates of sodium are loaded into the DAC along with helium, which serves as both a reactant and a pressure-transmitting medium. The pressure is then increased to over 113 GPa, and the sample is heated with a laser to approximately 1500 K to overcome any kinetic barriers to the formation of Na₂He[3]. The crystal structure of the synthesized compound is then verified in-situ using X-ray diffraction (XRD).

The Role of the Electron Localization Function (ELF)

A key tool for identifying and characterizing electrides is the Electron Localization Function (ELF)[6][7][8]. ELF is a measure of the probability of finding an electron in the vicinity of a reference electron. In Na₂He, ELF analysis reveals distinct maxima in the interstitial regions of the sodium sublattice, corresponding to the localized electron pairs[2][5]. This provides strong evidence for its electride character.

elf_concept cluster_crystal Na₂He Crystal Lattice cluster_elf ELF Analysis Na1 Na2 Na3 Na4 He He e_pair 2e⁻ ELF_max High ELF Value (Electron Localization) e_pair->ELF_max label_Na Na Electride Confirmation of Electride Nature ELF_max->Electride

Caption: Conceptual diagram of ELF analysis in Na₂He.

Signaling Pathways and Logical Relationships

The formation and stability of the Na₂He electride can be understood through a series of logical relationships.

logical_relationship High_Pressure High Pressure (> 113 GPa) Forced_Proximity Forced Proximity of Na and He Atoms High_Pressure->Forced_Proximity Electron_Repulsion Repulsion of Valence Electrons from Atomic Cores Forced_Proximity->Electron_Repulsion Electron_Localization Localization of Electrons in Interstitial Sites Electron_Repulsion->Electron_Localization Electride_Formation Formation of Na₂He Electride Electron_Localization->Electride_Formation Insulating_State Insulating Electronic State Electride_Formation->Insulating_State

Caption: Logical pathway to the formation of Na₂He electride.

High pressure forces the sodium and helium atoms into close proximity. This confinement leads to the repulsion of sodium's valence electrons from the atomic cores, causing them to localize in the interstitial voids of the crystal lattice. This electron localization is the defining characteristic of the electride, which in turn leads to its insulating nature.

Conclusion

The discovery of Na₂He represents a significant advancement in high-pressure chemistry and physics. It challenges the conventional understanding of chemical inertness and the behavior of matter under extreme conditions. The formation of an insulating electride from a simple metal and a noble gas highlights the crucial role of pressure in driving novel electronic and structural arrangements. For researchers in materials science and drug development, the study of such exotic compounds, while not directly applicable to biological systems, provides fundamental insights into the nature of chemical bonding and electron localization, which are core concepts in molecular design and interaction. The methodologies employed in the study of Na₂He, particularly the synergy between computational prediction and experimental verification, serve as a powerful paradigm for the discovery of new materials with tailored properties.

References

The Helium-Sodium Binary System: A High-Pressure Perspective and Low-Pressure Behavior

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The helium-sodium (He-Na) binary system presents a fascinating case study in chemical interactions under extreme conditions, transitioning from a simple mixture with very low mutual solubility at ambient pressures to forming a stable, insulating electride compound at high pressures. This technical guide provides a comprehensive overview of the He-Na phase diagram, with a particular focus on the high-pressure solid-phase behavior and the limited solubility in the liquid state at lower pressures. Detailed experimental and computational methodologies that have been pivotal in elucidating this system are presented, alongside quantitative data and visual representations of key processes.

Introduction

Helium, the most inert element, is not known to form stable chemical compounds under ambient conditions due to its extremely high ionization potential and closed-shell electronic configuration.[1] However, under high pressure, the chemical behavior of elements can be dramatically altered. The study of binary systems involving alkali metals and noble gases under extreme pressures has been a subject of intense research, leading to the discovery of unexpected compounds with novel properties. The helium-sodium system is a prime example, where the application of high pressure induces the formation of a stable compound, Na₂He.[1][2][3][4][5] This guide synthesizes the current understanding of the He-Na binary system across a range of pressures and temperatures.

Phase Diagram Overview

The phase diagram of the helium-sodium system is characterized by two distinct regions: a low-pressure region dominated by the very low solubility of helium in liquid sodium, and a high-pressure region where the formation of the solid compound Na₂He is observed.

Low-Pressure Region: Liquid-Gas Equilibrium

At atmospheric pressure and temperatures above the melting point of sodium (370.87 K), the He-Na system consists of a liquid sodium phase and a helium gas phase. The solubility of helium in liquid sodium is extremely low, as is typical for noble gases in liquid metals.

High-Pressure Region: Solid-Phase Equilibrium

At pressures exceeding 113 GPa, a stable compound with the stoichiometry Na₂He is formed.[1][2][3][4] This compound has a fluorite-type crystal structure and is a wide bandgap insulator.[2][5] The formation of Na₂He is a remarkable finding, as it represents a rare case of a thermodynamically stable compound of helium.

Quantitative Data

The following tables summarize the available quantitative data for the helium-sodium binary system.

Table 1: Solubility of Helium in Liquid Sodium

Temperature (K)Pressure (atm)Mole Fraction Solubility of He (x_He)Henry's Law Constant, k_H (atm/mole fraction)
5898.71.1 x 10⁻⁸7.9 x 10⁸
6448.82.0 x 10⁻⁸4.4 x 10⁸
7009.03.6 x 10⁻⁸2.5 x 10⁸
7559.05.8 x 10⁻⁸1.6 x 10⁸
8119.18.8 x 10⁻⁸1.0 x 10⁸

Data extrapolated from graphical representations and textual descriptions in cited literature. The original experimental data is attributed to Veleckis, Dhar, Cafasso, and Feder.

Table 2: Properties of the High-Pressure Na₂He Compound

PropertyValue
StoichiometryNa₂He
Crystal StructureFluorite-type (cubic)
Space GroupFm-3m
Stability Pressure Range> 113 GPa to at least 1000 GPa[2]
Electronic NatureInsulating Electride[2][5]
Predicted Formation Reaction (at >160 GPa)2Na + He → Na₂He[2][5]
Enthalpy of Formation (at 500 GPa)-0.51 eV[2][5]
Melting Point (at 140 GPa)> 1500 K[2]

Experimental and Computational Protocols

The elucidation of the He-Na phase diagram has been made possible through a combination of advanced experimental techniques and sophisticated computational methods.

High-Pressure Synthesis and Characterization of Na₂He

The synthesis and characterization of the high-pressure Na₂He compound involve the use of a diamond anvil cell (DAC) coupled with in-situ measurement techniques.

Experimental Workflow: High-Pressure Synthesis of Na₂He

G cluster_prep Sample Preparation cluster_exp High-Pressure Experiment cluster_analysis Data Analysis Load Na Load high-purity sodium sample into a gasket hole. Load He Cryogenically load helium as the pressure- transmitting medium. Load Na->Load He Seal DAC Seal the diamond anvil cell. Load He->Seal DAC Pressurize Increase pressure > 113 GPa. Seal DAC->Pressurize Laser Heat Laser heat the sample to induce reaction and crystallization (>1500 K). [1] Pressurize->Laser Heat XRD Perform in-situ X-ray diffraction to determine crystal structure. Laser Heat->XRD Analyze XRD Analyze diffraction patterns to identify Na₂He phase. XRD->Analyze XRD Compare Theory Compare experimental results with theoretical predictions. Analyze XRD->Compare Theory

Caption: Experimental workflow for the high-pressure synthesis of Na₂He.

Methodology Details:

  • Diamond Anvil Cell (DAC) Preparation : A small piece of high-purity sodium is placed into a sample chamber drilled in a metal gasket. The gasket is then placed between the culets of two opposing diamond anvils.

  • Helium Loading : The DAC is cooled to cryogenic temperatures, and liquid helium is loaded into the sample chamber, which then serves as both a reactant and a pressure-transmitting medium.

  • Pressurization and Heating : The pressure is gradually increased by applying a force to the back of the diamonds. At the target pressure (above 113 GPa), the sample is heated using a high-power laser to overcome any kinetic barriers to reaction and to promote crystallization.[2]

  • In-situ Characterization : Synchrotron X-ray diffraction is used to probe the crystal structure of the sample in-situ at high pressure and temperature. The resulting diffraction patterns are used to identify the formation of new crystalline phases and to determine their structure.

Computational Prediction of Na-He Compounds

The existence and stability of Na₂He were first predicted using ab initio evolutionary algorithms.

Logical Relationship: Computational Structure Prediction

G USPEX USPEX Evolutionary Algorithm Gen Structures Generate initial random structures or from precursors. USPEX->Gen Structures DFT Density Functional Theory (DFT) Energy Calculations Select Select lowest enthalpy structures for next generation. DFT->Select Input Input: - Chemical composition (Na, He) - Pressure range Input->USPEX Relax Relax structures and calculate enthalpy using DFT. Gen Structures->Relax Relax->DFT Vary Apply variation operators: - Heredity - Mutation Select->Vary Converge Converge on the lowest enthalpy structure (Na₂He). Select->Converge if converged New Gen Create new generation of structures. Vary->New Gen New Gen->Relax

Caption: Logical workflow for computational prediction of Na-He compounds.

Methodology Details:

  • Evolutionary Algorithm (USPEX) : The USPEX (Universal Structure Predictor: Evolutionary Xtallography) algorithm was used to perform a variable-composition search for stable compounds in the Na-He system at various pressures.[2] This method generates a population of candidate crystal structures and evolves them towards lower enthalpy configurations.

  • Ab Initio Calculations : The enthalpy of each candidate structure is calculated using density functional theory (DFT). These calculations provide the energy landscape of the system, allowing for the identification of thermodynamically stable and metastable phases.

  • Structure Evolution : The algorithm uses variation operators such as heredity (combining parts of successful parent structures) and mutation to create new generations of structures until the lowest-enthalpy structure is found.

Measurement of Helium Solubility in Liquid Sodium

The experimental determination of the solubility of helium in liquid sodium is challenging due to the low solubility and the reactive nature of liquid sodium. The primary method employed is a volumetric technique.

Experimental Workflow: Gas Solubility Measurement

G cluster_setup System Setup cluster_equil Equilibration cluster_measure Measurement & Analysis Load Na Load purified liquid sodium into a sealed vessel. Evacuate Evacuate the system to remove residual gases. Load Na->Evacuate Introduce He Introduce a known volume of helium gas. Evacuate->Introduce He Heat Heat the vessel to the desired temperature. Introduce He->Heat Stir Stir the liquid sodium to ensure saturation. Heat->Stir Equilibrate Allow the system to reach thermodynamic equilibrium. Stir->Equilibrate Measure P Measure the final equilibrium pressure. Equilibrate->Measure P Calculate Calculate the amount of dissolved helium from the pressure change and known volumes. Measure P->Calculate

Caption: Experimental workflow for measuring helium solubility in liquid sodium.

Methodology Details:

  • Apparatus : A high-temperature, high-vacuum apparatus is used, typically consisting of a vessel to hold the liquid sodium, a gas burette to measure the volume of helium, and pressure and temperature sensors.

  • Procedure : A known amount of purified liquid sodium is introduced into the vessel. The system is then evacuated. A measured volume of helium gas is introduced into the system, and the vessel is heated to the desired temperature. The liquid sodium is stirred to facilitate the dissolution of helium and to ensure that equilibrium is reached.

  • Data Acquisition : The pressure, temperature, and volume of the gas and liquid phases are carefully measured. The amount of dissolved helium is determined by the change in the volume of the gas phase.

Conclusion

The helium-sodium binary system showcases the dramatic influence of pressure on chemical interactions. While exhibiting very low mutual solubility under ambient conditions, at pressures above 113 GPa, a stable insulating electride compound, Na₂He, is formed. The discovery of this compound, guided by ab initio evolutionary algorithms and confirmed by high-pressure experiments, has significant implications for our understanding of chemistry under extreme conditions and the potential for novel materials synthesis. Further research is warranted to refine the low-pressure solubility data and to explore the phase diagram at the intersection of the low- and high-pressure regimes.

References

Unveiling the Unexpected: A Technical Guide to the Thermodynamic Stability of Sodium-Helium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the surprising thermodynamic stability of sodium-helium compounds under high pressure is now available for researchers, scientists, and professionals in drug development. This whitepaper delves into the novel chemical interactions between the highly reactive alkali metal, sodium (Na), and the most inert element, helium (He), leading to the formation of stable crystalline structures. This breakthrough challenges long-held principles of chemistry and opens new avenues for materials science and condensed matter physics.

Executive Summary

Under extreme pressures, sodium and helium atoms overcome their natural lack of reactivity to form stable compounds, most notably the electride Na₂He. This guide provides a thorough examination of the thermodynamic properties, synthesis protocols, and theoretical underpinnings of these unique materials. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental and computational methodologies are outlined. Visual diagrams generated using Graphviz are included to illustrate key relationships and workflows, offering a clear and concise understanding of this emergent area of high-pressure chemistry.

Introduction: A New Chapter in Noble Gas Chemistry

Helium, with its closed-shell electronic configuration, has long been considered the most chemically inert element.[1][2] However, recent theoretical predictions and experimental validations have demonstrated that high pressure can dramatically alter the chemical behavior of elements, leading to the formation of unexpected compounds.[1][2][3] In the Na-He system, the application of pressures exceeding 113 gigapascals (GPa) forces the formation of a thermodynamically stable compound, Na₂He.[1][2][3] This discovery is not merely a chemical curiosity but represents a fundamental shift in our understanding of chemical bonding and matter under extreme conditions.

The stability of Na₂He is attributed to its nature as an electride.[1][3] In this exotic state of matter, electrons are not bound to individual atoms but are localized in the interstitial sites of the crystal lattice, effectively behaving as anions.[1][3] This unique electronic configuration is the key to the thermodynamic stability of Na₂He at high pressures. This guide will explore the properties of Na₂He, the predicted stability of a related compound Na₂HeO, and the potential existence of other sodium-helium compounds.

Thermodynamic Stability of Sodium-Helium Compounds

The thermodynamic stability of sodium-helium compounds is critically dependent on pressure. At ambient pressure, the formation of any Na-He compound is highly unfavorable. However, as pressure increases, the enthalpy of formation for certain stoichiometries becomes negative, indicating a thermodynamically favorable reaction.

Na₂He: A High-Pressure Electride

The most well-studied sodium-helium compound is Na₂He. Theoretical calculations predicted, and experiments later confirmed, that Na₂He becomes thermodynamically stable at pressures above 113 GPa.[1][2][3] The formation of Na₂He is an exothermic reaction at these high pressures.[3]

Table 1: Thermodynamic Properties of Na₂He

Pressure (GPa)Formation Enthalpy (eV/f.u.)Stability
> 113NegativeThermodynamically Stable[1][2][3]
160ExothermicPredicted to be Exothermic[3]
500-0.51Predicted Reaction Enthalpy[3]
> 100-Dynamically Stable[3]
≤ 50-Dynamically Unstable[3]

f.u. = formula unit

The stability of Na₂He is further influenced by temperature. Quasiharmonic free energy calculations indicate that the Gibbs free energy of formation is not significantly affected by temperatures up to 800 K at 300 GPa, suggesting a robust stability across a range of high-temperature conditions.

NaHe: A Predicted Compound

While Na₂He has been the primary focus of research, theoretical studies also suggest the potential for other sodium-helium compounds. The existence of a compound with the stoichiometry NaHe has been proposed, though detailed thermodynamic data remains less established compared to Na₂He. Further computational and experimental investigations are required to fully elucidate the stability and properties of NaHe.

Na₂HeO: A Predicted Ternary Compound

The inclusion of oxygen into the Na-He system is predicted to lead to the formation of another stable compound, Na₂HeO, at pressures above 15 GPa.[1][4][5] This ternary compound is expected to have a structure similar to Na₂He, with oxygen atoms occupying the interstitial sites.[1] The prediction of Na₂HeO's stability at a significantly lower pressure than Na₂He suggests that the presence of a highly electronegative element like oxygen can facilitate the formation of these novel helium-containing materials.[1]

Table 2: Predicted Stability of Na₂HeO

Pressure (GPa)Stability
> 15Predicted to be Thermodynamically Stable[1][4][5]

Experimental and Computational Protocols

The discovery and characterization of sodium-helium compounds have been driven by a synergy between advanced computational prediction methods and cutting-edge high-pressure experimental techniques.

Computational Prediction: Ab Initio Evolutionary Algorithm (USPEX)

The existence and crystal structure of Na₂He were first predicted using the ab initio evolutionary algorithm USPEX (Universal Structure Predictor: Evolutionary Xtallography).[1][2][3] This powerful computational tool explores the energy landscape of a given chemical system to identify the most stable crystal structures.

The general workflow for predicting the stability of Na-He compounds using USPEX involves the following steps:

  • Input Parameters: Define the chemical elements (Na, He) and the pressure range of interest.

  • Structure Generation: The algorithm generates a diverse population of initial crystal structures with random symmetries and atomic positions.

  • Local Optimization: The geometry of each structure is optimized using density functional theory (DFT) calculations to find the local minimum in the enthalpy landscape.

  • Fitness Evaluation: The enthalpy of each optimized structure is calculated, serving as the "fitness" criterion.

  • Evolutionary Operations: The structures with the lowest enthalpies are selected as "parents" for the next generation. New structures are created through heredity, lattice mutation, and atomic permutation operations.

  • Iteration: The process of optimization, evaluation, and generation of new structures is repeated for multiple generations until the lowest-enthalpy structures remain unchanged, indicating that the most stable configurations have been found.

USPEX_Workflow cluster_init Initialization cluster_loop Evolutionary Loop cluster_final Output Input Input Parameters (Na, He, Pressure) Gen Initial Structure Generation Input->Gen Opt Local Optimization (DFT) Gen->Opt Eval Enthalpy Evaluation Opt->Eval Sel Selection Eval->Sel Op Evolutionary Operations Sel->Op Output Stable Structures (e.g., Na2He) Sel->Output Op->Opt Next Generation

Figure 1: USPEX algorithm workflow for predicting stable Na-He compounds.
Experimental Synthesis: High-Pressure Diamond Anvil Cell with Laser Heating

The experimental synthesis of Na₂He was achieved using a diamond anvil cell (DAC) coupled with a laser heating system.[1][2][3] This apparatus allows for the simultaneous application of extreme pressures and temperatures to a microscopic sample.

A detailed, step-by-step protocol for the synthesis of Na₂He is as follows:

  • Diamond Anvil Cell Preparation:

    • A pair of flawless diamonds are mounted in the DAC.

    • A rhenium gasket is pre-indented between the diamonds to create a sample chamber.

    • A small hole (typically 30-50 micrometers in diameter) is drilled into the center of the indentation to serve as the sample chamber.

  • Sample Loading:

    • A small piece of high-purity sodium is loaded into the sample chamber under an inert atmosphere to prevent oxidation.

    • The DAC is placed in a gas-loading system, and high-purity helium gas is introduced into the sample chamber, acting as both a reactant and a pressure-transmitting medium.

    • A ruby chip is also included in the sample chamber for pressure calibration via ruby fluorescence spectroscopy.

  • Pressurization and Heating:

    • The DAC is gradually pressurized to the target pressure (e.g., >113 GPa).

    • The sample is then heated to a high temperature (e.g., >1500 K) using a focused laser beam.[1] This promotes the chemical reaction between sodium and helium.

  • In-situ Analysis:

    • The formation of the new compound is monitored in-situ using synchrotron X-ray diffraction. The appearance of new diffraction peaks that can be indexed to the predicted crystal structure of Na₂He confirms its synthesis.

DAC_Synthesis cluster_prep DAC Preparation cluster_load Sample Loading cluster_synth Synthesis cluster_analysis Analysis Prep_Gasket Gasket Preparation (Indentation & Drilling) Load_Na Load Sodium Prep_Gasket->Load_Na Load_He Load Helium Gas Load_Na->Load_He Load_Ruby Load Ruby Calibrant Load_He->Load_Ruby Pressurize Pressurize to >113 GPa Load_Ruby->Pressurize Heat Laser Heat to >1500 K Pressurize->Heat XRD In-situ X-ray Diffraction Heat->XRD

Figure 2: Experimental workflow for the synthesis of Na₂He in a diamond anvil cell.

Structural and Electronic Properties

The crystal structure of Na₂He is of the cubic fluorite (CaF₂) type, with sodium atoms occupying the F⁻ positions and helium atoms at the Ca²⁺ sites.[1][2][3] A remarkable feature of this structure is that half of the cubic cages formed by sodium atoms are empty.[1] It is within these empty cages that the interstitial electrons are localized, forming eight-center, two-electron bonds.[1] This electron localization is responsible for the insulating nature of Na₂He, a surprising property for a compound formed from two metallic elements (under pressure).

Figure 3: 2D representation of the Na₂He crystal structure.

Implications and Future Directions

The discovery of stable sodium-helium compounds has profound implications for our understanding of chemistry and physics under extreme conditions. It demonstrates that the concept of chemical inertness is pressure-dependent and that novel materials with unique properties can be formed in planetary interiors and other high-pressure environments.

Future research in this area is likely to focus on:

  • Exploration of other noble gas compounds: The successful synthesis of a sodium-helium compound encourages the search for other stable compounds involving helium and other noble gases with various elements.

  • Investigation of physical properties: Detailed characterization of the mechanical, optical, and electronic properties of Na₂He and other potential Na-He compounds is needed to fully understand their nature.

  • Synthesis of related ternary compounds: The predicted stability of Na₂HeO opens the door to the synthesis and characterization of a new class of ternary compounds containing helium.

  • Potential applications: While currently in the realm of fundamental research, the unique properties of electrides like Na₂He could one day lead to applications in areas such as electronics or catalysis.

Conclusion

The formation of thermodynamically stable sodium-helium compounds under high pressure represents a paradigm shift in our understanding of chemical bonding and the reactivity of elements. The electride Na₂He, with its localized interstitial electrons, is a testament to the transformative power of pressure in creating novel materials with unexpected properties. This technical guide has provided a comprehensive overview of the current knowledge in this exciting field, from the fundamental thermodynamic principles to the detailed experimental and computational methodologies. As research continues to push the boundaries of pressure and temperature, the exploration of the Na-He system and other noble gas chemistries promises to unveil even more surprising and scientifically rich discoveries.

References

"ab initio calculations of He-Na interaction potentials"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ab Initio Calculations of He-Na Interaction Potentials

Introduction

The interaction between helium (He) and sodium (Na) atoms is a fundamental prototype for studying weakly bound van der Waals systems. Understanding this interaction is crucial for various fields, including cold and ultracold physics, astrophysics, and the development of accurate interatomic potential models. Ab initio (from first principles) calculations provide a powerful theoretical framework for determining the potential energy surface (PES) that governs the interaction between these atoms without prior experimental data. This guide details the theoretical methods, computational workflows, quantitative results, and experimental validation techniques central to the study of the He-Na system.

Theoretical Methods for Ab Initio Calculations

The goal of ab initio calculations is to solve the time-independent, non-relativistic Schrödinger equation within the Born-Oppenheimer approximation, where the electronic motion is calculated for fixed nuclear positions.[1] The resulting energy, when computed for a range of internuclear distances (R), defines the potential energy curve (PEC).

Several methods are employed, offering a trade-off between accuracy and computational cost:

  • Hartree-Fock (HF): This is the simplest ab initio method, treating electrons as moving in the average field of all other electrons. It neglects electron correlation, the instantaneous repulsion between electrons, and is thus generally insufficient for accurately describing weak van der Waals interactions.

  • Møller-Plesset Perturbation Theory (MPn): This method adds electron correlation as a perturbation to the HF solution. Second-order (MP2) and fourth-order (MP4) are common, offering improved accuracy over HF.

  • Coupled Cluster (CC) Theory: This is considered the "gold standard" for single-reference systems. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is renowned for its high accuracy in calculating interaction energies for systems like He-Na.[2]

  • Configuration Interaction (CI): This method provides a variational treatment of electron correlation but can be computationally demanding. Multireference CI (MRCI) is used when the electronic structure is not well-described by a single determinant, though this is less critical for the ground state He-Na interaction.[3]

Basis Sets: The accuracy of any ab initio calculation is also highly dependent on the quality of the basis set, which is a set of mathematical functions used to build molecular orbitals. For van der Waals interactions, correlation-consistent basis sets, such as Dunning's augmented sets (e.g., aug-cc-pVTZ, aug-cc-pVQZ), are essential as they include diffuse functions necessary to describe the electron density at large internuclear distances.[4]

Quantitative Interaction Potential Data

Ab initio calculations yield key quantitative descriptors for the He-Na interaction potential, primarily the well depth (Dₑ) and the equilibrium bond distance (Rₑ). The well depth represents the strength of the interaction, while the equilibrium distance is the internuclear separation at the minimum of the potential energy curve.

Below is a summary of representative theoretical values for the ground state He-Na interaction.

Computational MethodBasis SetWell Depth (Dₑ) (cm⁻¹)Equilibrium Distance (Rₑ) (Å)Reference
CCSD(T)aug-cc-pVQZ~1.8 - 2.2~5.5 - 5.8Based on similar rare gas-alkali systems
MP4Large + bond functions~1.9~5.7Based on similar rare gas-alkali systems
Model PotentialN/A0.39 meV (~3.15 cm⁻¹)3.70 ÅTheoretical Determination (H-He system)

Note: Specific, consistently reported values for He-Na are sparse in easily accessible literature; the values are representative based on calculations of similar weakly bound systems. The model potential data for H-He is included for comparative insight.

Visualization of Computational and Experimental Workflows

Ab Initio Calculation Workflow

The process of calculating a potential energy curve from first principles follows a systematic workflow, from defining the chemical system to fitting the final potential.

AbInitio_Workflow cluster_setup 1. System Definition & Setup cluster_calc 2. Energy Calculation Loop cluster_analysis 3. Potential Generation DefineSystem Define System (He, Na coordinates) ChooseMethod Select Method (e.g., CCSD(T)) DefineSystem->ChooseMethod ChooseBasis Select Basis Set (e.g., aug-cc-pVQZ) ChooseMethod->ChooseBasis LoopStart For R = R_start to R_end ChooseBasis->LoopStart CalcEnergy Calculate Single-Point Energy E(R) LoopStart->CalcEnergy BSSE Correct for BSSE (Counterpoise Correction) CalcEnergy->BSSE StoreData Store [R, E_corr(R)] BSSE->StoreData StoreData->LoopStart FitPotential Fit Data Points to Analytical Function StoreData->FitPotential PEC Generate Potential Energy Curve (PEC) FitPotential->PEC

Workflow for ab initio potential energy curve calculation.
Synergy Between Theory and Experiment

Theoretical calculations and experimental measurements are complementary. Calculations provide a detailed potential, while experiments validate the accuracy of this potential. Discrepancies often lead to refinements in the theoretical models.

Theory_Experiment_Synergy cluster_theory Theoretical Branch cluster_exp Experimental Branch AbInitio Ab Initio Calculation (e.g., CCSD(T)) PES Calculate Potential Energy Surface (PES) AbInitio->PES Dynamics Quantum Scattering Calculations PES->Dynamics TheoreticalXS Predict Differential Cross Sections (σ_th) Dynamics->TheoreticalXS Comparison Compare Results (σ_th vs. σ_exp) TheoreticalXS->Comparison CMB Crossed Molecular Beam Experiment MeasureSignal Measure Angular Distribution of Scattered Atoms CMB->MeasureSignal ExperimentalXS Determine Experimental Cross Sections (σ_exp) MeasureSignal->ExperimentalXS ExperimentalXS->Comparison Validation Potential Validated / Refined Comparison->Validation

Logical relationship between theoretical and experimental validation.

Experimental Validation Protocols

The most direct experimental test of an interatomic potential is through scattering experiments.[5] The crossed molecular beam (CMB) technique is a primary method for this validation.[6][7][8]

Crossed Molecular Beam (CMB) Methodology

A typical CMB experiment designed to probe the He-Na interaction potential involves the following steps:

  • Beam Generation:

    • Helium Beam: A supersonic beam of helium is generated by expanding high-pressure He gas through a small nozzle into a vacuum chamber. This process produces a high-intensity, nearly monoenergetic beam.

    • Sodium Beam: A beam of sodium atoms is produced by heating solid sodium in an oven to generate vapor, which is then seeded in a carrier gas (like Argon) and expanded through a nozzle.

  • Beam Collimation and Velocity Selection:

    • The beams pass through a series of skimmers to select the central, most parallel portion, defining their direction.[7]

    • Mechanical velocity selectors (rotating slotted disks) are often used to narrow the velocity distribution of one or both beams, ensuring a well-defined collision energy.[6]

  • Scattering Chamber:

    • The two collimated, velocity-selected beams are directed to intersect at a fixed angle (typically 90°) in a high-vacuum scattering chamber.[8][9] The low pressure ensures that each detected scattering event is the result of a single He-Na collision.

  • Detection and Analysis:

    • A detector, often a highly sensitive mass spectrometer, is mounted on a rotatable platform within the vacuum chamber, centered on the collision point.[9]

    • The detector measures the number of scattered He or Na atoms as a function of the scattering angle (θ), yielding the differential cross section (DCS).

    • For alkali metals like sodium, a hot-wire surface ionizer can be used, which provides nearly 100% detection efficiency.[6][8]

  • Data Interpretation: The experimentally measured DCS is compared with the DCS calculated theoretically using the ab initio potential. Agreement between the two validates the theoretical potential, while discrepancies, particularly in the positions of quantum diffraction oscillations (rainbow scattering), can be used to refine it.[10]

Conclusion

The determination of the He-Na interaction potential is a prime example of the powerful synergy between ab initio quantum chemistry and experimental molecular dynamics. High-level theoretical methods like CCSD(T) are capable of producing highly accurate potential energy surfaces. These theoretical predictions are then rigorously tested and validated against empirical data from techniques such as crossed molecular beam scattering. This iterative process of calculation and verification drives progress in our fundamental understanding of intermolecular forces, providing the accurate potentials necessary for modeling more complex chemical and physical phenomena.

References

An In-depth Technical Guide to Van der Waals Forces in Helium-Sodium Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of van der Waals forces in mixtures of helium (He) and sodium (Na) atoms provides fundamental insights into interatomic interactions, which are crucial for a wide range of scientific disciplines, including atomic physics, chemistry, and materials science. These weak, non-covalent forces govern the behavior of gases at low temperatures, the formation of weakly bound molecules, and the dynamics of collisions in ultracold atomic samples. Understanding the He-Na interaction potential is particularly relevant for applications such as buffer gas cooling, the study of quantum fluids, and the interpretation of spectroscopic data from astrophysical environments. This guide offers a comprehensive overview of the theoretical and experimental aspects of van der Waals forces in helium-sodium mixtures, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

Van der Waals Interaction Potential

The interaction between a helium atom and a sodium atom is characterized by a potential energy curve that describes the potential energy as a function of the internuclear distance (R). At long ranges, the interaction is attractive and is dominated by dispersion forces, which arise from correlated fluctuations in the electron clouds of the two atoms. This long-range potential, V(R), can be expressed as a series expansion in inverse powers of R:

V(R) = - C_6/R^6 - C_8/R^8 - C_10/R^10 - ...

Here, C_6, C_8, and C_10 are the dispersion or van der Waals coefficients, which depend on the dynamic polarizabilities of the interacting atoms. At short internuclear distances, the electron clouds of the atoms begin to overlap, leading to a strong repulsive force. The balance between the long-range attraction and the short-range repulsion results in a potential well with a specific depth (D_e) at an equilibrium distance (R_e).

G cluster_0 xaxis Internuclear Distance (R) yaxis Potential Energy (V(R)) p1 p2 p3 p4 points 0 0 points->0 V(R) V(R) points->V(R) R R points->R Repulsion Repulsive Wall (Short Range) Attraction Attractive Well (van der Waals forces) Dissociation Dissociation Limit (V=0) Well_depth Well Depth (De) Well_depth->n5 Equilibrium_dist Equilibrium Distance (Re) 2.5,0 2.5,0 Equilibrium_dist->2.5,0 spline spline->n1 spline->n2 spline->n3 spline->n4 spline->n5 spline->n6 spline->n7 G He_Source Helium Source (Nozzle) Collimator1 Collimator He_Source->Collimator1 He Beam Na_Source Sodium Source (Oven) Collimator2 Collimator Na_Source->Collimator2 Na Beam Scattering_Chamber Scattering Chamber Collimator1->Scattering_Chamber Collimator2->Scattering_Chamber Detector Detector (Mass Spectrometer) Scattering_Chamber->Detector Scattered Atoms G cluster_0 Experimental Setup cluster_1 Process MOT Magneto-Optical Trap (Ultracold Na) Detector Atom Loss Detector MOT->Detector He_Source Cryogenic He Source He_Source->MOT PA_Laser Tunable Photoassociation Laser PA_Laser->MOT Collision He + Na Collision Excitation Photon Absorption (HeNa + hν -> HeNa*) Collision->Excitation Laser On Resonance Loss Trap Loss Excitation->Loss

An In-depth Technical Guide on the Chemistry of Noble Gases with Alkali Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the chemistry between noble gases and alkali metals, a field that challenges the traditional understanding of chemical inertness. While noble gases are known for their lack of reactivity due to their stable, filled valence electron shells, and alkali metals are highly reactive due to their single valence electron, interactions and even compound formation between these two groups of elements can occur under specific, often extreme, conditions. This guide delves into the theoretical underpinnings, experimental methodologies, and quantitative data associated with these fascinating interactions, offering valuable insights for researchers in chemistry, materials science, and drug development.

Theoretical Framework

The interaction between an alkali metal (M) and a noble gas (Ng) is fundamentally weak under ambient conditions. Alkali metals readily lose their single valence electron to form a positive ion (M⁺), while noble gases have a high ionization potential and a stable electron configuration, making them reluctant to form chemical bonds.[1][2] However, theoretical studies have shown that bonding is possible, primarily through charge-induced dipole interactions.[3] In these interactions, the positive charge of an alkali metal cation can polarize the electron cloud of a noble gas atom, leading to a weak electrostatic attraction.

Under high-pressure conditions, the chemistry is altered dramatically. Theoretical predictions, later confirmed by experiments, have shown the formation of stable compounds such as Na₂He.[4][5][6] In this electride compound, the helium atom does not form a conventional chemical bond but rather resides within the crystal lattice of sodium, where electron pairs become localized in the interstitial spaces, effectively acting as anions.[4][5]

Experimental Methodologies

The study of alkali metal-noble gas interactions requires specialized experimental techniques capable of creating and probing these species under non-standard conditions. The two primary methods employed are high-pressure synthesis using diamond anvil cells and low-temperature studies using matrix isolation spectroscopy.

High-Pressure Synthesis in a Diamond Anvil Cell (DAC)

The synthesis of compounds like Na₂He necessitates extremely high pressures, which are achieved using a diamond anvil cell (DAC).[7] This technique involves compressing a sample between the small, flat faces (culets) of two diamonds.

Experimental Protocol for High-Pressure Synthesis:

  • Gasket Preparation: A thin metal sheet, typically made of rhenium or a tungsten alloy, is pre-indented between the diamond anvils to create a sample chamber. A small hole is then drilled in the center of the indentation using techniques like electrical discharge machining (EDM) or laser drilling.[8]

  • Sample Loading: A small piece of the alkali metal (e.g., sodium) is carefully loaded into the gasket hole. Due to the high reactivity of alkali metals, this step must be performed in an inert atmosphere, such as inside a glovebox. A pressure calibrant, typically a small chip of ruby, is also placed in the sample chamber.[3][9]

  • Gas Loading: The DAC is placed in a high-pressure gas-loading system, which is then filled with the noble gas (e.g., helium or neon) to the desired pressure. This process loads the noble gas into the sample chamber, which will act as both a reactant and a pressure-transmitting medium.[9]

  • Pressure Application: The pressure inside the DAC is gradually increased by mechanically turning the screws of the cell. The pressure is monitored in situ by measuring the fluorescence spectrum of the ruby chip.[6][7]

  • Laser Heating: To facilitate the reaction, the sample is heated to high temperatures (e.g., >1500 K) using a focused laser beam. Double-sided laser heating systems are often employed to ensure uniform temperature distribution.[4][10][11] The temperature is measured by analyzing the black-body radiation emitted from the heated sample.[12]

  • In-situ Analysis: The formation and structure of the new compound are analyzed in situ using synchrotron X-ray diffraction (XRD) and Raman spectroscopy. XRD provides information about the crystal structure of the material, while Raman spectroscopy can probe its vibrational modes.[13][14]

High_Pressure_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis prep_gasket Gasket Preparation (Indentation & Drilling) load_sample Sample Loading (Alkali Metal + Ruby) in Inert Atmosphere prep_gasket->load_sample Gasket ready gas_loading Noble Gas Loading load_sample->gas_loading Sample in DAC pressurize Pressure Application gas_loading->pressurize Gas loaded laser_heating Laser Heating pressurize->laser_heating Target pressure reached in_situ_xrd In-situ X-ray Diffraction laser_heating->in_situ_xrd Reaction initiated in_situ_raman In-situ Raman Spectroscopy laser_heating->in_situ_raman Reaction initiated

Fig. 1: Experimental workflow for high-pressure synthesis.
Matrix Isolation Spectroscopy

Matrix isolation is a technique used to trap and study reactive species at very low temperatures.[5][13][15] An alkali metal and a noble gas are co-deposited onto a cryogenic substrate, forming a solid matrix where individual alkali metal atoms are isolated within the noble gas solid. This prevents the alkali metal atoms from reacting with each other and allows for the study of their interaction with the surrounding noble gas atoms.

Experimental Protocol for Matrix Isolation Spectroscopy:

  • Vaporization of Alkali Metal: The alkali metal is heated in a Knudsen effusion cell or ablated with a pulsed laser to produce a vapor of metal atoms.[2][10]

  • Co-deposition: The alkali metal vapor and a large excess of the noble gas are simultaneously deposited onto a cold substrate (typically a transparent window made of CsI or sapphire) maintained at cryogenic temperatures (10-40 K) inside a high-vacuum chamber.[7][15] The ratio of noble gas to alkali metal is typically high (e.g., 1000:1) to ensure proper isolation.[15]

  • Spectroscopic Analysis: The resulting matrix is then analyzed using various spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy.[1][2][16] These methods probe the vibrational modes of the trapped species and can reveal information about the interactions between the alkali metal and the noble gas atoms.

  • Annealing and Photolysis: The matrix can be slowly warmed (annealed) to allow for limited diffusion and reaction of the trapped species. Alternatively, the matrix can be irradiated with light of a specific wavelength (photolysis) to induce photochemical reactions.[2]

Matrix_Isolation_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_analysis Analysis vaporize Alkali Metal Vaporization (Knudsen Cell or Laser Ablation) codeposit Co-deposition of Alkali Metal Vapor and Noble Gas vaporize->codeposit cool_substrate Cryogenic Cooling of Substrate cool_substrate->codeposit spectroscopy FTIR / Raman Spectroscopy codeposit->spectroscopy Matrix formed anneal_photolyze Annealing / Photolysis (Optional) spectroscopy->anneal_photolyze Further study

Fig. 2: Experimental workflow for matrix isolation spectroscopy.

Quantitative Data

The interactions between alkali metals and noble gases are generally weak, and the resulting complexes are often characterized by long bond lengths and low dissociation energies. High-pressure compounds represent a distinct class of materials with different bonding characteristics.

SpeciesMethodBond Length (Å)Dissociation Energy (kcal/mol)Reference(s)
Van der Waals Complexes
Ar-AuClMicrowave Spectroscopy2.47-[17]
Kr-AuClMicrowave Spectroscopy2.52-[17]
(CO)₅W:Ar--< 3.0[15][18]
He₂--0.022[15][18]
Alkali Metal Dimers
Li₂Spectroscopy-24.5
Na₂Spectroscopy-17.2[19]
K₂Spectroscopy-11.8[19]
Rb₂Spectroscopy-10.8[19]
Cs₂Spectroscopy-10.4[19]
High-Pressure Compounds
Na₂HeX-ray Diffraction-Thermodynamically stable > 113 GPa[4][5]

Note: Data for specific alkali metal-noble gas van der Waals complexes is sparse in the readily available literature. The table includes related data for context. The dissociation energies for alkali metal dimers are provided for comparison of bond strengths.

Conclusion

The chemistry of noble gases with alkali metals, though not as extensive as that with more electronegative elements, provides a fascinating area of study that pushes the boundaries of our understanding of chemical bonding. Under high pressure, novel materials with unique electronic structures, such as the electride Na₂He, can be formed. At low temperatures, weak van der Waals interactions can be studied in detail using matrix isolation spectroscopy. The experimental protocols outlined in this guide provide a foundation for researchers to explore these exotic chemical systems further. The continued development of advanced experimental techniques and theoretical models will undoubtedly lead to new discoveries in this challenging and rewarding field.

References

High-Pressure Helium Compounds: A New Frontier in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Introduction

Helium, the second most abundant element in the universe, has long been considered the epitome of chemical inertness due to its extremely stable closed-shell electronic configuration.[1][2] With the highest ionization potential and near-zero electron affinity of all elements, helium was traditionally thought to be incapable of forming stable chemical compounds under normal conditions.[1][2] However, recent advancements in high-pressure synthesis and computational materials science have shattered this long-held paradigm.[3][4] At pressures found within giant planets or deep within the Earth's mantle, helium sheds its aloofness and participates in the formation of novel, stable compounds with surprising and potentially transformative properties.[3][4][5]

This technical guide provides a comprehensive overview of the burgeoning field of high-pressure helium chemistry. It summarizes the key predicted and synthesized compounds, details the experimental and computational methodologies for their discovery, and explores their potential applications across various scientific and industrial domains. This document is intended for researchers, scientists, and professionals in materials science, chemistry, physics, and drug development who are interested in the exotic chemistry and novel materials emerging from high-pressure research.

Predicted and Synthesized High-Pressure Helium Compounds

The reactivity of helium under pressure was first predicted through sophisticated crystal structure prediction algorithms and has now been validated by experimental synthesis.[4][6] These compounds are not formed through conventional covalent or ionic bonds with helium. Instead, helium atoms are forced into the crystal lattices of other elements or compounds, fundamentally altering their electronic structures and physical properties.[1][4]

A notable example is Disodium Helide (Na₂He), the first stable helium compound to be synthesized.[3][6] It is an electride, where localized electron pairs in the crystal voids act as anions, making the material an insulator.[1][2] The presence of helium is crucial for stabilizing this structure by pushing away the electron gas and inducing this localization.[1]

Below is a summary of key predicted and experimentally confirmed high-pressure helium compounds.

Table 1: Properties of High-Pressure Helium Compounds
Compound FormulaPredicted/Observed Formation Pressure (GPa)Crystal StructureKey Properties & CharacteristicsPotential Applications
Na₂He >113 GPa (Observed)[1][6]Fluorite-type (cF12)[2][6]Insulator, Electride[1][6]High-pressure electride materials, Energy storage
Na₂HeO >15 GPa (Predicted)[1]Similar to Na₂He[4][7]Ionic crystal[4][7]Novel oxides, Geochemical models
FeHe >4 TPa (Predicted)[8]Crystalline[8]Superionic phase predicted[8]Planetary core models, High-temperature materials
FeHe₂ >12 TPa (Predicted)[8]Crystalline[8]Stable at extreme pressures[8]Planetary core models, High-temperature materials
CaF₂He 30 - 110 GPa (Predicted)[5][9]N/AStabilized by Coulomb interactions[5]Geochemical models, Helium storage in minerals
MgF₂He >107 GPa (Predicted)[9]N/AStabilized by Coulomb interactions[5]Geochemical models, Helium storage in minerals
He(N₂)₁₁ ~10 GPa (Observed)[9]Hexagonal[9]Van der Waals compound[9]High-pressure nitrogen chemistry, Energy materials
NeHe₂ >13.7 GPa (Observed)[9]MgZn₂-type Hexagonal[9]Van der Waals compound[9]Fundamental chemistry, Planetary interiors
SiO₂He 1.7 - 6.4 GPa (Observed)[9]Rhombohedral (He II)[9]Inclusion compound (Clathrate)[9]Geochemical transport, Materials modification

Potential Applications

While research into high-pressure helium compounds is still in its nascent stages, the unique properties of these materials suggest a range of potential applications. The ability to create novel electrides, modify the properties of existing materials, and store helium within the Earth's mantle has significant implications.

  • Materials Science: The discovery of Na₂He as a high-pressure electride opens the door to designing new materials with tailored electronic properties.[2] Electrides have potential applications in catalysis, non-linear optics, and as electron emitters. The insertion of helium can also be used to create novel allotropes of other elements, such as nitrogen, which could lead to new types of high-energy-density materials.[10]

  • Geoscience and Planetary Science: The formation of stable helium compounds with minerals like silicates and oxides, as well as with iron at terapascal pressures, suggests that significant quantities of helium could be stored deep within the Earth's mantle and core, and in the interiors of gas giants like Jupiter and Saturn.[4][5][8] This has profound implications for our understanding of planetary formation, evolution, and the global helium budget.[5][11]

  • Energy Storage: The unique crystal structures formed under high pressure could potentially be used to store energy. For instance, compounds formed with nitrogen could create new energetic materials.[10]

  • Drug Development: While direct applications in drug development are speculative, the principles of high-pressure synthesis and the discovery of novel materials could inspire new approaches. For example, understanding how pressure alters chemical interactions could inform the design of high-pressure drug delivery systems or the synthesis of novel, metastable drug polymorphs. The ability to create materials with precisely controlled electronic properties could also be relevant for the development of advanced biosensors.

Experimental and Computational Protocols

The discovery and characterization of high-pressure helium compounds rely on a synergistic approach combining theoretical predictions with cutting-edge experimental techniques.

Computational Prediction Workflow

The initial identification of potentially stable helium compounds is typically achieved through ab initio evolutionary algorithms, such as USPEX (Universal Structure Predictor: Evolutionary Xtallography).[1][4] This computational approach systematically searches for stable crystal structures at various pressures.

Computational_Workflow cluster_input Initial Inputs cluster_computation Evolutionary Algorithm (USPEX) cluster_output Analysis & Prediction elements Select Elements (e.g., Na, He) gen_structures 1. Generate Random Structures elements->gen_structures pressures Define Pressure Range (GPa) pressures->gen_structures relax 2. Relax Structures (DFT) gen_structures->relax Initial Population evaluate 3. Evaluate Enthalpy relax->evaluate select 4. Select Lowest Enthalpy Structures evaluate->select heredity 5. Generate New Structures (Heredity) select->heredity variation 6. Apply Variation Operators select->variation stability Determine Thermodynamic Stability select->stability heredity->gen_structures Next Generation variation->gen_structures properties Calculate Properties (Electronic, Phonon) stability->properties prediction Predict Stable Compound properties->prediction

Caption: Computational workflow for predicting stable high-pressure compounds.

Methodology:

  • Input Definition: The elemental constituents (e.g., Sodium, Helium) and a range of pressures (e.g., 0-500 GPa) are defined.[12]

  • Structure Generation: The evolutionary algorithm begins by creating a generation of random crystal structures with varying stoichiometries.[1]

  • DFT Relaxation: The geometry of each structure is optimized, and its enthalpy is calculated using Density Functional Theory (DFT).

  • Selection: The structures with the lowest enthalpy (most stable) are selected as parents for the next generation.[12]

  • New Generation: New structures are created through heredity and variation operators (e.g., mutation, permutation).

  • Iteration: Steps 2-5 are repeated until the lowest-enthalpy structures remain unchanged for several generations.

  • Analysis: The final predicted structures are analyzed for thermodynamic and dynamic stability (via phonon calculations) and their physical and electronic properties are computed.[1][12]

Experimental Synthesis and Characterization

Experimental validation is performed using a diamond anvil cell (DAC), which can generate extreme pressures on a microscopic sample.[4]

Experimental_Workflow cluster_prep Sample Preparation cluster_synthesis High-Pressure Synthesis cluster_analysis In-Situ Characterization cluster_results Data Analysis load_dac Load Reactants (e.g., Na) into DAC load_gas Load Helium as Pressure Medium load_dac->load_gas compress Increase Pressure to Target GPa load_gas->compress laser_heat Laser Heat to Induce Reaction (>1500 K) compress->laser_heat xrd Synchrotron X-ray Diffraction (XRD) laser_heat->xrd During/After Heating raman Raman Spectroscopy laser_heat->raman structure_id Identify Crystal Structure xrd->structure_id raman->structure_id compare Compare with Theoretical Predictions structure_id->compare

Caption: Experimental workflow for synthesis and characterization in a DAC.

Methodology:

  • Sample Loading: A microscopic sample of the reactant (e.g., a tiny plate of sodium) is placed inside a gasket between two diamond anvils.[6] The chamber is then filled with helium, which acts as both a reactant and a pressure-transmitting medium.[6]

  • Compression: The diamond anvils are mechanically driven together to increase the pressure on the sample chamber to the gigapascal range required for compound formation.[6]

  • Laser Heating: To overcome kinetic barriers and facilitate the reaction, the sample is heated to high temperatures (often >1500 K) using a focused laser beam.[1][6]

  • In-Situ Characterization: The formation and structure of the new compound are monitored in-situ (while under pressure) using techniques like synchrotron X-ray diffraction (XRD) and Raman spectroscopy.[2]

  • Data Analysis: The collected XRD patterns are used to determine the crystal structure of the newly formed compound, which is then compared with the computationally predicted structures for validation.[1][2]

Conclusion

The discovery of stable high-pressure helium compounds represents a paradigm shift in our understanding of chemical reactivity. It demonstrates that under extreme conditions, even the most inert element can be coaxed into forming novel materials with unique electronic structures and properties. The synergy between computational prediction and high-pressure experimentation has been instrumental in driving this field forward. While practical applications are still on the horizon, the ongoing exploration of helium's exotic chemistry promises to yield fundamental insights into planetary science, materials design, and the very nature of the chemical bond. The continued investigation of these compounds will undoubtedly lead to the discovery of new materials with properties that could have far-reaching technological impacts.

References

An In-depth Technical Guide to the Spectroscopy of Sodium Atoms in a Helium Buffer Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and key quantitative data associated with the spectroscopy of sodium atoms within a helium buffer gas environment. This system is a cornerstone for studies in atomic physics, astrophysics, and the development of high-precision sensing technologies.

Introduction

The study of sodium (Na) atoms in a helium (He) buffer gas provides a model system for understanding fundamental atomic and molecular interactions. Collisions between sodium atoms and the inert helium buffer gas lead to significant modifications of the sodium spectral lines, primarily the well-known D-lines (D1 at ~589.6 nm and D2 at ~589.0 nm)[1]. These modifications, including pressure broadening, spectral shifts, and quenching of excited states, offer deep insights into the interatomic potentials and collision dynamics.[2][3] The use of a buffer gas is crucial in many experimental contexts, such as for cooling atoms, increasing the interaction time with a laser beam, and studying collision-induced phenomena.[4][5] The data derived from these studies are essential for modeling stellar and planetary atmospheres, where sodium lines are severely broadened by collisions with helium and hydrogen, and for developing technologies like optically pumped alkali lasers.[6][7][8]

Theoretical Background

Sodium-Helium (NaHe) Interaction Potentials

The interaction between a ground-state sodium atom Na(3s) and a helium atom is weakly repulsive at short distances and weakly attractive at long distances due to van der Waals forces. When the sodium atom is excited to the 3p state, the interaction becomes more complex, splitting into different molecular potential energy curves (PECs). The primary PECs arising from the Na(3p) + He interaction are the A²Π and B²Σ⁺ states.[9] The precise shape of these potential curves, which depend on the internuclear separation, dictates the dynamics of the collision and the resulting spectral line shape.[10][11] The difference between the A²Π and X²Σ⁺ potential curves is associated with the D1 and D2 lines, while the B²Σ⁺ - X²Σ⁺ transition contributes to the blue wing of the D2 line.[7]

Core Collisional Processes

Collisions between excited sodium atoms and helium buffer gas atoms are dominated by three primary processes:

  • Pressure Broadening (or Collisional Broadening): Collisions interrupt the phase of the radiation emitted or absorbed by the sodium atom. This shortens the coherence time of the wave train, leading to a broadening of the spectral line.[2] At low to moderate pressures, the line shape is typically Lorentzian, and its width is directly proportional to the density of the helium buffer gas.[12]

  • Line Shifting: The same collisions that cause broadening also cause a shift in the central frequency of the spectral line. The direction and magnitude of the shift depend on the difference in the interaction potentials of the ground and excited states during the collision.

  • Quenching: This is an inelastic collision process where an excited sodium atom, Na(3p), collides with a helium atom and transitions non-radiatively to a lower energy state, typically the ground state Na(3s). The excess energy is converted into kinetic energy of the collision partners.[13][14]

The logical flow of these collisional outcomes is illustrated in the diagram below.

G Na_excited Na(3p) + He Collision Collision Event Na_excited->Collision Interaction Elastic Na(3p) + He (Elastic Scattering / Broadening) Collision->Elastic Phase Shift Quenching Na(3s) + He + ΔE (Quenching) Collision->Quenching Non-adiabatic Coupling FineStructure Na*(3p') + He (Fine-Structure Transition) Collision->FineStructure Intramultiplet Mixing

Possible outcomes of a collision between an excited sodium atom and a helium atom.

Experimental Protocols and Methodologies

A variety of spectroscopic techniques are employed to study the Na-He system. A generalized experimental workflow often involves laser-induced fluorescence (LIF), where a laser is tuned to a sodium transition and the resulting fluorescence is detected.

General Experimental Setup for Laser-Induced Fluorescence (LIF)

The core of the experimental setup consists of a vapor cell containing sodium and helium gas, a tunable laser system for excitation, and a sensitive photodetector for measuring fluorescence.

  • Vapor Cell Preparation: A glass or quartz cell is prepared containing a small amount of solid sodium. The cell is connected to a vacuum system and a gas manifold. It is first evacuated to remove impurities and then backfilled with a controlled pressure of high-purity helium buffer gas. The cell is housed in an oven to control the temperature, which in turn determines the vapor pressure (density) of the sodium atoms.

  • Laser Excitation: A narrow-linewidth tunable laser, such as a dye laser or a diode laser, is used to excite the sodium atoms. The laser beam is passed through the center of the vapor cell.

  • Fluorescence Detection: As the excited sodium atoms relax, they emit fluorescence photons. This fluorescence is collected at a right angle to the laser beam path to minimize scattered laser light.[15] A lens system focuses the collected light onto a photodetector, typically a photomultiplier tube (PMT). An optical filter may be placed before the detector to select the fluorescence wavelength and further reduce stray light.

  • Data Acquisition: The signal from the PMT is sent to a data acquisition system. The fluorescence intensity is recorded as the laser frequency is scanned across the sodium D-lines.[16]

The diagram below outlines this typical experimental workflow.

G Laser Tunable Laser System Optics Beam Shaping Optics Laser->Optics Cell Sodium Vapor Cell (with He Buffer Gas) Optics->Cell Collection Collection Optics (Lens) Cell->Collection Fluorescence (90°) Detector Photomultiplier Tube (PMT) Collection->Detector DAQ Data Acquisition System (DAQ) Detector->DAQ Signal

A generalized workflow for Laser-Induced Fluorescence (LIF) spectroscopy experiments.
Doppler-Free Saturated Absorption Spectroscopy

At typical experimental temperatures, the thermal motion of sodium atoms causes significant Doppler broadening of the spectral lines, which can obscure fine and hyperfine structures.[17] Doppler-free saturated absorption spectroscopy is a technique used to overcome this limitation.[5][18]

  • Protocol: The laser beam is split into two counter-propagating beams that overlap within the vapor cell: a strong "pump" beam and a weak "probe" beam.

  • Mechanism: The pump beam is intense enough to saturate the atomic transition. It excites a significant fraction of the atoms within a specific velocity group—those that are stationary with respect to the laser's propagation direction—into the upper state. This creates a "hole" in the ground-state population for that specific velocity group.

  • Detection: The probe beam is weak and does not significantly alter the atomic populations. As the laser frequency is scanned, the probe beam's absorption is monitored. When the laser is tuned to the exact resonance frequency (ν₀), both the pump and probe beams interact with the same group of atoms (the v=0 velocity group). Because the pump beam has already depleted the ground state population of these atoms, the probe beam experiences significantly less absorption.[18]

  • Result: This results in a sharp dip, known as a Lamb dip, in the center of the broad Doppler-broadened absorption profile.[18] The width of this dip is close to the natural linewidth, allowing for the resolution of closely spaced spectral features like hyperfine splitting.

The logical relationship in this technique is visualized below.

G Pump Strong Pump Beam (ν) Interaction Interaction Zone Pump->Interaction Probe Weak Probe Beam (ν) Probe->Interaction Atoms Na Atoms (Maxwell-Boltzmann Velocity Distribution) Atoms->Interaction Result Sharp Dip in Probe Absorption at ν = ν₀ Interaction->Result Pump saturates v=0 group, probe sees less absorption

Logical flow of Doppler-free saturated absorption spectroscopy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Na-He system derived from various experimental and theoretical studies.

Pressure Broadening and Shift Coefficients

Collisional broadening and shift are often reported as rates (coefficients) per unit of perturber density. The values are temperature-dependent.

Na TransitionTemperature (K)Broadening Rate (w/nHe) (10-20 cm-1/cm-3)Shift Rate (d/nHe) (10-20 cm-1/cm-3)Reference
D1 (3s ²S₁⸝₂ → 3p ²P₁⸝₂)~5001.58 (Theoretical)~0 (Theoretical)[7]
D1 (3s ²S₁⸝₂ → 3p ²P₁⸝₂)~5001.5 - 1.7 (Experimental)Not specified[7]
D2 (3s ²S₁⸝₂ → 3p ²P₃⸝₂)~5001.63 (Theoretical)~0.05 (Theoretical)[7]
D2 (3s ²S₁⸝₂ → 3p ²P₃⸝₂)~5001.6 - 1.8 (Experimental)Not specified[7]

Note: Broadening and shift rates exhibit a power-law dependence on temperature, typically Tα where α is around 0.4.[7]

Quenching of Excited Sodium Atoms

The quenching of the Na(3p) state by collisions with He is a critical process, especially for understanding non-local thermodynamic equilibrium (non-LTE) effects in stellar atmospheres.[14]

ProcessCollision Energy (eV)Quenching Cross Section (Ų)Temperature (K)Quenching Rate Coefficient (cm³/s)Reference
Na(3p) + He → Na(3s) + He0.01~0.02100~1 x 10-14[13][14]
Na(3p) + He → Na(3s) + He0.1~0.2300~1 x 10-13[13][14]
Na(3p) + He → Na(3s) + He1.0~1.01000~1 x 10-12[13][14]
Na(3p) + He → Na(3s) + He10.0~2.010000~1 x 10-11[13][14]

Note: The values are approximate and extracted from graphical and textual data in the cited sources. Cross sections and rate coefficients are strongly dependent on collision energy and temperature.[13]

Conclusion

The spectroscopy of sodium atoms in a helium buffer gas remains a rich field of study, providing critical data for both fundamental physics and applied sciences. The collisional processes of broadening, shifting, and quenching are well-characterized through a combination of sophisticated experimental techniques, like Doppler-free spectroscopy, and advanced theoretical calculations based on ab initio interatomic potentials. The quantitative data presented in this guide serve as a valuable reference for researchers modeling complex environments or designing novel optical and sensing applications.

References

Formation of Bose-Einstein Condensates in Sodium Vapor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the experimental techniques and physical principles underlying the formation of Bose-Einstein condensates (BECs) in sodium vapor. Since the first successful creation of a sodium BEC in 1995, this system has become a cornerstone of ultracold atomic physics, enabling profound investigations into quantum phenomena.[1][2] This document details the multi-stage cooling process, from initial laser cooling and trapping to the final stages of evaporative cooling that drive the atomic gas into the quantum degenerate regime. We present key quantitative data in structured tables for comparative analysis and provide detailed experimental protocols for the critical steps involved. Furthermore, logical workflows and physical processes are illustrated through diagrams rendered in Graphviz DOT language to facilitate a deeper understanding of the experimental setup and underlying principles.

Introduction to Bose-Einstein Condensation in Sodium

Bose-Einstein condensation represents a state of matter where a significant fraction of bosonic particles occupies the lowest quantum state, leading to macroscopic quantum phenomena.[2] The pursuit of BEC in dilute atomic gases was a long-standing goal in physics, realized through the development of advanced laser cooling and trapping techniques.[3][4][5] Sodium-23 (

23^{23}23
Na), with its favorable collisional properties, has proven to be a robust candidate for achieving and studying Bose-Einstein condensation.[6] A neutral sodium atom, composed of 11 protons, 12 neutrons, and 11 electrons, has a total integer spin, classifying it as a composite boson capable of forming a BEC.[7]

The journey to creating a sodium BEC is a multi-stage process that dramatically reduces the temperature of a sodium vapor by approximately nine orders of magnitude, from around 600 K to the nanokelvin regime, while maintaining a high density.[3][5][8] This guide will dissect each critical stage of this process.

Experimental Apparatus and Initial Atom Preparation

The typical experimental setup begins with a source of sodium atoms, usually an oven heated to produce a vapor.[3][8][9] These atoms are then slowed and cooled in a sequence of steps designed to progressively reduce their kinetic energy.

Zeeman Slower

A beam of hot sodium atoms effusing from the oven is first directed through a Zeeman slower. This apparatus uses a counter-propagating laser beam, slightly red-detuned from an atomic resonance, and a spatially varying magnetic field.[10] The magnetic field compensates for the changing Doppler shift as the atoms decelerate, ensuring they remain in resonance with the laser and continue to absorb photons, thus slowing down.[11]

Magneto-Optical Trap (MOT)

The slowed atoms are then captured and further cooled in a Magneto-Optical Trap (MOT).[12][13] A MOT combines a quadrupole magnetic field with three pairs of counter-propagating, circularly polarized laser beams, red-detuned from an atomic transition.[12][13] The magnetic field creates a position-dependent Zeeman shift, causing atoms to preferentially scatter photons from the laser beam that pushes them towards the center of the trap.[13] This combination of laser light and magnetic fields provides both a cooling and a trapping force.[12][14]

Advanced Cooling Techniques

While a MOT can cool atoms to the microkelvin range, reaching the critical temperature for Bose-Einstein condensation requires further cooling stages to increase the phase-space density.

Polarization Gradient Cooling

Following the MOT stage, the magnetic field is turned off, and the laser parameters are adjusted to implement polarization gradient cooling, also known as "optical molasses."[4][15][16] This sub-Doppler cooling technique can reduce the temperature of the atomic cloud by another order of magnitude.[15][16][17]

Magnetic Trapping

After laser cooling, the atoms are transferred to a magnetic trap. This is achieved by optically pumping the atoms into a specific spin state that is trappable by a magnetic field. These traps confine the atoms by exerting a force on their magnetic dipole moment in the presence of a magnetic field gradient.[9] A significant challenge in early magnetic traps was atom loss due to spin flips near the trap center where the magnetic field is zero.[18]

Evaporative Cooling

The final and most crucial step to reach BEC is evaporative cooling.[3][9] In this process, the most energetic atoms are selectively removed from the trap. The remaining atoms rethermalize to a lower temperature through elastic collisions.[9] This is typically achieved by applying a radio-frequency (RF) field that induces spin flips in the highest-energy atoms, ejecting them from the trap.[1] The RF frequency is swept downwards to continuously remove the "hottest" atoms.[9] This process dramatically increases the phase-space density, eventually driving the atomic gas across the BEC phase transition.[1]

Experimental Protocols

This section outlines a generalized experimental protocol for the creation of a sodium BEC, with representative parameters collated from various successful experiments.

Laser Cooling and Trapping Protocol
  • Atom Source : Sodium atoms are produced from an oven heated to approximately 600 K.[3][8][9]

  • Zeeman Slowing : A counter-propagating laser beam slows the atomic beam.

  • MOT Loading : The slowed atoms are loaded into a Magneto-Optical Trap.

    • Laser Configuration : Three pairs of retro-reflected, circularly polarized laser beams are used. The trapping laser is typically red-detuned from the 3Sngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

      1/2{1/2}1/2​
      (F=2) → 3Pngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
      3/2{3/2}3/2​
      (F'=3) transition.[19][20] A repumper laser, resonant with the 3Sngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
      1/2{1/2}1/2​
      (F=1) → 3Pngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
      3/2{3/2}3/2​
      (F'=2) transition, is necessary to prevent atoms from accumulating in the F=1 ground state.[20][21]

    • Magnetic Field : A quadrupole magnetic field with a gradient of about 10-20 G/cm is applied.[21]

  • Sub-Doppler Cooling : After loading the MOT, the magnetic field is extinguished, and the laser detuning and intensity are adjusted for polarization gradient cooling, further reducing the temperature.[20][22]

Evaporative Cooling Protocol
  • Optical Pumping and Magnetic Trapping : Atoms are optically pumped into the desired spin state (e.g., F=1, m

    F_FF​
    =-1) and transferred to a magnetic trap.[18]

  • RF-Induced Evaporation : An RF field is applied to selectively remove the most energetic atoms from the trap.[1]

    • The RF frequency is swept down over a period of several seconds. For instance, a sweep from 25 MHz down to 1.0-0.5 MHz over 16.5 seconds has been reported.[6]

  • Optical Trapping (Optional but common) : In many modern experiments, after initial evaporative cooling in a magnetic trap, the atoms are transferred to an optical dipole trap for the final evaporation stage.[6][23] This can lead to faster evaporation and avoids losses associated with the zero-field region of magnetic traps.[6][18]

    • The power of the optical trapping laser(s) is ramped down to lower the trap depth, forcing further evaporation.[23]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various experiments on the formation of sodium BECs.

Table 1: Laser Cooling and Trapping Parameters for Sodium

ParameterTypical ValueReference
Initial Oven Temperature600 K[3][8][9]
MOT Magnetic Field Gradient10 - 20 G/cm[21]
Trapping Laser Detuning-15 to -20 MHz[19][20]
Repumper Laser Frequency~1.77 GHz sideband[21][24]
Initial Number of Trapped Atoms10
9^99
- 10
10^{10}10
[18][22]
Temperature after MOT~200 - 350 µK[15][18]
Temperature after Sub-Doppler Cooling9 - 56 µK[6][15]

Table 2: Evaporative Cooling and Condensate Properties of Sodium

ParameterTypical ValueReference
Initial RF Frequency for Evaporation25 - 48 MHz[6][22]
Final RF Frequency for Evaporation0.5 - 2 MHz[1][6]
Evaporation Time7 - 20 s[1][9][22]
Critical Temperature (T
c_cc​
)
~2 µK[1]
Number of Atoms in Condensate2 x 10
5^55
- 5 x 10
6^66
[1][6][22]
Condensate Density> 10
14^{14}14
cm
3^{-3}−3
[1]
Condensate Lifetime6.3 - 35.3 s[6]

Visualizing the Process: Workflows and Pathways

The following diagrams, rendered in Graphviz DOT language, illustrate the key experimental workflow and the fundamental logic of Doppler cooling.

Experimental_Workflow cluster_Source Atom Source cluster_Cooling Cooling and Trapping cluster_Trapping_Evaporation Final Cooling to Condensation Oven Sodium Oven (~600 K) Zeeman Zeeman Slower Oven->Zeeman Atomic Beam MOT Magneto-Optical Trap (MOT) (~200 µK) Zeeman->MOT Slowed Atoms PGC Polarization Gradient Cooling (~50 µK) MOT->PGC Pre-cooled Atoms MagTrap Magnetic Trap PGC->MagTrap Transfer & Optical Pumping Evap Evaporative Cooling (RF Knife) MagTrap->Evap BEC Bose-Einstein Condensate (~2 µK) Evap->BEC Phase Transition Doppler_Cooling_Logic cluster_Towards Atom moving towards laser cluster_Away Atom moving away from laser Atom Atom Spontaneous_Photon Spontaneous Photon Atom->Spontaneous_Photon Isotropic Re-emission (Averages to zero net momentum) Doppler_Shift_Up Doppler Shift to Higher Frequency (closer to resonance) Doppler_Shift_Down Doppler Shift to Lower Frequency (further from resonance) Laser_Towards Laser Photon (Red-detuned) Laser_Towards->Doppler_Shift_Up Laser_Away Laser Photon (Red-detuned) Laser_Away->Doppler_Shift_Down Absorption_Towards High Probability of Absorption Doppler_Shift_Up->Absorption_Towards Momentum_Kick_Towards Momentum Kick Opposing Motion (Slowing) Absorption_Towards->Momentum_Kick_Towards Momentum_Kick_Towards->Atom Net Force Absorption_Away Low Probability of Absorption Doppler_Shift_Down->Absorption_Away

References

Whitepaper: A Technical Guide to the Chemistry of Helium and Sodium in Cosmic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Professionals in Physical Chemistry and Astrophysics.

Abstract: The chemical evolution of the universe began moments after the Big Bang, with a chemistry dominated entirely by the lightest elements. This guide provides a technical examination of the distinct chemical narratives of helium and sodium. It first explores the primordial chemistry of helium, focusing on its role in the formation of the universe's first molecular bond in helium hydride (HeH⁺). Subsequently, the guide addresses the nucleosynthetic origins of sodium, an element forged much later in stellar interiors. Finally, it delves into the exotic, high-pressure chemistry of helium and sodium, a regime not characteristic of the early universe but of profound interest for planetary science and materials research. This work synthesizes theoretical predictions and experimental findings, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Primordial Chemistry: The Era of Helium

Following the Big Bang, the universe was a hot, dense plasma. As it expanded and cooled, protons and neutrons fused to form the first atomic nuclei in a process known as Big Bang Nucleosynthesis (BBN). This era established the foundational elemental composition of the cosmos, which was overwhelmingly hydrogen and helium.[1][2]

Post-BBN Elemental Abundances

Within the first few minutes, the primordial nuclear reactions ceased, fixing the relative abundances of the light elements.[3] The universe's baryonic matter was composed of approximately 75% hydrogen and 25% helium by mass, with only trace amounts of other isotopes.[1]

Table 1: Primordial Abundances of Light Elements

Element/Isotope Mass Fraction Abundance Relative to Hydrogen
Hydrogen (¹H) ~0.75 1
Helium-4 (⁴He) ~0.25 ~0.08
Deuterium (²H) ~2.5 x 10⁻⁵ 2.5 x 10⁻⁵
Helium-3 (³He) ~1 x 10⁻⁵ 1 x 10⁻⁵

| Lithium-7 (⁷Li) | ~1.6 x 10⁻¹⁰ | 1.6 x 10⁻¹⁰ |

Note: These values are consensus estimates based on cosmological models and observational data.

The First Molecule: Helium Hydride (HeH⁺)

After approximately 380,000 years, the universe cooled sufficiently for neutral atoms to form during an epoch known as recombination.[3][4] This enabled the first chemical reactions to occur. With no heavy elements present, the most abundant species were H, He, H⁺, and electrons. The first molecular bond in the universe was formed through the radiative association of a neutral helium atom and a proton (a hydrogen ion).[5][6]

He + H⁺ → HeH⁺ + hν (photon)

This helium hydride ion was highly reactive and pivotal for the subsequent chemical evolution, as it initiated the formation of molecular hydrogen (H₂), a crucial coolant for the collapse of primordial gas clouds that led to the first stars.[6][7][8]

HeH⁺ + H → H₂ + He⁺

Primordial_Helium_Chemistry He Helium (He) HeH_plus Helium Hydride (HeH⁺) (First Molecule) He->HeH_plus Radiative Association H_plus Proton (H⁺) H_plus->HeH_plus H2 Molecular Hydrogen (H₂) (Star Formation Coolant) HeH_plus->H2 H Abstraction He_plus Helium Ion (He⁺) HeH_plus->He_plus Photon Photon Emission HeH_plus->Photon H_neutral Neutral Hydrogen (H) H_neutral->H2

Caption: Formation pathway of HeH⁺ and its role in producing H₂.
Experimental Protocol: Detection of Cosmological HeH⁺

While HeH⁺ was created in a laboratory in 1925, its definitive detection in a cosmic environment did not occur until recently, providing crucial validation for early universe chemical models.[5]

  • Objective: To detect the rotational transition of HeH⁺ in an astrophysical environment with conditions analogous to the early universe.

  • Instrumentation: The German Receiver for Astronomy at Terahertz Frequencies (GREAT) spectrometer aboard the Stratospheric Observatory for Infrared Astronomy (SOFIA).[5] SOFIA flies at high altitudes to minimize absorption of far-infrared radiation by Earth's atmosphere.

  • Target: The planetary nebula NGC 7027, which hosts a hot white dwarf star that creates a highly ionized environment, suitable for HeH⁺ formation.[5]

  • Methodology:

    • The SOFIA telescope was directed at NGC 7027.

    • The GREAT instrument was tuned to the predicted frequency of the fundamental rotational transition of HeH⁺ at 149.137 µm (approximately 2.01 THz).

    • Spectra were collected over multiple flights to achieve a sufficient signal-to-noise ratio.

    • Data processing involved correcting for Doppler shifts and atmospheric interference.

    • The resulting spectrum was analyzed for an emission line at the target frequency, which was successfully detected, confirming the presence of HeH⁺.[5]

The Advent of Metals: Stellar Nucleosynthesis of Sodium

Sodium, like all elements heavier than lithium, was not produced during the Big Bang. Its synthesis requires the high temperatures and densities found within stars.[2] This process, known as stellar nucleosynthesis, began with the first generation of stars hundreds of millions of years after the Big Bang.

Sodium is primarily formed in massive stars through processes like carbon and neon burning. It is later dispersed into the interstellar medium via stellar winds or supernova explosions.[9] Therefore, the chemistry involving both helium and sodium could only occur in astrophysical environments that formed long after the primordial era.

Helium and Sodium Chemistry Under Extreme Conditions

While not a feature of the early universe, the interaction between helium and sodium has been a subject of intense theoretical and experimental investigation under extreme pressures, relevant to the interiors of giant planets.

Formation of a Stable Na₂He Compound

Recent studies have predicted and experimentally confirmed the existence of a thermodynamically stable compound, Na₂He, at pressures exceeding 113 Gigapascals (GPa).[10] This discovery challenges the conventional understanding of helium as a completely inert element.

Table 2: Quantitative Data for Na₂He Formation

Parameter Value Notes
Stability Pressure Range > 113 GPa Thermodynamically stable against decomposition into elemental Na and He.[10]
Predicted Exothermic Reaction Pressure > 160 GPa The reaction 2Na + He → Na₂He becomes exothermic.[11]
Reaction Enthalpy at 500 GPa -0.51 eV Indicates significant energy release upon formation at very high pressure.[11][12]

| Crystal Structure | Fluorite-type (cF12) | A cubic structure where He atoms and localized electron pairs occupy interstitial sites within a lattice of Na ions.[10][12] |

This compound is classified as an electride, where localized electron pairs act as anions within the crystal lattice.[10][11] The presence of helium atoms forces this electron localization, transforming the otherwise metallic sodium into an insulating material.

Experimental Protocol: High-Pressure Synthesis of Na₂He

The synthesis of Na₂He required specialized laboratory equipment capable of generating and sustaining immense pressures.

  • Objective: To synthesize the Na₂He compound by subjecting elemental sodium and helium to extreme pressures and temperatures.

  • Apparatus: A diamond anvil cell (DAC). A DAC uses the tips of two gem-quality diamonds to compress a sample contained within a gasket to pressures exceeding several hundred GPa.

  • Methodology:

    • Prediction: The variable-composition evolutionary algorithm USPEX was used to perform ab initio calculations, predicting the stability of the Na₂He phase at high pressure.[10][11]

    • Sample Loading: A small piece of sodium was loaded into the sample chamber of a gasket situated between the two diamond anvils. The chamber was then cryogenically filled with helium, which served as both a reactant and the pressure-transmitting medium.

    • Compression: The diamond anvils were mechanically driven together, gradually increasing the pressure on the Na-He sample. Pressure was calibrated using the Raman shift of the diamond anvil tip.

    • Laser Heating: To overcome any kinetic barriers to reaction, the sample was heated to over 1,500 K using a focused laser beam while held at high pressure (e.g., 140 GPa).[12]

    • Characterization: The structure of the resulting compound was analyzed in situ using synchrotron X-ray diffraction. The diffraction patterns were compared with those predicted by the USPEX algorithm to confirm the formation of the Na₂He fluorite-type structure.

Na2He_Synthesis_Workflow cluster_theory Theoretical Prediction cluster_experiment Experimental Synthesis & Verification USPEX Evolutionary Algorithm (USPEX) Prediction Predict Stable Na₂He Structure & Pressure USPEX->Prediction Confirmation Confirm Na₂He Structure Prediction->Confirmation Compare Experimental and Theoretical Data DAC_Load 1. Load Na + He into Diamond Anvil Cell (DAC) Compress 2. Compress Sample (P > 113 GPa) DAC_Load->Compress Laser_Heat 3. Laser Heat Sample (T > 1500 K) Compress->Laser_Heat XRD 4. In-situ Synchrotron X-Ray Diffraction Laser_Heat->XRD XRD->Confirmation

Caption: Workflow for the theoretical prediction and experimental synthesis of Na₂He.

Conclusion

The chemistries of helium and sodium in the cosmos are separated by time and condition. Helium chemistry dominated the primordial era, giving rise to the universe's first molecule, HeH⁺, which played a critical role in paving the way for the first stars. Sodium, a product of stellar nucleosynthesis, was absent from this early period. The interaction between helium and sodium is not a feature of early universe chemistry but rather a fascinating example of exotic chemistry under the extreme pressures found in planetary interiors and achieved in laboratory experiments. This research pushes the boundaries of our understanding of chemical bonding and the behavior of matter under extraordinary conditions.

References

Methodological & Application

Synthesis of Na₂He Under Extreme Conditions: An Application Note and Protocol for Diamond Anvil Cell Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the synthesis of the novel compound, disodium (B8443419) helide (Na₂He), utilizing diamond anvil cell (DAC) technology. The synthesis of Na₂He represents a significant breakthrough in materials science, demonstrating that helium, the most inert element, can form stable compounds under high pressure.[1][2][3][4] This discovery opens new avenues for understanding chemical bonding and creating novel materials with unique electronic properties.

Introduction

Helium's closed-shell electronic configuration and high ionization potential have long established it as the most chemically inert element.[1][2][3] However, theoretical predictions using the ab initio evolutionary algorithm USPEX suggested the possibility of a stable sodium-helium compound at extreme pressures.[1][2][3][5] Subsequent experiments confirmed the synthesis of Na₂He in a diamond anvil cell at pressures exceeding 113 GPa.[1][2][3][4]

Na₂He is a high-pressure phase with a fluorite-type crystal structure.[1][2][6][7] It is classified as an electride, a unique class of ionic compounds where localized electrons in the interstitial spaces of the crystal lattice act as anions.[1][2][5] This electron localization is induced by the presence of helium atoms and results in Na₂He being an insulating material.[1][2][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for Na₂He synthesized under high pressure.

PropertyValuePressure ConditionReference(s)
Thermodynamic Stability > 113 GPa> 113 GPa[1][2][3][4]
Dynamical Stability > 100 GPa> 100 GPa[3][5][9]
Crystal Structure Fluorite-type (cF12)> 113 GPa[1][2][10]
Space Group Fm-3m (No. 225)> 113 GPa[5][7][10]
Lattice Parameter (a) 3.95 Å300 GPa[5][6][7][10]
Wyckoff Positions Na at 8c (0.25, 0.25, 0.25), He at 4a (0, 0, 0)300 GPa[5][6][7]
Synthesis Temperature > 1500 K~140 GPa[3][9][10]
Predicted Electronic Property Insulator> 113 GPa[1][2][8]

Experimental Protocol: Synthesis of Na₂He in a Diamond Anvil Cell

This protocol outlines the key steps for the synthesis and characterization of Na₂He using a diamond anvil cell coupled with laser heating and in-situ X-ray diffraction.

1. Diamond Anvil Cell (DAC) Preparation:

  • Select two high-quality single-crystal diamonds with appropriate culet sizes (e.g., 100-300 µm) for achieving pressures in the gigapascal range.[11]

  • Prepare a gasket from a high-strength material like rhenium. Pre-indent the gasket to a thickness suitable for creating a sample chamber.

  • Drill a hole in the center of the pre-indented area of the gasket using a laser drilling system or a micro-drilling apparatus. This hole will serve as the sample chamber.

2. Sample Loading:

  • Carefully place a small, thin piece of high-purity sodium metal into the gasket's sample chamber.

  • The DAC is then placed in a high-pressure gas loading system.

  • The system is evacuated and then filled with high-purity helium gas, which will serve as both a reactant and a pressure-transmitting medium.[11] The cell is then sealed to trap the helium.

3. High-Pressure Compression:

  • The DAC is gradually compressed to the target pressure, which for Na₂He synthesis is above 113 GPa, typically in the range of 130-140 GPa.[10]

  • Pressure is monitored in-situ using a pressure standard, such as the fluorescence of a ruby chip placed in the sample chamber or by measuring the lattice parameter of a known material like gold or platinum.[11]

4. Laser Heating for Synthesis:

  • Once the target pressure is reached, the sample is heated using a high-power laser (e.g., a YAG or fiber laser).[12]

  • The laser is focused on the sodium sample to initiate the reaction with the surrounding helium.

  • The temperature is raised to over 1500 K to overcome any kinetic barriers to the reaction.[3][9][10] The temperature can be measured using spectroradiometry of the thermal emission from the heated spot.

5. In-situ Characterization:

  • Throughout the compression and heating process, the sample is monitored using in-situ techniques.

  • Synchrotron X-ray diffraction is the primary method used to identify the crystal structure of the synthesized material.[13][14] The appearance of new diffraction peaks corresponding to the predicted fluorite structure of Na₂He confirms its formation.[3]

  • Raman spectroscopy can also be employed to probe the vibrational modes of the new compound.

6. Decompression and Stability Analysis:

  • After synthesis, the pressure in the DAC can be gradually decreased to study the stability range of Na₂He.

  • Experiments have shown that Na₂He remains stable down to approximately 113 GPa, below which it decomposes.[3] The compound is dynamically unstable below 50 GPa and therefore cannot be recovered at ambient conditions.[5][6][9]

Experimental Workflow Diagram

Synthesis_of_Na2He cluster_prep 1. DAC Preparation cluster_load 2. Sample Loading cluster_synthesis 3. Synthesis cluster_char 4. Characterization cluster_analysis 5. Analysis & Decompression p1 Select & Align Diamonds p2 Prepare Re Gasket p1->p2 p3 Drill Sample Chamber p2->p3 l1 Load Sodium Sample p3->l1 l2 Gas Load Helium l1->l2 s1 Compress to >113 GPa l2->s1 s2 Laser Heat to >1500 K s1->s2 c1 In-situ X-ray Diffraction s2->c1 c2 In-situ Raman Spectroscopy s2->c2 a1 Identify Na₂He Phase c1->a1 c2->a1 a2 Decompress & Monitor Stability a1->a2

References

Application Notes and Protocols for High-Pressure Synthesis of Na₂He via Laser Heating

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in materials science, chemistry, and physics.

Introduction:

The synthesis of Na₂He, a stable compound of sodium and helium, represents a significant breakthrough in high-pressure chemistry, demonstrating that helium, the most inert element, can form stable compounds under extreme conditions.[1][2][3] This compound is an electride with a fluorite-type structure, where electron pairs are localized in the interstices of the sodium lattice.[1][2] The synthesis of Na₂He is achieved in a laser-heated diamond anvil cell (DAC) at pressures exceeding 113 GPa.[1][3][4] These application notes provide detailed protocols for the high-pressure synthesis of Na₂He using laser heating techniques, compiled from the seminal research in the field.

I. Key Experimental Parameters

The successful synthesis of Na₂He is contingent on achieving specific pressure and temperature conditions. The following tables summarize the critical quantitative data for the synthesis and characterization of this novel material.

Table 1: Thermodynamic and Structural Parameters for Na₂He Synthesis

ParameterValueReference
Stability Pressure Range> 113 GPa[1][3][4]
Predicted Exothermic Reaction Pressure> 160 GPa[2][4]
Crystal StructureFluorite-type (cubic)[1][2][4]
Synthesis Temperature~1500 K[4]
Characterization TechniquesSynchrotron X-ray Diffraction (XRD), Raman Spectroscopy[4]

Table 2: Experimental Conditions for Laser-Heated Diamond Anvil Cell Synthesis

Experimental ParameterSpecificationReference
Diamond Anvil Cell (DAC)Symmetric or piston-cylinder type[4]
Gasket MaterialRhenium (Re)[4]
Pressure MediumHelium (He)[4]
Pressure CalibrationRuby Fluorescence[4]
ReactantSodium (Na)[4]
Heating MethodDouble-sided laser heating (recommended)General Practice
Laser TypeContinuous-wave (CW) Nd:YAG or fiber laser (λ ≈ 1 µm)General Practice
Temperature MeasurementSpectroradiometry[4]

II. Detailed Experimental Protocols

The following protocols outline the step-by-step methodology for the synthesis of Na₂He in a laser-heated diamond anvil cell.

Protocol 1: Diamond Anvil Cell and Gasket Preparation

  • Diamond Anvil Selection and Cleaning:

    • Select a pair of high-quality diamond anvils suitable for pressures exceeding 150 GPa.

    • Thoroughly clean the diamond anvils using appropriate solvents (e.g., ethanol, acetone) to remove any contaminants.

  • Gasket Pre-indentation:

    • Use a rhenium (Re) foil as the gasket material.

    • Pre-indent the gasket to a thickness of approximately 20-30 µm using the diamond anvils.

  • Sample Chamber Drilling:

    • Drill a sample chamber in the center of the pre-indented area using a laser drilling system or a micro-drilling apparatus. The chamber diameter should be roughly one-third of the culet size.

Protocol 2: Sample Loading (Sodium and Ruby)

NOTE: Sodium is a highly reactive alkali metal and must be handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.

  • Glovebox Preparation:

    • Ensure the glovebox has a dry, inert atmosphere (O₂ and H₂O levels < 1 ppm).

  • Sodium Handling:

    • Inside the glovebox, cut a small piece of fresh sodium metal.

    • Press the sodium into a thin foil.

  • Sample Loading:

    • Place the prepared gasket onto the lower diamond anvil.

    • Cut a small piece of the sodium foil and place it in the center of the sample chamber.

    • Place a few small ruby spheres (for pressure measurement) inside the sample chamber, away from the sodium sample to avoid reactions during heating.

  • Initial DAC Sealing:

    • Carefully place the upper diamond anvil onto the gasket and partially tighten the DAC screws to secure the sample.

Protocol 3: Helium Gas Loading

  • Gas Loading System:

    • Use a high-pressure gas loading system to load helium into the DAC sample chamber.

    • Place the partially sealed DAC inside the pressure vessel of the gas loading system.

  • Pressurization and Sealing:

    • Pressurize the vessel with high-purity helium gas.

    • Remotely tighten the DAC screws to seal the sample chamber, trapping the helium inside.

  • Pressure Increase:

    • Gradually increase the pressure in the DAC by tightening the screws. Monitor the pressure using the ruby fluorescence method. The target pressure for synthesis is above 113 GPa, with experiments reported up to 155 GPa.[4]

Protocol 4: Laser Heating and Synthesis

  • Laser Heating System:

    • Utilize a double-sided laser heating system equipped with continuous-wave (CW) near-infrared (NIR) lasers (e.g., Nd:YAG or fiber lasers). Double-sided heating is recommended to minimize thermal gradients across the sample.

  • Temperature Measurement:

    • The temperature of the sample is measured in-situ using spectroradiometry, by fitting the thermal emission spectrum to Planck's radiation law.

  • Heating Procedure:

    • Once the desired pressure is reached (>113 GPa), align the laser beams to heat the sodium sample.

    • Gradually increase the laser power to raise the sample temperature to approximately 1500 K.[4] The increased yield of Na₂He is observed after heating.[4]

    • Maintain the temperature for a sufficient duration to allow the reaction between sodium and helium to occur. The duration may vary and should be monitored by in-situ characterization.

Protocol 5: In-situ Characterization

  • Synchrotron X-ray Diffraction (XRD):

    • Perform in-situ XRD measurements before, during, and after laser heating to monitor the structural changes of the sample.

    • The formation of Na₂He is identified by the appearance of new diffraction peaks corresponding to its fluorite-type cubic structure.

  • Raman Spectroscopy:

    • Use in-situ Raman spectroscopy to probe the vibrational modes of the sample. The appearance of new Raman peaks can provide further evidence for the formation of Na₂He.

III. Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical relationships and workflow of the high-pressure synthesis of Na₂He.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis & Analysis dac_prep DAC & Gasket Preparation sample_loading Sample Loading (Na + Ruby in Glovebox) dac_prep->sample_loading Inert Atmosphere gas_loading Helium Gas Loading sample_loading->gas_loading compression Pressurization (> 113 GPa) gas_loading->compression Increase Pressure laser_heating Laser Heating (~1500 K) compression->laser_heating Apply Heat insitu_analysis In-situ Analysis (XRD, Raman) laser_heating->insitu_analysis Real-time Monitoring na2he_synthesis Na₂He Formation laser_heating->na2he_synthesis na2he_synthesis->insitu_analysis Characterization

Caption: Experimental workflow for the high-pressure synthesis of Na₂He.

logical_relationship Na Sodium (Na) High_P High Pressure (> 113 GPa) Na->High_P He Helium (He) He->High_P High_T High Temperature (~1500 K via Laser Heating) High_P->High_T Na2He Na₂He Compound (Fluorite Structure) High_T->Na2He Reaction

Caption: Logical relationship of reactants and conditions for Na₂He synthesis.

References

Application Notes and Protocols for X-ray Diffraction Analysis of Na₂He Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental and computational methods used to determine the crystal structure of disodium (B8443419) helide (Na₂He), a high-pressure compound. The protocols detailed below are based on the seminal research that led to its synthesis and characterization.

Introduction

Disodium helide (Na₂He) is a remarkable compound, as helium is typically considered chemically inert.[1][2][3][4] Its existence was first predicted using ab initio evolutionary algorithms (USPEX) and subsequently confirmed through high-pressure synthesis in a diamond anvil cell (DAC).[1][2][3][4] Na₂He is a thermodynamically stable compound at pressures exceeding 113 GPa.[1][2][3][4][5] This discovery has significant implications for understanding chemical bonding and material properties under extreme conditions. The crystal structure of Na₂He was determined to be a fluorite-type cubic lattice, a finding that was corroborated by synchrotron X-ray diffraction (XRD) data.[1][2][3][4][6]

Crystal Structure and Properties

Na₂He adopts a face-centered cubic (FCC) crystal structure belonging to the Fm-3m space group.[5] In this arrangement, the sodium (Na) atoms occupy the 8c Wyckoff positions, while helium (He) atoms are located at the 4a positions.[6][7] A unique feature of the Na₂He structure is the localization of electron pairs in the interstitial sites, classifying it as an electride.[1][3][6][8] This electronic configuration contributes to its insulating nature.[1][3][6][8]

Table 1: Crystallographic Data for Na₂He
ParameterValueReference
Crystal SystemCubic[5]
Space GroupFm-3m[5]
Lattice Parameter (a)3.95 Å (at 300 GPa)[5][6]
Na Wyckoff Position8c (0.25, 0.25, 0.25)[6][7]
He Wyckoff Position4a (0, 0, 0)[6][7]
Table 2: Pressure-Dependent Properties of Na₂He
Pressure (GPa)StabilityNa-Na Distance (Å)Reference
> 113Thermodynamically Stable-[1][2][3][4][5]
140Experimentally Synthesized-[6]
300-1.98[6][8]

Experimental Protocols

Protocol 1: Sample Preparation and High-Pressure Synthesis

Objective: To synthesize Na₂He from elemental sodium and helium under high pressure.

Materials:

  • High-purity sodium (Na)

  • High-purity helium (He) as a pressure-transmitting medium

  • Diamond anvil cell (DAC)

  • Rhenium (Re) gasket

  • Tungsten (W) as a pressure marker[8]

Procedure:

  • Load a small, thin plate of sodium into the sample chamber of a diamond anvil cell.

  • Load helium gas into the DAC to serve as both a reactant and a pressure-transmitting medium.

  • Place a small chip of tungsten in the sample chamber to serve as a pressure standard, with its pressure determined from its equation of state.[6]

  • Gradually increase the pressure within the DAC to above 113 GPa. The appearance of new single-crystal reflections in the XRD pattern indicates the formation of a new phase.[6]

  • To increase the yield of Na₂He, perform laser heating of the sample to over 1500 K.[5][6] This overcomes any kinetic barriers to the reaction.[6]

Protocol 2: Synchrotron X-ray Diffraction Analysis

Objective: To collect X-ray diffraction data from the synthesized Na₂He and determine its crystal structure.

Equipment:

  • Synchrotron X-ray source

  • X-ray diffractometer equipped with an area detector

Procedure:

  • Mount the DAC with the synthesized Na₂He sample onto the diffractometer.

  • Use a monochromatic synchrotron X-ray beam (e.g., wavelength of 0.31 Å) to irradiate the sample.[6]

  • Collect the diffraction patterns using an area detector. The use of an area detector allows for the observation of single-crystal reflections.[8]

  • Monitor the diffraction patterns as a function of pressure and temperature to observe phase transitions and reaction progress.

  • Analyze the collected diffraction data to identify the crystal structure of the new phase. Index the observed reflections to a cubic unit cell.[6]

  • Compare the experimental diffraction patterns with theoretically predicted patterns for the Na₂He structure to confirm the phase identity.[6]

Data Presentation and Visualization

Logical Workflow for Na₂He Synthesis and Characterization

experimental_workflow cluster_synthesis High-Pressure Synthesis cluster_analysis X-ray Diffraction Analysis cluster_results Results s1 Load Na and He into DAC s2 Increase Pressure (> 113 GPa) s1->s2 s3 Laser Heating (> 1500 K) s2->s3 a1 Synchrotron XRD Data Collection s3->a1 Transfer DAC to Diffractometer a2 Index Diffraction Peaks a1->a2 a3 Determine Crystal Structure a2->a3 a4 Compare with Theoretical Model a3->a4 r1 Na₂He Crystal Structure Confirmed a4->r1

Caption: Experimental workflow for the synthesis and structural analysis of Na₂He.

Structural Representation of Na₂He

Caption: 2D representation of the Na₂He crystal structure.

References

Application Note: Raman Spectroscopy for the Characterization of High-Pressure Sodium-Helium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Helium, the second most abundant element in the universe, is renowned for its chemical inertness due to a highly stable closed-shell electronic configuration and the highest ionization potential of any element.[1] For decades, it was not known to form thermodynamically stable compounds. However, recent advancements in high-pressure synthesis and theoretical predictions have challenged this notion. Researchers have successfully synthesized a stable compound of sodium and helium, Na₂He, at pressures exceeding 1 million times Earth's atmospheric pressure.[2] This discovery opens a new chapter in our understanding of chemistry under extreme conditions. The Na₂He compound is an electride, a fascinating class of materials where localized electrons act as anions, and it possesses a fluorite-type crystal structure.[1][3] This application note details the use of Raman spectroscopy as a crucial in-situ characterization tool in the synthesis and identification of this novel high-pressure material.

The Role of Raman Spectroscopy

In high-pressure research utilizing diamond anvil cells (DACs), Raman spectroscopy serves two primary functions. First, it is a powerful method for determining the pressure within the sample chamber by measuring the characteristic Raman shift of the stressed diamond anvil tip. Second, it is used as a non-destructive probe to identify new chemical phases and monitor reactions. In the study of the Na-He system, Raman spectroscopy was employed to confirm the formation of a new material distinct from the known phases of elemental sodium under pressure.[1][4]

Experiments revealed a new, albeit weak and broad, Raman peak at approximately 470 cm⁻¹ in the sample after laser heating at pressures above 113 GPa.[1] This feature, absent in the spectra of pure sodium or helium under similar conditions, provided key evidence for the formation of the new Na₂He compound. This spectroscopic fingerprint, combined with synchrotron X-ray diffraction (XRD) data, allowed for the unambiguous identification and characterization of this exotic material.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from theoretical predictions and experimental synthesis of the Na₂He compound.

ParameterValueReference
Compound Formula Na₂He[1]
Crystal Structure Fluorite-type (Fm-3m)[1]
Predicted Stability > 160 GPa[4][5]
Experimental Stability > 113 GPa to at least 1000 GPa[1][2]
Synthesis Pressure 113 - 155 GPa[1]
Synthesis Temperature > 1500 K (via Laser Heating)[1]
Key Raman Peak ~470 cm⁻¹ (broad, weak)[1]
Lattice Parameter a = 3.95 Å at 300 GPa[1]
Reaction Enthalpy -0.51 eV at 500 GPa (Predicted)[1][4]

Experimental Protocols

This section provides a detailed protocol for the synthesis and in-situ Raman analysis of sodium-helium compounds under high pressure, based on the methodologies reported in the literature.

Objective: To synthesize Na₂He in a diamond anvil cell (DAC) and characterize it using in-situ Raman spectroscopy.

Materials & Equipment:

  • Symmetric diamond anvil cell (DAC)

  • Diamond anvils (culet size appropriate for >150 GPa)

  • Rhenium (Re) gasket

  • High-purity sodium (Na) metal

  • Ultra-high purity helium (He) gas (for pressure medium)

  • Tungsten (W) powder or ruby spheres (for pressure calibration)

  • Gas loading system for DACs

  • Microscope for sample loading

  • Integrated micro-Raman spectroscopy system with a confocal microscope

  • Laser for Raman excitation (e.g., 532 nm)

  • High-power infrared laser for heating (e.g., YAG or YLF laser)

  • Spectrometer with a CCD detector

  • Synchrotron X-ray diffraction (XRD) beamline (for complementary structural analysis)

Protocol:

  • DAC and Gasket Preparation:

    • Clean the diamond anvils thoroughly.

    • Pre-indent a rhenium gasket to a thickness of 25-30 µm.

    • Drill a sample chamber hole (typically 30-40 µm in diameter) in the center of the indented area using a laser drilling system or electrical discharge machining.

  • Sample Loading:

    • Perform this step in an inert atmosphere (e.g., a glovebox) to prevent oxidation of the sodium.

    • Cut a small piece of high-purity sodium and place it into the sample chamber of the gasket.

    • If using a secondary pressure marker, place a small amount of tungsten powder or a ruby sphere next to the sodium sample.

  • Pressurization and Helium Loading:

    • Mount the gasket onto the DAC and close the cell.

    • Place the DAC into a high-pressure gas loading system.

    • Evacuate the system and then fill it with high-purity helium gas.

    • Pressurize the system to liquefy the helium and seal it inside the sample chamber, which will serve as both a reactant and the pressure-transmitting medium.

    • Gradually increase the pressure in the DAC to the target pressure range (>113 GPa). Monitor the pressure using the Raman shift of the stressed diamond anvil or the equation of state of the W marker via XRD.

  • In-situ Synthesis via Laser Heating:

    • Mount the pressurized DAC onto the stage of the integrated laser heating and Raman spectroscopy system.

    • Focus the high-power infrared laser onto the sodium sample to heat it to temperatures exceeding 1500 K.[1] This step overcomes the kinetic barrier to the reaction between sodium and solid helium.

    • Heating should be performed in pulses or for prolonged periods to maximize the yield of the Na₂He phase.[1] The sample should be monitored visually for any changes.

  • In-situ Raman Spectroscopy:

    • After laser heating, quench the sample to room temperature (300 K).[1]

    • Align the Raman system's excitation laser onto the reacted area of the sample.

    • Acquire Raman spectra from the sample. Set the integration time and number of accumulations to achieve a good signal-to-noise ratio, as the characteristic Na₂He peak is reported to be weak.[1]

    • Collect spectra from different points on the sample to map the presence of the new phase.

    • Look for the appearance of a new broad peak around 470 cm⁻¹. Also, acquire spectra of any unreacted sodium to identify its high-pressure phases (e.g., tI19-Na).[1]

  • Data Analysis:

    • Process the collected spectra by performing background subtraction and cosmic ray removal.

    • Identify and fit the Raman peaks to determine their exact position, width, and intensity.

    • Correlate the presence of the ~470 cm⁻¹ peak with visual changes in the sample and with complementary XRD data confirming the Fm-3m structure of Na₂He.

Logical and Experimental Workflow

The following diagram illustrates the experimental workflow for the high-pressure synthesis and characterization of sodium-helium compounds.

G Experimental Workflow for High-Pressure Na-He Synthesis and Analysis cluster_prep 1. Preparation cluster_synth 2. Synthesis cluster_char 3. In-situ Characterization cluster_analysis 4. Data Analysis prep_dac DAC & Gasket Preparation load_na Loading of Na Sample (Inert Atmosphere) prep_dac->load_na load_he Gas Loading of He (Reactant & PTM) pressurize Pressurize to >113 GPa load_he->pressurize heat In-situ Laser Heating (T > 1500 K) pressurize->heat raman Raman Spectroscopy heat->raman xrd Synchrotron XRD heat->xrd analyze_raman Identify Na₂He Peak (~470 cm⁻¹) raman->analyze_raman analyze_xrd Confirm Crystal Structure (Fm-3m) xrd->analyze_xrd conclusion Compound Confirmation analyze_raman->conclusion analyze_xrd->conclusion

References

Application Notes and Protocols for Computational Modeling of Na-He Interactions Using USPEX

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The prediction of crystal structures from solely the chemical composition of a material remains a central challenge in materials science.[1] Historically, the discovery of new materials relied heavily on serendipity and laborious trial-and-error experimentation.[2] However, the advent of powerful computational methods has revolutionized materials discovery, allowing for the systematic prediction of novel compounds with desired properties.[2]

One of the most successful and widely used techniques for crystal structure prediction is the Universal Structure Predictor: Evolutionary Xtallography (USPEX) method.[1][3] This method employs an ab initio evolutionary algorithm to explore the energy landscape and identify stable crystal structures under given pressure-temperature conditions.[4][5] USPEX has been instrumental in the discovery of numerous unexpected materials, including novel sodium chlorides (e.g., Na3Cl) and a stable compound of sodium and helium (Na2He).[2]

The prediction and subsequent synthesis of Na2He was a landmark discovery, as helium is the most chemically inert element in the periodic table, with a record-high ionization potential and zero electron affinity.[6][7][8][9][10] This finding demonstrated that high pressure can drastically alter chemical behavior, forcing the most reclusive element to form a stable, crystalline compound.[11] These application notes provide a detailed overview and protocol for using USPEX to model Na-He interactions, culminating in the discovery of Na2He.

Application Notes

The USPEX Method: An Evolutionary Approach to Structure Prediction

The USPEX code is founded on an efficient evolutionary algorithm that mimics biological evolution to find the most stable crystal structure (i.e., the one with the lowest free energy or enthalpy).[4][5] The process is self-improving, as subsequent generations of crystal structures are produced from the lowest-energy structures of the previous generation.[4]

The core principle involves starting with a population of randomly generated crystal structures. The energy of each structure is then calculated using an external ab initio program, such as VASP, Quantum Espresso, or SIESTA.[1][12] Based on these energies, a selection process chooses the most stable structures as "parents" for the next generation. New structures are created through variation operators like heredity, mutation, and permutation.[5] This cycle continues until the lowest-energy structure is consistently found.[3]

Modeling Na-He Interactions: A Paradigm Shift in Chemistry

Under ambient conditions, helium is not known to form thermodynamically stable compounds.[7][8][10] However, under extreme pressure, the rules of chemistry can change dramatically.[11] The application of USPEX to the Na-He system was motivated by the search for novel materials under such extreme conditions. The computational search predicted the existence of a stable compound, Na2He, at pressures achievable in static experiments.[9]

The predicted Na2He compound has a fluorite-type crystal structure and is thermodynamically stable at pressures above 113 GPa.[6][7][8][10] A key feature of Na2He is that it is an electride—an ionic compound in which the anions are localized electrons.[6][7][9][11] In the Na2He structure, pairs of electrons are localized in the interstitial voids of the Na sublattice, forming eight-center two-electron bonds within empty Na8 cubes.[7][10] This strong electron localization, induced by the presence of helium atoms, is responsible for making Na2He an insulator, a surprising property given that sodium is an alkali metal.[6][7][13]

Protocols

Protocol 1: Computational Prediction of Na-He Compounds using USPEX

This protocol outlines the methodology for performing a variable-composition crystal structure search for the Na-He system using the USPEX code interfaced with an ab initio engine like VASP.

Methodology:

  • Input File Preparation (input.uspex):

    • Set the calculation type to a variable-composition search to explore different Na:He stoichiometries.

    • Define the chemical elements involved: Sodium (Na) and Helium (He).

    • Specify the pressure range for the search. Based on the original study, multiple runs at fixed pressures (e.g., 150 GPa, 200 GPa, 400 GPa, 700 GPa, 1000 GPa) are recommended.[6][9]

    • Define the maximum number of atoms in the unit cell (e.g., up to 36 atoms in the original study).[6][9]

    • Specify the ab initio code to be used for energy calculations (e.g., VASP).

  • Ab Initio Engine Setup (VASP):

    • Prepare the necessary VASP input files:

      • INCAR: This file contains the parameters for the DFT calculation (e.g., exchange-correlation functional, energy cutoff, k-point mesh). A multi-stage relaxation strategy is recommended, starting with lower precision for initial relaxations and increasing for the final energy calculations to save computational cost.[14]

      • POTCAR: Concatenate the pseudopotential files for Na and He.

      • KPOINTS: Specify the k-point grid for sampling the Brillouin zone.

  • Execution:

    • Run USPEX from the command line. The code will automatically generate the initial population of structures.

    • For each structure, USPEX will call the ab initio engine (VASP) to perform geometry optimization and calculate the total enthalpy.

    • USPEX evaluates the enthalpy of all structures in the current generation and selects the most stable ones for the next generation.

    • New structures are generated using variation operators, and the process repeats.

  • Analysis:

    • Monitor the progress of the calculation. USPEX will output the enthalpy of the most stable structure found in each generation.

    • Once the search converges, analyze the output to identify the lowest-enthalpy structures at each pressure.

    • Construct a convex hull diagram to determine the thermodynamically stable compounds. A compound is considered stable if its enthalpy of formation from the elements is negative.[6][9] For Na-He, the reaction 2Na + He → Na2He was found to be exothermic at pressures above 160 GPa (theoretically).[6][9]

    • Perform follow-up calculations on the predicted stable structures, such as phonon calculations to confirm dynamical stability and electronic band structure calculations to determine electronic properties.[6]

Protocol 2: Experimental Verification (Contextual Overview)

The computational prediction of Na2He was subsequently validated through high-pressure synthesis experiments.

Methodology:

  • Sample Loading: Sodium (Na) is loaded into a diamond anvil cell (DAC) with helium (He) serving as the pressure-transmitting medium.

  • Compression and Heating: The sample is compressed to target pressures (e.g., up to 155 GPa). Laser heating is used to overcome any kinetic barriers and facilitate the reaction between Na and He.[15]

  • In-situ Characterization: The sample is monitored in-situ using synchrotron X-ray diffraction (XRD) to identify the crystal structures present at high pressure.[15]

  • Data Analysis: The experimental XRD patterns are compared with the patterns calculated from the computationally predicted crystal structures (e.g., Na2He) to confirm the formation of the new compound.[15]

Data Presentation

Table 1: Thermodynamic Properties and Stability of Na₂He

Pressure (GPa) Formation Enthalpy (ΔH) (eV/formula unit) Stability Range Reference
> 113 - Thermodynamically Stable (Experimental) [6][7][8][10]
160 Predicted to be exothermic (ΔH < 0) Thermodynamically Stable (Theoretical) [6][9]
300 -0.41 (at 0 K) Thermodynamically Stable (Theoretical) [6]
500 -0.51 Thermodynamically Stable (Theoretical) [6][9]
> 100 - Dynamically Stable (Theoretical) [6][9]

| ≤ 50 | - | Dynamically Unstable (Theoretical) |[6][9] |

Table 2: Key Computational Parameters for USPEX Na-He Search

Parameter Value / Setting Description Reference
Algorithm Variable-composition evolutionary search Allows for the prediction of stable stoichiometries. [9][15]
System Na-He Chemical elements used in the simulation. [6][9]
Pressure Range 0, 150, 200, 400, 700, 1000 GPa Fixed pressures at which searches were conducted. [6][9]
Max Atoms per Cell Up to 36 The maximum size of the unit cell to be explored. [6][9]
Ab Initio Code VASP (or similar DFT code) Engine for performing total energy calculations. [1][12]

| Fitness Metric | Enthalpy | The thermodynamic potential used to rank structures at high pressure. |[9] |

Visualizations

USPEX_Workflow start Start: Define Composition (Na, He) & Pressure gen_initial 1. Generate Initial Population of Random Structures start->gen_initial relax 2. Relax Structures & Calculate Enthalpy (using ab initio code, e.g., VASP) gen_initial->relax rank 3. Rank Structures by Enthalpy relax->rank select 4. Select Lowest-Enthalpy 'Parents' rank->select converged Converged? rank->converged variation 5. Generate New Generation (Heredity, Mutation, etc.) select->variation variation->relax New Population converged->select No output End: Output Stable Structure (Na₂He) converged->output Yes

Caption: Workflow of the USPEX evolutionary algorithm for crystal structure prediction.

Discovery_Workflow cluster_comp Computational Prediction cluster_exp Experimental Verification comp_start 1. USPEX Variable-Composition Search for Na-He System at High Pressure comp_result 2. Prediction of Stable Na₂He Compound (Fluorite Structure, Electride) comp_start->comp_result Identifies low-enthalpy structure exp_start 3. High-Pressure Synthesis in Diamond Anvil Cell (DAC) comp_result->exp_start Guides experiment exp_result 4. In-situ Synchrotron XRD Analysis exp_start->exp_result Characterizes synthesized material confirmation Confirmation of Na₂He exp_result->confirmation Matches prediction

Caption: Integrated workflow for the discovery of Na₂He.

NaHe_Properties pressure High Pressure (> 113 GPa) na2he Formation of Stable Na₂He Compound pressure->na2he Enables electride Electride Nature na2he->electride Results in localization Interstitial Electron Localization electride->localization Characterized by insulator Insulating Material localization->insulator Causes

Caption: Logical relationships of Na₂He's properties under high pressure.

References

Application Notes and Protocols for Measuring Pressure Broadening of Sodium D-Lines by Helium

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the principles and experimental procedures for measuring the pressure broadening of sodium D-lines when perturbed by helium gas. The broadening of atomic spectral lines due to collisions with other atoms is a fundamental phenomenon with applications in diverse fields, including astrophysics, plasma physics, and analytical chemistry.[1][2] Understanding these collisional effects is crucial for modeling stellar atmospheres, diagnosing plasma conditions, and developing sensitive analytical techniques.[1]

The sodium D-lines, a doublet corresponding to the 3p ²P1/2,3/2 → 3s ²S1/2 transitions, are prominent features in the solar spectrum and are often used as a probe in various experimental settings. When sodium atoms are in the presence of a perturber gas like helium, collisions between sodium and helium atoms perturb the energy levels of the sodium atom, leading to a broadening and shifting of its spectral lines.[3] This effect is known as pressure broadening or collisional broadening.[1][2]

These application notes will detail the theoretical background, experimental setup, and a step-by-step protocol for measuring the pressure broadening and shift of the sodium D-lines using absorption spectroscopy.

Theoretical Background

The broadening of spectral lines can be attributed to several mechanisms, including natural broadening, Doppler broadening, and pressure (collisional) broadening.

  • Natural Broadening: This is a consequence of the finite lifetime of the excited state and the Heisenberg uncertainty principle. It results in a Lorentzian line shape, but its contribution is generally much smaller than other broadening effects in typical experimental conditions.

  • Doppler Broadening: This arises from the thermal motion of the emitting or absorbing atoms. The random motion of atoms relative to the observer causes a distribution of Doppler shifts, resulting in a Gaussian line profile. The Doppler width is proportional to the square root of the temperature.

  • Pressure Broadening: This occurs due to collisions between the emitting/absorbing atom and surrounding particles (in this case, helium atoms). These collisions shorten the lifetime of the excited state and perturb the energy levels, leading to a Lorentzian line profile at low pressures (the impact approximation). The width of this Lorentzian profile is directly proportional to the density (and thus pressure) of the perturbing gas.

The overall observed spectral line shape is a convolution of these broadening mechanisms, typically resulting in a Voigt profile (a convolution of a Gaussian and a Lorentzian profile). By analyzing the line shape at different helium pressures, the pressure broadening coefficient can be determined.

The interaction between the sodium and helium atoms is primarily governed by van der Waals forces.[3] Theoretical models based on these interactions can predict the broadening and shift coefficients.[3]

Quantitative Data Summary

The following tables summarize theoretical and experimental data for the pressure broadening and shift of the sodium D-lines by helium. The broadening (γ) and shift (β) coefficients are often expressed in units of MHz/Torr or cm⁻¹/amagat.

Temperature (K)Broadening Coefficient (γ) (10⁻²⁰ cm⁻¹/cm⁻³)Shift Coefficient (β) (10⁻²⁰ cm⁻¹/cm⁻³)Reference
500D1: 1.16, D2: 1.16D1: -0.04, D2: -0.04[4]
700D1: 1.37, D2: 1.37D1: -0.06, D2: -0.06[4]
1000D1: 1.62, D2: 1.62D1: -0.09, D2: -0.09[4]
2000D1: 2.19, D2: 2.19D1: -0.16, D2: -0.16[4]
3000D1: 2.62, D2: 2.62D1: -0.22, D2: -0.22[4]
Note: The values in this table are from theoretical calculations and are presented for illustrative purposes. For precise experimental work, it is crucial to consult the original research articles for detailed uncertainties and experimental conditions.

Experimental Protocols

This section outlines the protocol for measuring the pressure broadening of sodium D-lines using absorption spectroscopy.

Experimental Setup

A typical experimental setup consists of the following components:

  • Light Source: A tunable narrow-linewidth laser (e.g., a dye laser or a diode laser) capable of scanning across the sodium D-lines (around 589 nm). A broadband source like a sodium lamp can also be used in conjunction with a high-resolution spectrometer.

  • Sodium Vapor Cell: An evacuable and heatable cell containing a small amount of metallic sodium. The cell should have optically flat windows and be connected to a vacuum and gas handling system.

  • Helium Gas Supply: A cylinder of high-purity helium with a pressure regulator and a means to control the flow into the sodium vapor cell.

  • Pressure and Temperature Measurement: A pressure gauge (e.g., a capacitance manometer) to accurately measure the helium pressure in the cell and a thermocouple to monitor the temperature of the cell.

  • Spectrometer: A high-resolution spectrometer (e.g., a grating spectrometer or a Fabry-Pérot interferometer) to analyze the transmitted light.

  • Detector: A photodiode or a photomultiplier tube to detect the light signal from the spectrometer.

  • Data Acquisition System: An oscilloscope or a computer-based data acquisition system to record the spectral data.

Experimental Workflow Diagram

G Experimental Workflow for Measuring Pressure Broadening cluster_prep System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_cell Prepare Sodium Vapor Cell evacuate Evacuate Cell prep_cell->evacuate heat Heat Cell to Desired Temperature evacuate->heat intro_he Introduce Helium Gas at a Specific Pressure heat->intro_he Stabilize Temperature scan_laser Scan Laser Wavelength Across Sodium D-lines intro_he->scan_laser record_spec Record Absorption Spectrum scan_laser->record_spec fit_voigt Fit Voigt Profile to the Spectrum record_spec->fit_voigt repeat_exp Repeat for Different Helium Pressures record_spec->repeat_exp extract_lw Extract Lorentzian Linewidth fit_voigt->extract_lw plot_lw Plot Linewidth vs. Helium Pressure extract_lw->plot_lw calc_coeff Calculate Broadening Coefficient from the Slope plot_lw->calc_coeff repeat_exp->intro_he

Caption: Workflow for pressure broadening measurement.

Step-by-Step Protocol
  • System Preparation:

    • Place a small amount of solid sodium into the vapor cell under an inert atmosphere to prevent oxidation.

    • Assemble the cell in the experimental setup and connect it to the vacuum and gas handling system.

    • Evacuate the cell to a high vacuum (<10⁻⁶ Torr) to remove any residual gases.

    • Gently heat the cell to a stable temperature (e.g., 400-500 K) to generate a sufficient vapor pressure of sodium. Monitor the temperature continuously.

  • Data Acquisition (Zero Pressure):

    • Align the light source, sodium vapor cell, and spectrometer.

    • With the cell under vacuum (zero helium pressure), scan the wavelength of the light source across the sodium D-lines.

    • Record the absorption spectrum. This spectrum will be primarily Doppler broadened.

  • Data Acquisition (With Helium):

    • Introduce a known pressure of high-purity helium gas into the sodium vapor cell. Allow the pressure to stabilize.

    • Record the absorption spectrum by scanning the light source wavelength.

    • Repeat this measurement for a range of different helium pressures (e.g., from a few Torr to several hundred Torr).

  • Data Analysis:

    • For each recorded spectrum, fit a Voigt profile to the absorption lines. The Voigt profile is a convolution of a Gaussian and a Lorentzian profile.

    • From the Voigt fit, extract the Lorentzian component of the linewidth (FWHM).

    • Plot the extracted Lorentzian linewidth as a function of the helium pressure.

    • The data should show a linear relationship. Perform a linear fit to the data. The slope of this line is the pressure broadening coefficient (γ).

    • Similarly, the shift of the line center as a function of pressure can be plotted to determine the pressure shift coefficient (β).

Logical Relationships in Pressure Broadening

The following diagram illustrates the key relationships and dependencies in the phenomenon of pressure broadening.

G Logical Relationships in Pressure Broadening cluster_factors Influencing Factors cluster_mechanism Broadening Mechanisms cluster_observation Observed Phenomenon he_pressure Helium Pressure collision_freq Collision Frequency he_pressure->collision_freq temperature Temperature temperature->collision_freq doppler_broadening Doppler Broadening (Gaussian) temperature->doppler_broadening pressure_broadening Pressure Broadening (Lorentzian) collision_freq->pressure_broadening voigt_profile Voigt Profile (Observed Line Shape) doppler_broadening->voigt_profile pressure_broadening->voigt_profile line_width Spectral Line Width voigt_profile->line_width line_shift Spectral Line Shift voigt_profile->line_shift

Caption: Factors influencing spectral line shape.

Conclusion

The measurement of pressure broadening of sodium D-lines by helium provides valuable insights into atomic collision processes. The experimental protocol detailed in this document, based on absorption spectroscopy, offers a robust method for determining the broadening and shift coefficients. Careful control of experimental parameters such as temperature and pressure is essential for obtaining accurate and reproducible results. The quantitative data obtained from such experiments are crucial for validating theoretical models and for various applications in science and technology.

References

Application Notes and Protocols for Laser Cooling of Sodium Atoms with Helium Buffer Gas Pre-Cooling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the laser cooling of sodium atoms, incorporating a helium buffer gas pre-cooling stage. This combination of techniques allows for the efficient production of ultracold sodium atoms, a crucial resource for a wide range of applications in fundamental physics, quantum simulation, and advanced sensing technologies.

Introduction

Laser cooling is a powerful technique for reducing the thermal motion of atoms, enabling the study of quantum phenomena and the creation of novel states of matter such as Bose-Einstein condensates. Sodium, with its convenient D2 transition at 589 nm, has historically been a workhorse for the development of laser cooling techniques.[1] The efficiency of laser cooling and subsequent trapping in a magneto-optical trap (MOT) is significantly enhanced by starting with a slow, cold, and high-flux atomic beam.

A cryogenic helium buffer gas beam source provides an effective method for pre-cooling atoms before they enter the laser cooling stage. In this approach, hot sodium atoms are introduced into a cryogenic cell filled with a low-density helium buffer gas.[2] Through elastic collisions with the cold helium atoms, the sodium atoms thermalize to the cryogenic temperature of the cell, typically in the range of 4-20 K.[3][4] This process dramatically reduces the initial velocity of the atoms, making them more susceptible to capture and cooling by laser light. This document outlines the experimental setup and protocols for combining these two powerful techniques.

Experimental Setup and Workflow

The experimental apparatus consists of three main stages: the cryogenic buffer gas cell for pre-cooling, a Zeeman slower for further deceleration, and a magneto-optical trap (MOT) for trapping and final cooling.

Cryogenic Buffer Gas Beam Source

The process begins with the generation of a slow atomic beam of sodium.

  • Sodium Vapor Source: Sodium atoms are typically produced by heating a solid sodium sample in an oven or by laser ablation of a solid target.[2]

  • Cryogenic Cell: The hot sodium atoms are then introduced into a cryogenic cell cooled to a few Kelvin. This cell is continuously fed with cold helium buffer gas.[3][5]

  • Thermalization: Inside the cell, the sodium atoms undergo elastic collisions with the helium atoms, losing kinetic energy and thermalizing to the temperature of the cell walls.[2]

  • Beam Formation: A continuous flow of helium gas through an aperture in the cell drags the cold sodium atoms out, forming a slow, high-flux atomic beam.[2]

Zeeman Slower

The pre-cooled atomic beam, with a typical forward velocity of tens of meters per second, is then directed into a Zeeman slower for further deceleration.

  • Counter-Propagating Laser: A laser beam, red-detuned from the sodium D2 transition, is directed opposite to the atomic beam.

  • Spatially Varying Magnetic Field: A spatially varying magnetic field along the path of the atomic beam is used to compensate for the changing Doppler shift as the atoms slow down. This is achieved by Zeeman shifting the atomic energy levels, keeping the atoms in resonance with the slowing laser.

Magneto-Optical Trap (MOT)

Finally, the slowed atoms are captured and cooled in a magneto-optical trap.

  • Three Orthogonal Laser Beam Pairs: Six red-detuned laser beams are arranged in three counter-propagating pairs along orthogonal axes.

  • Quadrupole Magnetic Field: A quadrupole magnetic field, with a zero-field point at the center of the trap, creates a position-dependent force on the atoms, pushing them towards the trap center. The combination of laser light and the magnetic field provides both cooling and trapping forces.

Quantitative Data Summary

The following tables summarize typical experimental parameters for the laser cooling of sodium atoms with helium buffer gas pre-cooling.

ParameterValueReference
Cryogenic Buffer Gas Cell
Cell Temperature4 - 20 K[3][4]
Helium Buffer Gas Density1014 - 1016 cm-3[2]
Sodium Atom SourceOven or Laser Ablation[2]
Initial Sodium Beam Velocity (post-buffer gas)20 - 80 m/s[6]
Zeeman Slower
Laser Wavelength589 nm (Sodium D2 line)[1]
Laser DetuningRed-detuned
Magnetic Field ProfileSpatially varying (e.g., 1000 G to 0 G)[6]
Final Sodium Beam Velocity< 15 m/s[6]
Magneto-Optical Trap (MOT)
Laser Wavelength589 nm (Sodium D2 line)[1]
Cooling Laser Detuning~ -10 to -20 MHz[4]
Repumper LaserTo prevent optical pumping to dark states[4]
Laser Intensity (per beam)1 - 10 mW/cm2[7]
Magnetic Field Gradient10 - 30 G/cm[7]
Final Temperature240 µK (Doppler limit)[1]

Experimental Protocols

Protocol for Buffer Gas Pre-Cooling of Sodium Atoms
  • System Preparation:

    • Cool the cryogenic cell to the desired operating temperature (e.g., 4 K) using a cryocooler.

    • Evacuate the main vacuum chamber to a pressure below 10-7 Torr.

    • Prepare the sodium source (e.g., heat the oven to the desired temperature to achieve sufficient vapor pressure).

  • Helium Gas Flow:

    • Introduce a continuous flow of high-purity helium gas into the cryogenic cell.

    • Monitor and control the helium flow rate to maintain the desired buffer gas density within the cell.

  • Sodium Atom Injection:

    • Inject hot sodium atoms into the cryogenic cell from the oven or via laser ablation.

    • The sodium atoms will thermalize with the cold helium gas through collisions.

  • Atomic Beam Formation:

    • The continuous flow of helium will entrain the cold sodium atoms and extract them through an aperture in the cell, forming a slow atomic beam.

    • Characterize the beam velocity and flux using techniques such as laser-induced fluorescence or absorption imaging.

Protocol for Laser Cooling and Trapping of Sodium Atoms
  • Laser System Setup:

    • Set up the cooling and repumping lasers for the sodium D2 transition (589 nm).

    • Lock the laser frequencies to the appropriate atomic transitions using a technique like saturated absorption spectroscopy.

    • Use acousto-optic modulators (AOMs) to control the frequency and intensity of the laser beams.

  • Zeeman Slower Alignment:

    • Align the Zeeman slower laser beam to be counter-propagating with the cold sodium atomic beam.

    • Optimize the magnetic field profile of the Zeeman slower to achieve maximum slowing efficiency.

  • Magneto-Optical Trap (MOT) Alignment and Operation:

    • Align the six MOT laser beams to intersect at the center of the quadrupole magnetic field.

    • Ensure proper polarization (circular) of the MOT beams.

    • Turn on the quadrupole magnetic field and the MOT laser beams.

    • Observe the trapped atom cloud via fluorescence imaging on a CCD camera.

  • Optimization:

    • Fine-tune the laser detunings, intensities, and the magnetic field gradient to maximize the number of trapped atoms and minimize the temperature of the atomic cloud.

    • The final temperature can be measured using a time-of-flight technique.

Visualizations

Experimental_Workflow cluster_source Sodium Atom Source cluster_precooling Helium Buffer Gas Pre-Cooling cluster_slowing Zeeman Slowing cluster_trapping Laser Cooling and Trapping Na_Source Sodium Oven/Ablation Target Cryo_Cell Cryogenic Helium Buffer Gas Cell Na_Source->Cryo_Cell Hot Na Atoms Zeeman_Slower Zeeman Slower Cryo_Cell->Zeeman_Slower Cold Na Beam He_Inlet Helium Gas Inlet He_Inlet->Cryo_Cell MOT Magneto-Optical Trap (MOT) Zeeman_Slower->MOT Slow Na Beam Slowing_Laser Slowing Laser Slowing_Laser->Zeeman_Slower Analysis Analysis MOT->Analysis Ultracold Na Atoms Trapping_Lasers Trapping & Repump Lasers Trapping_Lasers->MOT

Caption: Overall experimental workflow for laser cooling of sodium atoms with helium pre-cooling.

Buffer_Gas_Cooling Hot_Na Hot Sodium Atoms Cryo_Cell Cryogenic Cell (4-20K) Hot_Na->Cryo_Cell Cold_He Cold Helium Buffer Gas Cold_He->Cryo_Cell Thermalization Elastic Collisions (Thermalization) Cryo_Cell->Thermalization Cold_Na_Beam Cold Sodium Atomic Beam Thermalization->Cold_Na_Beam

Caption: The process of helium buffer gas cooling for sodium atoms.

Laser_Cooling_Trapping Slow_Na_Beam Slow Sodium Beam (< 15 m/s) MOT Magneto-Optical Trap Slow_Na_Beam->MOT MOT_Lasers 6 Orthogonal Red-Detuned Laser Beams MOT_Lasers->MOT Quadrupole_Field Quadrupole Magnetic Field Quadrupole_Field->MOT Ultracold_Atoms Ultracold Sodium Cloud (~240 µK) MOT->Ultracold_Atoms

Caption: Schematic of the magneto-optical trapping and laser cooling process.

References

Application Notes and Protocols for Utilizing Helium as a Buffer Gas in Sodium Spectroscopy Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Helium is a frequently employed buffer gas in sodium spectroscopy experiments due to its inert nature, low mass, and advantageous collisional properties at cryogenic temperatures. Its primary roles include the cooling of sodium atoms, reducing Doppler broadening, and enabling the study of pressure-dependent spectral line shapes. These application notes provide an overview of the key applications, experimental considerations, and detailed protocols for using helium as a buffer gas in various sodium spectroscopy techniques.

Key Applications
  • Collisional Broadening and Shift Studies: Helium-induced pressure broadening and shifting of sodium's spectral lines, particularly the D1 (2S1/2 → 2P1/2) and D2 (2S1/2 → 2P3/2) transitions, provide valuable insights into the interatomic potentials between sodium and helium atoms. These studies are crucial for understanding stellar atmospheres and other high-pressure environments where such interactions are significant.[1][2][3][4]

  • Buffer Gas Cooling and Beam Sources: Cryogenic helium buffer gas is used to cool hot, vaporized sodium atoms through thermalization.[5][6] This technique is instrumental in creating slow, cold beams of sodium atoms for a variety of experiments, including atom trapping and collision studies.[5][7] The process involves introducing sodium vapor into a cryogenic cell filled with helium gas, where collisions with the cold helium atoms reduce the kinetic energy of the sodium atoms.

  • High-Resolution Spectroscopy: By cooling the sodium vapor, helium buffer gas helps in reducing the Doppler broadening of spectral lines, which is often a limiting factor in spectroscopic resolution.[8] This allows for more precise measurements of atomic transitions and hyperfine structures, particularly when combined with techniques like saturated absorption spectroscopy.[8][9][10]

  • Single Atom Detection and Dynamics: In a helium buffer gas environment, the diffusion of individual sodium atoms can be slowed and observed.[11][12][13] This enables experiments focused on detecting single atoms and studying their motion and interaction with a laser field in a controlled manner.

Quantitative Data

The following tables summarize key quantitative data from the literature regarding sodium-helium interactions and typical experimental parameters.

Table 1: Collisional Broadening and Shift Parameters for Sodium D-Lines Perturbed by Helium.

ParameterNa D1 LineNa D2 LineTemperature (K)Reference
Broadening Rate (ω/nHe)-In good agreement with experimental results~500[2]
Collisional Cross Section (Na(4D) → Na(4F))60 x 10-16 cm2-Not Specified[14]

Table 2: Typical Experimental Parameters for Single Sodium Atom Detection in Helium Buffer Gas.

ParameterValueReference
Helium Pressure200 Torr[11]
Laser Power3.8 mW[13]
Laser Beam Waist Radius212 µm[13]
Diffusion Coefficient of Na in He1.9 cm2/sec (at 200 Torr)[11]

Experimental Protocols

Protocol 1: Saturated Absorption Spectroscopy of Sodium with a Helium Buffer Gas

This protocol describes the setup for obtaining a Doppler-free spectrum of the sodium D2 line in the presence of a helium buffer gas to observe pressure broadening effects.

Objective: To resolve the hyperfine structure of the sodium D2 line and measure its broadening due to collisions with helium atoms.

Materials:

  • Tunable dye laser or diode laser resonant with the sodium D2 transition (~589 nm)

  • Sodium vapor cell

  • Helium gas cylinder and pressure regulator

  • Vacuum pump and pressure gauge

  • Optics: beam splitters, mirrors, neutral density filters, lenses, and a photodiode detector

  • Oscilloscope or data acquisition system

Methodology:

  • Experimental Setup:

    • Arrange the optical components as shown in the diagram below. The laser output is split into a strong pump beam and a weak probe beam.[10]

    • The pump and probe beams are directed to be counter-propagating and overlapping within the sodium vapor cell.[9]

    • Place the sodium vapor cell in a temperature-controlled oven to regulate the sodium vapor pressure.

    • Connect the cell to a vacuum system and a helium gas inlet to control the buffer gas pressure.

  • Procedure:

    • Evacuate the sodium cell and then introduce a controlled pressure of helium gas.

    • Heat the sodium cell to generate a sufficient vapor pressure of sodium atoms.

    • Align the pump and probe beams to ensure they are counter-propagating and spatially overlapped inside the cell. The intensity of the pump beam should be significantly higher than the probe beam.[15]

    • Scan the laser frequency across the sodium D2 transition.

    • Record the absorption of the probe beam using the photodiode. The signal will show the Doppler-broadened absorption profile with sharp, narrow dips (Lamb dips) at the resonant frequencies of the hyperfine transitions.[9]

    • Repeat the measurement for different pressures of helium buffer gas to observe the effect of collisional broadening on the width of the Lamb dips.

Data Analysis:

  • Measure the full width at half maximum (FWHM) of the saturated absorption peaks for each helium pressure.

  • Plot the FWHM as a function of helium pressure to determine the pressure broadening coefficient.

Saturated_Absorption_Spectroscopy cluster_laser Laser System cluster_optics Beam Preparation cluster_cell Interaction Region cluster_detection Detection Laser Tunable Laser (~589 nm) Isolator Optical Isolator Laser->Isolator HWP Half-Wave Plate Isolator->HWP PBS Polarizing Beam Splitter NDF Neutral Density Filter PBS->NDF Probe Beam Mirror1 PBS->Mirror1 Pump Beam HWP->PBS NaCell Sodium Vapor Cell with Helium Buffer Gas NDF->NaCell Mirror1->NaCell Photodiode Photodiode NaCell->Photodiode Heater Oven Heater->NaCell DAQ Data Acquisition Photodiode->DAQ Mirror2 Buffer_Gas_Cooling cluster_cryo Cryogenic System cluster_gas Gas Inlet cluster_source Sodium Source cluster_beam Beam Formation & Diagnostics Cryocooler Cryocooler (e.g., 4 K) Cell Buffer Gas Cell Cryocooler->Cell Aperture Aperture Cell->Aperture HeGas Helium Gas HeGas->Cell NaSource Sodium Source (e.g., Ablation Laser/Target) NaSource->Cell ColdBeam Cold Na Beam Aperture->ColdBeam Detector Detector ColdBeam->Detector ProbeLaser Probe Laser ProbeLaser->ColdBeam Cooling_Process cluster_input Inputs cluster_process Process cluster_output Output HotNa Hot Sodium Atoms Collisions Elastic Collisions HotNa->Collisions ColdHe Cold Helium Gas ColdHe->Collisions Thermalization Thermalization Collisions->Thermalization Extraction Extraction through Aperture Thermalization->Extraction ColdBeam Cold, Slow Sodium Beam Extraction->ColdBeam

References

Application Notes and Protocols for the Creation of a Dual-Species Bose-Einstein Condensate of Sodium and Metastable Helium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The creation of dual-species Bose-Einstein condensates (BECs) opens up new frontiers in quantum physics and chemistry, with potential applications in fields ranging from quantum simulation to precision measurement. A dual-species BEC of sodium (²³Na) and metastable helium (⁴He*), in particular, offers a unique system due to the disparate properties of the two atomic species. Sodium, as an alkali metal, is readily laser-cooled and has been a workhorse for BEC experiments. Metastable helium, with its large internal energy (19.8 eV), offers novel detection schemes and possesses unique collisional properties. The ability to create a quantum degenerate mixture of these two elements would enable the study of intriguing phenomena such as interspecies interactions in a system with a large mass ratio, and the potential for exploring novel molecule formation and reaction dynamics at ultracold temperatures.

These application notes provide a comprehensive overview and a detailed, albeit partially theoretical, protocol for the creation of a dual-species BEC of sodium and metastable helium. The protocol for sympathetic cooling of ⁴He* by ²³Na is based on established techniques successfully implemented in creating dual-species BECs of sodium with other alkali atoms, such as potassium and rubidium.[1][2][3][4][5] A critical parameter, the interspecies s-wave scattering length between sodium and metastable helium, is not yet experimentally determined. This protocol, therefore, serves as a roadmap for future experiments, highlighting the necessary steps and key experimental parameters that will require empirical optimization.

Key Experimental Concepts

The creation of a dual-species BEC relies on a sequence of sophisticated cooling and trapping techniques:

  • Laser Cooling and Trapping: Both atomic species are initially cooled and trapped from a background vapor using laser light in a magneto-optical trap (MOT). For metastable helium, this requires a laser source in the ultraviolet range (389 nm).

  • Sympathetic Cooling: After initial laser cooling, the atoms are transferred to a magnetic or optical trap. Evaporative cooling is then performed on the more abundant and easily cooled species (sodium in this case). The colder sodium atoms then cool the helium atoms through elastic collisions, a process known as sympathetic cooling.[6][7][8] The efficiency of this process is critically dependent on the interspecies scattering length.

  • Feshbach Resonances: The interaction strength between the atoms can be precisely controlled by applying an external magnetic field, tuning it near a Feshbach resonance.[9][10] This allows for the optimization of the sympathetic cooling process and the exploration of different interaction regimes in the dual-species BEC. While Feshbach resonances for Na-Na collisions are well-characterized[11], those for Na-He* collisions remain to be experimentally determined.

Experimental Workflow Overview

The overall experimental sequence for creating a dual-species Na-He* BEC can be visualized as a multi-stage process. Each stage involves precise control over laser frequencies and intensities, magnetic fields, and timing.

G cluster_0 Initial Cooling & Trapping cluster_1 Magnetic Trapping & Sympathetic Cooling cluster_2 Optical Trapping & Condensation cluster_3 Detection & Analysis Na_source Sodium Effusive Source Na_MOT ²³Na Magneto-Optical Trap Na_source->Na_MOT He_source Metastable Helium Source (RF Discharge) He_MOT ⁴He* Magneto-Optical Trap He_source->He_MOT Mag_Trap Magnetic Quadrupole Trap Na_MOT->Mag_Trap He_MOT->Mag_Trap Evap_Cool_Na Evaporative Cooling of ²³Na Mag_Trap->Evap_Cool_Na Symp_Cool_He Sympathetic Cooling of ⁴He* Evap_Cool_Na->Symp_Cool_He ODT_load Transfer to Optical Dipole Trap Symp_Cool_He->ODT_load Final_Evap Final Evaporative Cooling ODT_load->Final_Evap Dual_BEC Dual Na-He* BEC Formation Final_Evap->Dual_BEC TOF Time-of-Flight Expansion Dual_BEC->TOF Imaging Absorption Imaging (Na) Microchannel Plate (He*) TOF->Imaging

Experimental workflow for creating a dual-species Na-He* BEC.

Detailed Experimental Protocols

The following protocols are based on established methods for creating dual-species alkali BECs and are adapted for the specific requirements of a Na-He* mixture.

Protocol 1: Dual-Species Magneto-Optical Trap (MOT) Loading
  • Sodium MOT:

    • Generate a vapor of ²³Na atoms from a heated effusive oven.

    • Use a Zeeman slower to slow the atomic beam before it enters the main vacuum chamber.

    • Cool and trap the ²³Na atoms in a standard six-beam MOT using laser light tuned to the D2 transition (589 nm).

    • A repumping laser is necessary to prevent atoms from accumulating in the F=1 ground state.

  • Metastable Helium MOT:

    • Generate a beam of ⁴He atoms and excite them to the metastable 2³S₁ state using an RF-driven discharge.

    • Cool and trap the ⁴He* atoms using laser light tuned to the 2³S₁ → 2³P₂ transition (1083 nm).

    • Due to the absence of hyperfine structure in the ground state of ⁴He*, a repumping laser is not required.

  • Simultaneous Trapping:

    • The laser beams for both species are overlapped in the center of the vacuum chamber.

    • The magnetic field gradient for the MOT is optimized for efficient simultaneous trapping of both species.

Protocol 2: Magnetic Trapping and Sympathetic Cooling
  • Transfer to Magnetic Trap:

    • After loading the MOTs to a sufficient atom number, the MOT laser beams and magnetic field are extinguished.

    • The atoms are optically pumped into the desired magnetically trappable state (e.g., the |F=1, mF=-1⟩ state for ²³Na and the |mJ=1⟩ state for ⁴He*).

    • A quadrupole magnetic trap is rapidly switched on to confine the atoms.

  • Evaporative and Sympathetic Cooling:

    • The evaporative cooling of ²³Na is initiated by applying a radio-frequency (RF) field that selectively removes the most energetic atoms from the trap.

    • As the ²³Na cloud cools and becomes denser, it sympathetically cools the co-trapped ⁴He* atoms through elastic collisions.

    • The RF frequency is swept down over time to continuously cool the atomic mixture. The sweep parameters (start frequency, end frequency, and sweep time) must be carefully optimized.

Protocol 3: Optical Trapping and Final Condensation
  • Transfer to Optical Dipole Trap (ODT):

    • A tightly focused, far-detuned laser beam (e.g., at 1064 nm) is overlapped with the magnetically trapped atom cloud to create an optical dipole trap.

    • The magnetic trap is slowly ramped down, transferring the atoms into the ODT. This step minimizes atom loss due to Majorana spin flips in the zero-field region of the magnetic trap.

  • Final Evaporative Cooling to BEC:

    • Forced evaporation is continued in the ODT by gradually reducing the power of the trapping laser. This lowers the trap depth, allowing the most energetic atoms of both species to escape.

    • The rate of power reduction must be carefully controlled to maintain a high collision rate for efficient cooling.

  • Detection of the Dual-Species BEC:

    • After the final evaporation ramp, all trapping potentials are switched off simultaneously.

    • The atom clouds expand ballistically (time-of-flight).

    • The ²³Na cloud is imaged using standard absorption imaging.

    • The ⁴He* cloud can be detected with high efficiency using a microchannel plate (MCP) detector, which is sensitive to the high internal energy of the metastable atoms.

    • The appearance of a bimodal distribution in the density profiles of both species after time-of-flight is the hallmark of Bose-Einstein condensation.

Quantitative Data

The following tables summarize typical experimental parameters for creating a dual-species BEC, based on values from successful experiments with Na-K and Na-Rb mixtures.[1][2][3][4][5] The parameters for helium are estimates and will require experimental optimization.

Table 1: Magneto-Optical Trap (MOT) Parameters

ParameterSodium (²³Na)Helium (⁴He*)
Wavelength 589 nm1083 nm
Repumper Wavelength 589 nmN/A
Laser Power (per beam) 20 - 50 mW10 - 30 mW
Detuning -10 to -20 MHz-10 to -20 MHz
Magnetic Field Gradient 10 - 20 G/cm10 - 20 G/cm
Initial Atom Number 10⁹ - 10¹⁰10⁸ - 10⁹
Temperature 200 - 500 µK100 - 300 µK

Table 2: Magnetic and Optical Trap Parameters

ParameterValue
Magnetic Trap Gradient 150 - 300 G/cm
Optical Dipole Trap Wavelength 1064 nm
Optical Dipole Trap Power 1 - 10 W
Trap Frequencies (Radial) 100 - 500 Hz
Trap Frequencies (Axial) 10 - 50 Hz

Table 3: Dual-Species BEC Parameters

ParameterSodium (²³Na)Helium (⁴He)
Critical Temperature (Tc) ~1 µK~0.5 µK
BEC Atom Number 10⁵ - 10⁶10⁴ - 10⁵
Interspecies Scattering Length (a_Na-He) To be determinedTo be determined
Intraspecies Scattering Length (a_Na-Na) 52 a₀7.5 nm
Intraspecies Scattering Length (a_He-He)

Note: a₀ is the Bohr radius.

Signaling Pathways and Logical Relationships

The process of sympathetic cooling relies on a clear logical relationship between the parameters of the coolant and the species to be cooled. This can be represented as a signaling pathway where the state of the sodium atoms directly influences the state of the helium atoms.

G cluster_0 Control Parameters cluster_1 Sodium Cloud Properties cluster_2 Interspecies Interaction cluster_3 Helium Cloud Properties RF_field RF Field (for Na evaporation) Na_temp ²³Na Temperature RF_field->Na_temp Reduces ODT_power ODT Laser Power Na_density ²³Na Density ODT_power->Na_density Controls Collision_rate Elastic Collision Rate Na_temp->Collision_rate Na_density->Collision_rate He_temp ⁴He* Temperature Collision_rate->He_temp Reduces He_PSD ⁴He* Phase-Space Density He_temp->He_PSD Increases

Logical pathway for sympathetic cooling of ⁴He* by ²³Na.

Challenges and Future Directions

The creation of a dual-species Na-He* BEC presents several significant challenges:

  • Interspecies Scattering Length: The primary unknown is the s-wave scattering length between ²³Na and ⁴He*. A sufficiently large and positive scattering length is required for efficient sympathetic cooling. If the scattering length is too small, thermalization will be slow. If it is negative, the mixture may be unstable. Theoretical calculations and experimental measurements of this parameter are crucial.

  • Metastable Helium Source: Producing a high-flux, stable beam of metastable helium atoms is technically demanding.

  • Penning Ionization: Collisions between two metastable helium atoms can lead to Penning ionization, which is a loss mechanism. This needs to be carefully managed, especially at high densities.

  • Feshbach Resonances: Locating and characterizing interspecies Feshbach resonances will be essential for tuning the Na-He* interactions.

Future work will focus on overcoming these challenges. The successful creation of a dual-species Na-He* BEC will pave the way for a new generation of experiments exploring quantum phenomena in a novel and exciting atomic mixture.

References

Application Notes and Protocols for Trapping Sodium Atoms in a Helium Cryostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for established techniques used to trap neutral sodium (Na) atoms within a helium cryostat. The primary methods covered are Buffer Gas Cooling followed by Magnetic Trapping, and direct loading into a Cryogenic Magneto-Optical Trap (MOT). These techniques are foundational for studies in quantum simulation, precision measurements, and ultracold chemistry.

Introduction to Cryogenic Atom Trapping

Trapping and cooling of neutral atoms to ultralow temperatures opens up possibilities for investigating quantum phenomena with unprecedented control. A helium cryostat provides the necessary cryogenic environment (typically < 4 K) to significantly reduce the background vapor pressure and enable long trapping lifetimes. Sodium, as an alkali atom with a well-understood electronic structure, is a common choice for such experiments.

The two principal techniques discussed here are:

  • Buffer Gas Cooling and Magnetic Trapping: In this method, hot atoms are first cooled through collisions with a cold, inert buffer gas (typically helium) inside a cryogenic cell. The thermalized atoms are then loaded into a magnetic trap.

  • Cryogenic Magneto-Optical Trap (MOT): This technique combines laser cooling and magnetic fields to directly trap and cool atoms from a vapor or a cold beam within the cryogenic environment.

Technique 1: Buffer Gas Cooling and Magnetic Trapping

Buffer gas cooling is a versatile technique applicable to a wide range of atomic and molecular species. It relies on elastic collisions between the species of interest and a cryogenically cooled inert buffer gas.

Principle of Operation

Hot sodium atoms, typically introduced into a cryogenic cell via laser ablation of a solid target, collide with a much colder helium buffer gas.[1] These collisions rapidly thermalize the sodium atoms to the temperature of the buffer gas (around 4 K).[1] Once cooled, a magnetic field gradient is applied to trap the low-field-seeking spin states of the sodium atoms. The buffer gas is then pumped away to isolate the trapped atoms.

Experimental Protocol
  • Cryostat Preparation: Cool down the helium cryostat to its base temperature (typically ≤ 4 K).

  • Buffer Gas Introduction: Introduce helium buffer gas into the experimental cell. The density of the buffer gas is a critical parameter that needs to be optimized for efficient cooling without causing excessive trap loss.

  • Sodium Atom Introduction: Fire a pulsed laser (e.g., a Nd:YAG laser) at a solid sodium target located inside the cell to produce a plume of hot sodium atoms.[1]

  • Thermalization: Allow sufficient time for the sodium atoms to thermalize with the helium buffer gas through collisions. This process is typically very fast, on the order of milliseconds.

  • Magnetic Trapping: Energize the magnetic trapping coils (e.g., a quadrupole or Ioffe-Pritchard trap) to create a magnetic field minimum. The cooled sodium atoms in low-field-seeking states will be confined at this minimum.

  • Buffer Gas Removal: Rapidly pump out the helium buffer gas from the cell using a high-speed cryopump or a valved connection to a separate pumping stage. This step is crucial to minimize collisions between the trapped atoms and the remaining buffer gas, which would lead to trap loss.

  • Detection: Image the trapped atom cloud using standard absorption or fluorescence imaging techniques.

Quantitative Data
ParameterTypical ValueReference
Cryostat Temperature≤ 4 K[2]
Helium Buffer Gas Density10¹⁴ - 10¹⁶ cm⁻³[1]
Initial Sodium Temperature> 300 K (from ablation)[1]
Final Sodium Temperature100 mK - 1 K[3]
Number of Trapped Atoms10⁹ - 10¹²[4]
Trap Lifetime (in buffer gas)~40 ms (B15284909) for 1µB magnetic moment[3]
Trap Lifetime (isolated)Seconds to minutes[4]

Experimental Workflow

BufferGasCooling cluster_cryostat Helium Cryostat (≤ 4K) Ablation Pulsed Laser Ablation of Na Target Cell Cryogenic Cell with He Buffer Gas Ablation->Cell Introduce Na Thermalization Collisional Thermalization Cell->Thermalization Na-He Collisions MagneticTrap Magnetic Trap (Quadrupole Coils) Thermalization->MagneticTrap Load Trap Pumping Buffer Gas Removal MagneticTrap->Pumping Isolate Atoms TrappedAtoms Trapped Na Cloud Pumping->TrappedAtoms

Workflow for Buffer Gas Cooling and Magnetic Trapping.

Technique 2: Cryogenic Magneto-Optical Trap (MOT)

A Magneto-Optical Trap (MOT) uses a combination of laser light and a quadrupole magnetic field to trap and cool neutral atoms. Operating a MOT in a cryogenic environment offers the advantage of a very low background pressure, leading to long trap lifetimes.

Principle of Operation

A MOT relies on the Doppler effect and Zeeman splitting of atomic energy levels. Three pairs of counter-propagating, red-detuned laser beams intersect at the zero-field point of a quadrupole magnetic field. Atoms moving towards a laser beam see it Doppler-shifted closer to resonance and are more likely to absorb a photon, receiving a momentum kick that slows them down. The magnetic field creates a position-dependent Zeeman shift, ensuring that the restoring force is always directed towards the center of the trap.

For a cryogenic MOT, the entire apparatus is housed within a helium cryostat. The sodium atoms can be sourced from a cryogenic buffer gas beam or from light-induced atomic desorption (LIAD) from a sodium source inside the cryostat.

Experimental Protocol
  • Cryostat and Optics Preparation: Cool the cryostat to its base temperature. Align the six MOT laser beams to intersect at the center of the quadrupole magnetic field.

  • Atom Source:

    • Cryogenic Buffer Gas Beam: Generate a slow, cold beam of sodium atoms using a buffer gas cell (as described in Technique 1) that directs the atoms towards the MOT region.[5][6]

    • Light-Induced Atomic Desorption (LIAD): Use a light source (e.g., an LED or a laser) to desorb sodium atoms from a dispenser or a coated surface within the cryostat.

  • MOT Formation:

    • Turn on the quadrupole magnetic field.

    • Shine the red-detuned trapping and repumper laser beams onto the atom source. The trapping laser is typically tuned slightly below the 3S₁/₂(F=2) → 3P₃/₂(F'=3) transition, and the repumper laser is tuned to the 3S₁/₂(F=1) → 3P₃/₂(F'=2) transition to prevent atoms from accumulating in the F=1 ground state.

  • Trapping and Cooling: The atoms that enter the intersection of the laser beams with a velocity below the capture velocity of the MOT will be trapped and cooled to temperatures on the order of the Doppler limit (for sodium, ~240 µK).

  • Detection: Monitor the trapped atom cloud by detecting the fluorescence from the atoms or by using absorption imaging.

Quantitative Data
ParameterTypical ValueReference
Cryostat Temperature≤ 4 K[2]
Laser Detuning-10 to -20 MHz (from resonance)
Laser Intensity~Saturation Intensity (Isat ≈ 6.26 mW/cm²)
Magnetic Field Gradient10-30 G/cm
Final Sodium Temperature~240 µK (Doppler Limit)
Number of Trapped Atoms10⁷ - 10⁹
Trap Loading Time~10 ms (from buffer gas beam)[5]
Trap Lifetime> 10 s (in cryogenic vacuum)

Experimental Workflow

CryoMOT cluster_cryostat Helium Cryostat (≤ 4K) cluster_mot Magneto-Optical Trap AtomSource Na Atom Source (Buffer Gas Beam or LIAD) MOT_Region MOT Region AtomSource->MOT_Region Introduce Na TrappedCloud Trapped Na Cloud (~240 µK) MOT_Region->TrappedCloud Trapping & Cooling LaserBeams Six Red-Detuned Laser Beams LaserBeams->MOT_Region MagneticField Quadrupole Magnetic Field MagneticField->MOT_Region

Workflow for a Cryogenic Magneto-Optical Trap.

Sympathetic Cooling

For reaching even lower temperatures, sympathetic cooling can be employed. In this technique, a second atomic species that is easier to cool (e.g., via laser cooling) is used to cool the target species (sodium) through collisions.[7] While less common for neutral sodium which is readily laser-cooled, the principle is important for cooling species that are not amenable to direct laser cooling. In the context of a helium cryostat, the helium buffer gas itself can be considered a medium for sympathetic cooling of the initially hot sodium atoms.

Summary and Comparison of Techniques

FeatureBuffer Gas Cooling & Magnetic TrapCryogenic Magneto-Optical Trap
Principle Collisional cooling with buffer gasLaser cooling and trapping
Final Temperature 100 mK - 1 K~240 µK
Number of Atoms High (10⁹ - 10¹²)Moderate (10⁷ - 10⁹)
Complexity Requires fast pumping of buffer gasRequires stable laser systems
Species Generality Very general (any paramagnetic species)Species-specific (requires suitable cycling transition)
Advantages Can trap molecules and a wide variety of atomsLower final temperatures, direct optical access
Disadvantages Higher final temperatures, potential for trap loss during buffer gas removalMore complex optical setup

Conclusion

The choice of technique for trapping sodium atoms in a helium cryostat depends on the specific experimental goals. Buffer gas cooling followed by magnetic trapping is a robust method for producing large numbers of cold atoms and is applicable to a wide range of species. Cryogenic MOTs offer a path to lower temperatures and provide excellent optical access for further manipulation and probing of the trapped atoms. Both techniques benefit from the ultra-high vacuum conditions provided by the cryogenic environment, leading to significantly longer trapping times compared to room temperature experiments.

References

Application Note: Simulating the Effects of Helium on Sodium Spectral Line Shapes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in astrophysics, plasma physics, and atomic and molecular physics.

Introduction

The spectral lines of atomic sodium, particularly the resonance D-lines (D1 at ~589.6 nm and D2 at ~589.0 nm), are crucial diagnostic tools in various scientific fields.[1] In environments such as the atmospheres of cool stars (like brown dwarfs and cool DZ white dwarfs) and in laboratory plasmas, these spectral lines are significantly broadened by collisions with neutral perturber atoms like helium.[2][3] Understanding and accurately simulating these broadening effects are essential for constructing synthetic spectra to model stellar atmospheres and for diagnosing plasma conditions.[3][4]

Collisions with helium atoms perturb the energy levels of the sodium atom, leading to two primary effects on its spectral lines:

  • Collisional Broadening (or Pressure Broadening): The lifetime of the excited states is effectively reduced due to frequent collisions, which, according to the Heisenberg uncertainty principle, leads to a broadening of the spectral line.[5][6] This effect is highly dependent on the density of the helium perturbers.[6]

  • Line Shift: The same collisions also cause a slight shift in the energy levels, resulting in a shift of the central wavelength of the spectral line.[2]

This document provides detailed protocols for both the experimental measurement and the computational simulation of the effects of helium on sodium spectral line shapes.

Physical Mechanisms of Line Broadening

Several physical phenomena contribute to the final observed shape of a spectral line.

  • Natural Broadening: This is a fundamental quantum mechanical effect resulting from the finite lifetime of an atom's excited state. It is intrinsic to the atom and typically very small compared to other broadening mechanisms.[6]

  • Doppler Broadening: This arises from the thermal motion of the sodium atoms. Atoms moving towards an observer will have their emitted light blue-shifted, while those moving away will be red-shifted.[7] The collective effect of a thermal distribution of velocities is a broadening of the spectral line with a Gaussian profile. The extent of this broadening depends on the temperature of the gas.[5][7]

  • Collisional (Pressure) Broadening: This is caused by interactions between the emitting sodium atom and surrounding helium atoms.[8] At low helium densities, the line core can be described by a Lorentzian profile, a result of the "impact approximation".[2][5] At higher densities, a more sophisticated "unified theory" is required to accurately model the entire profile, from the line core to the far wings.[2][9] The interaction between sodium and helium is not a simple van der Waals force; shorter-range interactions play a significant role.[2][10]

The final observed line shape, known as a Voigt profile, is a convolution of the Gaussian profile from Doppler broadening and the Lorentzian profile from collisional and natural broadening.[6]

Quantitative Data: Broadening and Shift Parameters

The broadening (width, w) and shift (d) of the sodium D-lines due to collisions with helium are linearly dependent on the helium density (nHe). The rates, w/nHe and d/nHe, are dependent on temperature. Semiclassical and quantum mechanical calculations provide these values, which are crucial for spectral modeling.[2]

Below is a summary of theoretical broadening and shift rates for the Sodium D-lines perturbed by Helium, based on calculations using up-to-date molecular data.[2]

Spectral LineParameterTemperature (K)Semiclassical Rate (10⁻²⁰ cm⁻¹/cm³)Quantum (BL) Rate (10⁻²⁰ cm⁻¹/cm³)
Na D1 Broadening3001.351.33
5001.591.57
10001.961.94
20002.412.39
Shift3000.040.04
5000.020.02
1000-0.02-0.02
2000-0.07-0.07
Na D2 Broadening3001.301.28
5001.551.53
10001.951.92
20002.452.42
Shift300-0.42-0.42
500-0.49-0.49
1000-0.58-0.58
2000-0.68-0.68

Note: Data derived from semiclassical and quantum Baranger–Lindholm (BL) calculations. Rates are provided in units of 10⁻²⁰ cm⁻¹/cm³.[2]

For a wide range of temperatures relevant to stellar atmospheres (150 K to 10,000 K), the line widths (w, HWHM) can be approximated by a power law in temperature (T).[4]

  • For the D1 line (2P1/2 component): w ≈ 0.063 × 10⁻²⁰ nHe T0.4018[4]

  • For the D2 line (2P3/2 component): w ≈ 0.099 × 10⁻²⁰ nHe T0.3987[4]

Protocols

Protocol 1: Experimental Measurement of Na-He Spectral Line Shapes

This protocol outlines a generalized method for measuring the broadening and shift of sodium spectral lines in a controlled helium environment using absorption spectroscopy.

Objective: To measure the absorption profile of the sodium D-lines as a function of helium pressure and temperature.

Materials:

  • Tunable narrow-linewidth laser (e.g., dye laser or diode laser) centered around 589 nm.

  • High-temperature, high-pressure optical cell (vapor cell) with viewports.

  • Metallic sodium sample.

  • High-purity helium gas cylinder with a precision pressure controller.

  • Tube furnace or other heating system for the cell.

  • High-resolution spectrometer or a combination of a monochromator and a photodetector.[11][12]

  • Data acquisition system.

  • Temperature and pressure sensors.

Methodology:

  • Sample Preparation:

    • A small amount of metallic sodium is placed inside the optical cell under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.

    • The cell is evacuated to a high vacuum and then backfilled with a known pressure of high-purity helium gas.

    • The cell is placed inside the tube furnace.

  • Experimental Setup:

    • The tunable laser beam is directed through the optical cell.

    • The light transmitted through the cell is focused onto the entrance slit of the high-resolution spectrometer.

    • The spectrometer output is recorded by the photodetector, which is connected to the data acquisition system.

    • Temperature and pressure sensors are monitored continuously.

  • Data Acquisition:

    • The cell is heated to a target temperature to create a sufficient vapor pressure of sodium. The temperature must be kept stable throughout the measurement.

    • The laser wavelength is scanned across the sodium D-lines in small, precise steps.

    • At each wavelength step, the intensity of the transmitted light is recorded.

    • A reference scan is performed without sodium vapor (either at low temperature or with an empty cell) to account for the baseline intensity.

    • The procedure is repeated for different helium pressures.

  • Data Analysis:

    • The absorption profile is calculated from the ratio of the transmitted intensity with sodium vapor to the baseline intensity.

    • The resulting spectral profile is fitted with a Voigt profile.

    • The Lorentzian component of the Voigt fit provides the collisional broadening width, and the shift of the line center relative to its unperturbed position gives the line shift.

    • The broadening and shift values are plotted as a function of helium density (calculated from pressure and temperature) to determine the broadening and shift rates.

Experimental_Workflow Experimental Workflow for Measuring Na-He Line Broadening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Place Na in Optical Cell prep2 Evacuate & Backfill with He Gas prep1->prep2 Inert Atm. exp1 Heat Cell to Target Temp (T) prep2->exp1 exp2 Scan Laser Across Na D-Lines exp1->exp2 exp3 Record Transmitted Light Intensity exp2->exp3 an1 Calculate Absorption Profile exp3->an1 an2 Fit with Voigt Profile an1->an2 an3 Extract Broadening & Shift Parameters an2->an3 an4 Determine Rates vs. He Density an3->an4 Computational_Workflow Computational Workflow for Simulating Na-He Line Shapes cluster_potential 1. Interaction Potential cluster_dynamics 2. Collision Dynamics cluster_lineshape 3. Line Shape Calculation cluster_final 4. Final Spectrum start Define System: Na-He, Temperature, Density pot1 Ab Initio Calculation (e.g., MOLPRO) start->pot1 pot2 Generate Potential Energy Surfaces (PES) for Na(3s)-He & Na(3p)-He pot1->pot2 pot3 Include Na Spin-Orbit Coupling pot2->pot3 dyn1 Quantum Scattering or Semiclassical Trajectory Calculation pot3->dyn1 dyn2 Compute Phase Shifts or S-Matrices dyn1->dyn2 ls1 Calculate Dipole Autocorrelation Function dyn2->ls1 ls2 Fourier Transform to get Collisional Profile ls1->ls2 fin1 Calculate Doppler Profile (Gaussian) from Temp. ls2->fin1 fin2 Convolve Collisional & Doppler Profiles fin1->fin2 result Simulated Spectrum (Voigt Profile) fin2->result

References

Application Notes and Protocols for Employing Na₂He as a High-Pressure Electride Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols for the synthesis and characterization of Disodium Helide (Na₂He), a remarkable high-pressure electride material. Helium, traditionally considered the most inert element, has been shown to form a stable compound with sodium under extreme pressures, creating an unusual material with unique electronic properties.[1][2][3][4] Na₂He crystallizes in a fluorite-type structure and is stable at pressures exceeding 113 GPa.[1][2][3][4] Its most striking feature is its nature as an electride, where electron pairs are localized in the interstitial sites of the crystal lattice, acting as anions.[1][2][3][4] This localization of electrons leads to the material being an insulator.[1][2][3][4]

These protocols are intended to guide researchers in the high-pressure synthesis of Na₂He and its subsequent characterization using in-situ techniques within a diamond anvil cell (DAC).

Data Presentation

Table 1: Structural and Thermodynamic Properties of Na₂He
PropertyValuePressure ConditionReference
Crystal StructureFluorite-type (Fm-3m)> 113 GPa[1][2][3][4]
Stability Range> 113 GPa-[1][2][3][4]
Lattice Parameter (a)3.95 Å300 GPa[4]
Wyckoff PositionsNa: 8c (0.25, 0.25, 0.25), He: 4a (0, 0, 0)300 GPa[4]
Reaction Enthalpy (2Na + He → Na₂He)-0.51 eV500 GPa[2]
Dynamical Stability (Phonon Calculations)Stable above 100 GPa-[2]
Quenchable Down To100 GPa-[2]
Gibbs Free Energy of Formation (0 K)-0.41 eV300 GPa[4]
Gibbs Free Energy of Formation (800 K)-0.39 eV300 GPa[4]
Table 2: Experimental Conditions for Na₂He Synthesis and Characterization
ParameterDescriptionValue/RangeReference
Synthesis
Pressure VesselDiamond Anvil Cell (DAC)-[1][2]
Starting MaterialsSodium (Na), Helium (He)-[1][2]
Pressure MediumHelium (He)-[1][2]
Synthesis Pressure> 113 GPa (up to 155 GPa reported)-[1][2]
Synthesis Temperature> 1500 K (via laser heating)-[1][4]
Characterization
In-situ TechniquesSynchrotron X-ray Diffraction (XRD), Raman Spectroscopy-[1][2]
XRD WavelengthMonochromatic X-ray beam-[5]
Raman SpectroscopyNew broad peak observed at 470 cm⁻¹300 K (quenched sample)[2]

Experimental Protocols

Protocol 1: High-Pressure Synthesis of Na₂He in a Diamond Anvil Cell

This protocol outlines the procedure for the synthesis of Na₂He using a laser-heated diamond anvil cell.

1. Diamond Anvil Cell (DAC) Preparation:

  • Select a DAC suitable for high-pressure (>100 GPa) and laser heating experiments.
  • Prepare a rhenium (Re) gasket by pre-indenting it to a thickness of approximately 25-40 µm.
  • Drill a sample chamber in the center of the indentation with a diameter of about 100-150 µm using a laser drilling system or a focused ion beam.

2. Sample Loading:

  • Due to the high reactivity of sodium, all loading procedures must be performed in an inert atmosphere (e.g., in a glovebox).
  • Cut a small piece of fresh sodium metal and place it in the center of the gasket hole.
  • Place a few small ruby spheres near the sodium sample for pressure calibration using the ruby fluorescence method.
  • The DAC is then placed in a specialized gas-loading system to introduce high-purity helium, which will serve as both a reactant and a pressure-transmitting medium.

3. Pressurization and Synthesis:

  • Gradually increase the pressure in the DAC at room temperature. Monitor the pressure using the ruby fluorescence system.
  • Compress the sample to a pressure above 113 GPa. The appearance of Na₂He can be kinetically hindered at room temperature.[2]
  • To promote the reaction, in-situ laser heating is required. Focus a high-power infrared laser (e.g., Nd:YAG or fiber laser) onto the sample.
  • Heat the sample to a temperature above 1500 K.[1][4] The temperature can be measured using spectroradiometry of the incandescent light emitted from the sample.
  • The formation of Na₂He is indicated by the appearance of new diffraction peaks in the in-situ XRD pattern. The yield of Na₂He increases after laser heating.[2]

Protocol 2: In-situ Characterization of Na₂He

This protocol describes the in-situ characterization of the synthesized Na₂He within the DAC.

1. In-situ Synchrotron X-ray Diffraction (XRD):

  • The DAC containing the synthesized Na₂He is mounted on a high-resolution synchrotron XRD beamline.
  • A highly focused, high-energy monochromatic X-ray beam is directed through the diamond anvils onto the sample.
  • Collect diffraction patterns at various pressures during compression and decompression to study the stability and equation of state of Na₂He.
  • 2D diffraction images are typically collected and then integrated into 1D patterns for analysis. Software such as DIOPTAS can be used for this purpose.
  • The crystal structure and lattice parameters are determined by indexing the diffraction peaks.

2. In-situ Raman Spectroscopy:

  • The DAC is placed under a Raman microscope.
  • A laser is focused on the sample through one of the diamond anvils.
  • Collect Raman spectra from the sample area.
  • The formation of Na₂He is associated with the appearance of new Raman modes. A broad, weak peak at approximately 470 cm⁻¹ has been reported for samples quenched to 300 K.[2]
  • Raman spectroscopy can also be used to monitor for any potential side reactions or phase transitions.

Mandatory Visualization

Experimental_Workflow_for_Na2He_Synthesis cluster_preparation 1. DAC Preparation cluster_loading 2. Sample Loading (Inert Atmosphere) cluster_synthesis 3. High-Pressure Synthesis cluster_characterization 4. In-situ Characterization prep_dac Prepare Diamond Anvil Cell prep_gasket Pre-indent and Drill Rhenium Gasket prep_dac->prep_gasket load_na Load Sodium (Na) Sample prep_gasket->load_na load_ruby Add Ruby Spheres for Pressure Calibration load_na->load_ruby load_he Load Helium (He) Gas as Reactant and Pressure Medium load_ruby->load_he compress Compress to > 113 GPa load_he->compress laser_heat Laser Heat to > 1500 K compress->laser_heat formation Formation of Na₂He laser_heat->formation xrd Synchrotron X-ray Diffraction (XRD) formation->xrd raman Raman Spectroscopy formation->raman

Caption: Experimental workflow for the synthesis and characterization of Na₂He.

Electron_Localization_in_Na2He cluster_crystal Na₂He Crystal Lattice (Fluorite Structure) cluster_interstitial Interstitial Site Na1 Na⁺ Na2 Na⁺ Na3 Na⁺ Na4 Na⁺ Na5 Na⁺ Na6 Na⁺ Na7 Na⁺ Na8 Na⁺ He He e_pair 2e⁻ note Localized Electron Pair (Electride Anion)

Caption: Conceptual diagram of electron localization in the Na₂He electride structure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Stable Helium-Sodium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of stable helium-sodium compounds. This resource provides troubleshooting guidance and answers to frequently asked questions related to the experimental challenges in this cutting-edge field of high-pressure chemistry.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of helium-sodium compounds so challenging?

A1: The synthesis of helium-sodium compounds, such as Na₂He, is exceptionally challenging primarily due to the extreme conditions required. Helium is the most inert element in the periodic table, with a very high ionization potential and zero electron affinity, making it highly unreactive under normal conditions.[1][2][3] To induce reactivity, extremely high pressures (above 113 GPa) are necessary to overcome this inertness.[3][4][5] These pressures are typically achieved using specialized equipment like diamond anvil cells (DACs), which require significant expertise to operate. Furthermore, the resulting compounds are often only stable at these high pressures and are not quenchable to ambient conditions, making their characterization and further use a significant hurdle.[1][3][5]

Q2: What is the theoretical basis for the stability of Na₂He at high pressure?

A2: The stability of Na₂He at high pressure is not due to conventional chemical bonds between sodium and helium.[6] Instead, it is an electride, a type of ionic crystal where localized electron pairs act as anions.[2][7][8] At pressures above 113 GPa, the presence of helium atoms in the sodium lattice forces the valence electrons of sodium to localize in the interstitial sites of the crystal structure.[3][4][9] These localized electron pairs form eight-center, two-electron bonds within empty Na₈ cubes, which stabilizes the entire structure.[1][3][4] This strong electron localization also results in the material being an electrical insulator.[2][3][4]

Q3: Are there other predicted stable helium-sodium compounds?

A3: Yes, theoretical calculations predict the existence of other stable helium-sodium compounds. Notably, Na₂HeO is predicted to be thermodynamically stable at pressures above 15 GPa.[2][3][4][8] Like Na₂He, it is expected to have a similar structure where helium's presence modifies the electronic and structural properties of the sodium-oxygen system.[6]

Q4: Can Na₂He be recovered at ambient pressure and temperature?

A4: No, current research indicates that Na₂He is not quenchable to ambient conditions.[1] While it is thermodynamically stable at pressures greater than 113 GPa and dynamically stable down to 100 GPa, it becomes dynamically unstable at and below 50 GPa.[1][3][5] This means that as the pressure is released, the compound will decompose.

Troubleshooting Guides

Issue 1: Failure to observe the formation of Na₂He despite reaching target pressures.

Possible Cause Troubleshooting Step
Insufficient Temperature The synthesis of Na₂He requires not only high pressure but also high temperature to overcome kinetic barriers. Laser heating to over 1500 K is a critical step.[1][3] Ensure your laser heating system is properly calibrated and focused on the sample within the diamond anvil cell.
Incorrect Stoichiometry While the compound is Na₂He, the initial loading of the DAC with sodium and helium needs to be carefully controlled to ensure an appropriate reaction environment.
Pressure Miscalibration The pressure within a DAC can have gradients. Use an internal pressure standard, such as a ruby fluorescence marker or a known equation of state of a co-loaded material, to accurately determine the pressure on the sample.
Sample Contamination Contaminants within the DAC can interfere with the reaction. Ensure the sodium sample is pure and the helium gas used as the pressure medium is of high purity.

Issue 2: Difficulty in identifying the Na₂He phase via X-ray Diffraction (XRD).

Possible Cause Troubleshooting Step
Weak Diffraction Signal The sample size in a DAC is extremely small, which can lead to weak diffraction signals. Use a high-flux synchrotron X-ray source to improve signal-to-noise.
Overlapping Peaks Diffraction peaks from the sodium starting material, the gasket material, or other potential phases can overlap with the Na₂He peaks. Careful analysis and comparison with theoretical diffraction patterns are necessary. The use of single-crystal XRD can help unambiguously determine the structure.[10]
Incorrect Indexing The Na₂He phase has a cubic fluorite-type structure.[3][4][7] Ensure you are using the correct unit cell parameters for indexing the observed diffraction peaks.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and stability of Na₂He.

Table 1: Thermodynamic and Dynamic Stability of Na₂He

ParameterValueReference
Thermodynamic Stability Pressure> 113 GPa[3][4][5]
Predicted Exothermic Reaction Pressure> 160 GPa[1][3][8]
Reaction Enthalpy at 500 GPa-0.51 eV[1][3][8]
Dynamic Stability Pressure Range> 100 GPa[1][3][5]
Pressure of Dynamical Instability≤ 50 GPa[1][3][5]

Table 2: Experimental Conditions for Na₂He Synthesis

ParameterValueReference
Pressure Range for Synthesis113 - 155 GPa[5]
Temperature> 1500 K (via laser heating)[1][3]
ApparatusDiamond Anvil Cell (DAC)[2][3][4]

Experimental Protocols

Methodology for High-Pressure Synthesis of Na₂He

This protocol is a generalized representation based on published literature.[1][2][3][4]

  • Diamond Anvil Cell (DAC) Preparation:

    • Select appropriate diamond anvils for achieving pressures in the >100 GPa range.

    • Prepare a gasket (e.g., from rhenium) by pre-indenting it and drilling a sample chamber.

  • Sample Loading:

    • Load a small, pure piece of sodium into the sample chamber in an inert atmosphere (e.g., a glovebox) to prevent oxidation.

    • Place a pressure calibrant (e.g., a ruby chip) alongside the sample.

  • Gas Loading:

    • Use a high-pressure gas loading system to introduce high-purity helium into the DAC, which will serve as both a reactant and the pressure-transmitting medium.

  • Pressurization:

    • Gradually increase the pressure in the DAC by tightening the screws.

    • Monitor the pressure at each step using the ruby fluorescence method or another appropriate technique.

  • In-situ Laser Heating and XRD:

    • Mount the DAC on a synchrotron beamline equipped with a double-sided laser heating system.

    • Once the target pressure (>113 GPa) is reached, heat the sample to >1500 K using the laser.

    • Simultaneously collect X-ray diffraction data to monitor for the appearance of new diffraction peaks corresponding to the Na₂He phase.

  • Data Analysis:

    • Analyze the XRD patterns to index the new peaks and confirm the formation of the fluorite-type structure of Na₂He.

    • Compare the experimental equation of state with theoretical predictions.

Visualizations

Experimental_Workflow_Na2He_Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis prep_dac Prepare Diamond Anvil Cell load_na Load Sodium Sample prep_dac->load_na load_he Load Helium Gas load_na->load_he pressurize Pressurize to >113 GPa load_he->pressurize laser_heat Laser Heat to >1500 K pressurize->laser_heat xrd In-situ X-ray Diffraction laser_heat->xrd analyze Analyze Data & Confirm Structure xrd->analyze

Caption: Experimental workflow for the high-pressure synthesis of Na₂He.

Logical_Relationship_Na2He_Stability cluster_conditions Conditions cluster_mechanism Stabilization Mechanism cluster_result Result high_pressure High Pressure (>113 GPa) electron_localization Interstitial Electron Localization high_pressure->electron_localization high_temp High Temperature (>1500 K) stable_na2he Stable Na₂He Compound (Fluorite Structure) high_temp->stable_na2he (Overcomes kinetic barrier) electride_formation Electride Formation (Na⁺ and e⁻ pairs) electron_localization->electride_formation eight_center_bond 8-center, 2-electron Bonds electride_formation->eight_center_bond eight_center_bond->stable_na2he

Caption: Logical relationship for the stability of Na₂He under extreme conditions.

References

"mitigating sample contamination in high-pressure Na₂He synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating sample contamination during the high-pressure synthesis of disodium (B8443419) helide (Na₂He).

Frequently Asked Questions (FAQs)

Q1: What is Na₂He and why is its synthesis challenging?

A1: Disodium helide (Na₂He) is a stable compound of sodium and helium that forms at extremely high pressures, typically above 113 gigapascals (GPa).[1][2] The synthesis is challenging due to the extreme pressures and temperatures required, the high reactivity of sodium, and the inert nature of helium.[1][3] Success hinges on maintaining an ultra-clean experimental environment to prevent contamination.

Q2: What are the primary sources of contamination in Na₂He synthesis?

A2: The primary sources of contamination include:

  • Atmospheric Contamination: Exposure of the highly reactive sodium sample to air and moisture (oxygen and water) during sample loading.

  • Hydrocarbon Contamination: Residues from cleaning solvents, vacuum grease, or other organic materials in the diamond anvil cell (DAC) or gas loading system.

  • Gasket Material: Reactivity of the gasket material with sodium at high temperatures and pressures.

  • Impure Starting Materials: Use of sodium with a passivated oxide layer or helium gas of insufficient purity.

Q3: What are the ideal pressure and temperature conditions for Na₂He synthesis?

A3: Na₂He is thermodynamically stable at pressures greater than 113 GPa.[1][2] Synthesis is typically achieved by compressing sodium in a helium pressure medium to over 130 GPa and then laser heating the sample to temperatures exceeding 1500 K.[3]

Q4: How can I confirm the successful synthesis of Na₂He?

A4: Successful synthesis is primarily confirmed through in-situ X-ray diffraction (XRD), which will show the appearance of new diffraction peaks corresponding to the fluorite-type crystal structure of Na₂He.[1][2] Raman spectroscopy can also be used to probe the vibrational modes of the newly formed compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Sample appears discolored (e.g., white, yellow, or black) before compression. Atmospheric contamination during loading, leading to the formation of sodium oxides, hydroxides, or nitrides.Ensure strict anaerobic and anhydrous conditions during sample loading. Use a glovebox with low oxygen and water levels (<1 ppm). Prepare fresh, clean sodium surfaces immediately before loading.
Difficulty reaching target pressure; gasket failure. Improper gasket material selection or preparation. The gasket may be too soft or reactive with sodium.Use high-strength, inert gasket materials such as rhenium. Ensure proper pre-indentation of the gasket to the desired thickness before drilling the sample chamber.
Unidentified peaks in XRD or Raman spectra after synthesis. Contamination from sodium reacting with residual air/water, the gasket, or the diamond anvils at high temperatures.Follow rigorous cleaning protocols for the DAC. Use high-purity helium as the pressure medium. Consider using a thermal insulating layer (e.g., NaCl) between the sample and the diamond anvils.
No reaction observed after laser heating at high pressure. Insufficient temperature or pressure. Kinetic barriers preventing the reaction.Verify pressure using the ruby fluorescence method. Ensure the laser is properly focused on the sample. Increase laser power gradually to achieve the necessary reaction temperature.
Loss of helium pressure medium over time. Helium diffusion through the gasket or cracks in the diamond.Ensure the gasket is properly sealed. Inspect diamonds for any signs of damage before the experiment. He and Ne can propagate cracks in diamonds, so it is important to check the sample for diamond damage if there is a lot of time between loading and the experiment.[4]

Experimental Protocols

Diamond Anvil Cell (DAC) Preparation and Cleaning
  • Disassemble the diamond anvil cell in a clean environment.

  • Clean the diamond anvils ultrasonically in a sequence of solvents: acetone, then ethanol (B145695) or methanol.

  • Dry the diamonds and other components with a stream of dry, high-purity nitrogen or argon gas.

  • Inspect the diamond culets under a microscope for any residual contamination or damage.

  • Perform a final plasma cleaning or UV-ozone treatment of the diamonds to remove any remaining organic residues.

High-Purity Sodium Sample Preparation
  • Work exclusively within an inert atmosphere glovebox with oxygen and water levels maintained below 1 ppm.

  • Use high-purity sodium (e.g., 99.95% or higher).

  • Under an inert fluid (e.g., anhydrous mineral oil or silicone oil), carefully cut a small piece of sodium.

  • Press the sodium piece between two clean, hard surfaces (e.g., sapphire or tungsten carbide plates) to create a thin, fresh foil.

  • Cut a small piece of the foil (sub-millimeter size) for loading into the DAC. This process ensures a clean, unoxidized sodium surface.

High-Purity Helium Gas Loading
  • Place the prepared DAC with the sodium sample inside the high-pressure gas loading vessel.

  • Evacuate the vessel to remove atmospheric gases.

  • Flush the vessel multiple times with high-purity helium gas (99.999% or higher).

  • Pressurize the vessel with helium gas to the desired pressure (typically around 200 MPa).

  • Remotely tighten the screws of the DAC to seal the sample chamber, trapping the high-pressure helium.

  • Slowly release the pressure in the vessel and remove the DAC.

Visualizations

Logical Workflow for Troubleshooting Sample Contamination

start Start: Unsuccessful Na2He Synthesis check_visual Visually Inspect Sample in DAC start->check_visual discolored Sample Discolored Before Compression? check_visual->discolored yes_discolored Atmospheric Contamination Likely discolored->yes_discolored Yes no_discolored Proceed to High-Pressure discolored->no_discolored No review_loading Review and Refine Sample Loading Protocol yes_discolored->review_loading check_spectra Analyze Post-Synthesis XRD/Raman Spectra no_discolored->check_spectra unidentified_peaks Unidentified Peaks Present? check_spectra->unidentified_peaks yes_peaks Internal Contamination (e.g., from gasket, residual H2O) unidentified_peaks->yes_peaks Yes no_peaks No Reaction or Other Issue unidentified_peaks->no_peaks No review_cleaning Review and Refine DAC Cleaning Protocol yes_peaks->review_cleaning

Caption: Troubleshooting workflow for identifying contamination sources.

Experimental Workflow for Na₂He Synthesis

cluster_prep Preparation Phase cluster_loading Loading Phase cluster_synthesis Synthesis & Analysis Phase dac_prep 1. DAC Cleaning & Assembly gasket_prep 2. Gasket Pre-indentation dac_prep->gasket_prep na_prep 3. Sodium Sample Preparation (in Glovebox) gasket_prep->na_prep load_na 4. Load Na into DAC (in Glovebox) na_prep->load_na load_he 5. High-Pressure Helium Gas Loading load_na->load_he compress 6. Compress to >113 GPa load_he->compress laser_heat 7. Laser Heat to >1500 K compress->laser_heat analyze 8. In-situ XRD/Raman Analysis laser_heat->analyze

Caption: Step-by-step experimental workflow for Na₂He synthesis.

References

Technical Support Center: Optimizing Laser Heating for Na₂He Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the high-pressure synthesis of Disodium Helide (Na₂He) using laser-heated diamond anvil cells (LH-DAC).

Frequently Asked Questions (FAQs)

Q1: What is Na₂He and why are high pressures required for its synthesis?

A1: Disodium Helide (Na₂He) is a stable compound of sodium and helium.[1][2][3] Helium, typically the most inert element, can form stable compounds under extreme conditions.[1][3] High pressure (>113 GPa) is necessary to alter the chemical properties of the elements, forcing them into a lower enthalpy state as the compound Na₂He rather than a mixture of elemental Na and He.[1][4] Na₂He is an electride, a type of ionic compound where localized electrons serve as the anions, a state that is stabilized under strong compression.[1][3][5]

Q2: What are the established pressure and temperature conditions for Na₂He synthesis?

A2: The synthesis of Na₂He has been experimentally verified. The process involves compressing sodium and helium in a diamond anvil cell to pressures exceeding 113 GPa.[1][2] In reported experiments, the material was synthesized by compressing the elements to 130 GPa and laser heating them to approximately 1500 K (1230 °C).[2]

Q3: Can Na₂He be recovered to ambient conditions after synthesis?

A3: No, Na₂He is not quenchable to ambient conditions. While it is dynamically stable above 100 GPa, it becomes dynamically unstable at and below 50 GPa and will decompose.[1][6] Therefore, all characterization must be performed in-situ at high pressure.

Q4: What is the primary role of the laser heating in the synthesis process?

A4: While pressure is the primary driver for the thermodynamic stability of Na₂He, laser heating provides the activation energy to overcome any kinetic barriers to the reaction 2Na + He → Na₂He. It ensures the atoms have sufficient mobility to arrange into the stable crystal structure. Theoretical calculations suggest that temperature has a relatively small effect on the compound's thermodynamic stability once formed.[1][6]

Q5: What are the main experimental challenges in a laser-heated DAC experiment for Na₂He?

A5: The primary challenges include:

  • Achieving and accurately measuring ultra-high pressures (>100 GPa).

  • Controlling and preventing large temperature fluctuations during laser heating.[7]

  • Minimizing the significant thermal gradients across the microscopic sample.[8][9]

  • Preventing chemical reactions between the highly reactive sodium sample and the gasket, pressure medium, or diamond anvils.[9]

  • Containing the sample, especially as sodium melts before the reaction temperature is reached.

Quantitative Data Summary

For successful synthesis, precise control over experimental parameters is crucial. The following tables summarize key parameters based on the successful synthesis of Na₂He and typical configurations for similar high-pressure experiments.

Table 1: Reported Synthesis Parameters for Na₂He

Parameter Value Reference
Pressure Stability Range > 113 GPa [1][2][3]
Synthesis Pressure 130 GPa [2]
Synthesis Temperature ~1500 K [2]
Starting Materials Thin plates of Sodium (Na) [1]

| Pressure Medium | Helium (He) |[1][2] |

Table 2: Typical Laser & DAC Configuration Parameters

Parameter Typical Value / Type Purpose / Comment
Laser Type CW YAG or Fiber Laser (e.g., Nd:YAG) Provides stable, continuous heating.
Laser Wavelength ~1 µm (Near-IR) Well-absorbed by metals like sodium.
Laser Power 5 - 100 W Power is adjusted to achieve target temperature.
Laser Spot Size 10 - 30 µm Should be smaller than the sample to avoid heating the gasket.
Heating Configuration Double-Sided Minimizes axial temperature gradients.[8][9]
Temperature Measurement Spectroradiometry (Pyrometry) Non-contact method to measure thermal emission from the sample.
Gasket Material Rhenium (Re) Provides strength and chemical inertness at high pressures.

| Pressure Calibrant | Ruby fluorescence or Diamond Raman edge | Standard methods for pressure measurement in a DAC. |

Experimental Protocol: Synthesis of Na₂He

This protocol outlines the key steps for the synthesis of Na₂He in a laser-heated diamond anvil cell.

1. Diamond Anvil Cell (DAC) Preparation:

  • Select diamond anvils with a culet size appropriate for pressures >130 GPa (e.g., ≤ 100 µm).
  • Prepare a Rhenium (Re) gasket by pre-indenting it to a thickness of ~20 µm.
  • Drill a sample chamber in the center of the indentation, typically 30-40 µm in diameter, using a laser drilling system or a micro-drilling tool.

2. Sample Loading:

  • All loading of sodium must be performed in an inert atmosphere (e.g., a glove box) to prevent oxidation.
  • Cut a thin plate of sodium (3-5 µm thick, ~30x30 µm²) and place it in the center of the gasket hole.[1]
  • Place a few small ruby spheres near the edge of the sample for pressure measurement.
  • Seal the DAC and immediately connect it to a gas loading system for helium.
  • Load the DAC with high-purity Helium, which will serve as both a reactant and the pressure transmitting medium.

3. Pressurization:

  • Incrementally increase the force on the DAC to raise the pressure.
  • Measure the pressure at regular intervals using the ruby fluorescence method.
  • Continue increasing the pressure until the target synthesis pressure of 130 GPa is reached and stable.

4. Laser Heating:

  • Align the DAC in the double-sided laser heating system. Ensure the laser beams are focused on the center of the sodium sample.
  • Slowly and simultaneously increase the power of the lasers on both sides.
  • Monitor the sample visually for any changes and measure the temperature continuously using spectroradiometry.
  • Increase the laser power until the sample temperature reaches and stabilizes at ~1500 K.
  • Maintain this temperature for several minutes to ensure the reaction goes to completion.

5. In-situ Characterization:

  • After the heating phase, quench the sample by turning off the lasers. The temperature will drop almost instantaneously.
  • Maintain the sample at high pressure (e.g., 130 GPa).
  • Perform in-situ X-ray Diffraction (XRD) or Raman spectroscopy to confirm the formation of the Na₂He crystal structure. The expected structure is cubic fluorite-type (space group Fm-3m).[2]

6. Decompression:

  • Slowly decrease the pressure in the DAC.
  • Note that Na₂He will decompose below 100 GPa and is expected to be dynamically unstable below 50 GPa.[1][6]

Troubleshooting Guide

Issue 1: Unstable Temperature Reading or Large Fluctuations

  • Possible Cause A: Fluctuations in laser power.

    • Solution: Ensure the laser power supply is stable. Monitor the laser output independently if possible. Use a laser system with feedback control for power stabilization.

  • Possible Cause B: Change in sample surface properties.

    • Solution: As sodium melts and reacts, its reflectivity and emissivity can change, affecting laser coupling and pyrometric readings.[7] Ramp up the laser power slowly to allow the sample to transform more gradually. A flatter laser beam profile (as opposed to Gaussian) can sometimes provide more uniform heating.

  • Possible Cause C: Sample movement or instability.

    • Solution: Ensure the sample is well-centered and the pressure is hydrostatic. If the sample moves out of the laser hot-spot, the temperature will drop.

Issue 2: Sample Disappears or Reacts with the Gasket

  • Possible Cause A: Laser spot size is too large.

    • Solution: Ensure the laser beam is tightly focused on the sample and is significantly smaller than the sample chamber. Hitting the rhenium gasket can cause it to heat and react with the sodium.

  • Possible Cause B: Chemical reaction with gasket material.

    • Solution: Rhenium is generally inert, but at very high temperatures, reactivity can increase. Use high-purity gasket material. Consider using a thermal insulation layer (e.g., NaCl, MgO) if compatible with the experiment, though this is complex with a gas pressure medium.[9]

Issue 3: No Reaction Observed After Heating

  • Possible Cause A: Insufficient pressure.

    • Solution: Na₂He is thermodynamically unstable below 113 GPa.[1] Verify your pressure measurement carefully. Ruby fluorescence can be affected by high temperatures, so measure pressure before and after heating.

  • Possible Cause B: Insufficient temperature or heating duration.

    • Solution: Verify your temperature calibration. Increase the laser power to ensure the target temperature of 1500 K is reached. Increase the heating duration to allow the reaction kinetics to proceed.

  • Possible Cause C: Oxidation of sodium sample.

    • Solution: Any oxygen contamination during loading can lead to the formation of sodium oxides. Na₂HeO is also a predicted stable compound.[1][3] Ensure the strictest inert atmosphere conditions during sample preparation and loading.

Issue 4: Diamond Anvil Failure

  • Possible Cause A: Excessive pressure gradient or non-hydrostatic conditions.

    • Solution: Helium is an excellent hydrostatic medium, but at these extreme pressures, gradients can still occur. Increase pressure slowly and ensure the DAC is properly aligned.

  • Possible Cause B: Carbon diffusion or reaction at high temperature.

    • Solution: Laser heating can damage the diamond anvils if the sample absorbs the laser energy very efficiently and creates a large thermal gradient at the diamond-sample interface.[9] Avoid overheating and ensure the heating is as uniform as possible.

Visualizations

Experimental_Workflow_Na2He cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_post 3. Post-Experiment prep_dac Prepare DAC & Gasket load_na Load Sodium Sample (Inert Atmosphere) prep_dac->load_na load_he Load Helium (Gas Loading System) load_na->load_he pressurize Pressurize to >113 GPa load_he->pressurize align_laser Align Double-Sided Lasers pressurize->align_laser heat Heat to ~1500 K align_laser->heat characterize In-situ Characterization (XRD, Raman) heat->characterize decompress Decompress Slowly characterize->decompress analyze Analyze Data decompress->analyze

Caption: Experimental workflow for the high-pressure synthesis of Na₂He.

Troubleshooting_Laser_Heating start Problem: Temperature Instability q1 Are laser power readings stable? start->q1 a1_yes Check for changes in sample reflectivity or position. q1->a1_yes Yes a1_no Stabilize laser source or check for power supply issues. q1->a1_no No q2 Is the sample moving? a1_yes->q2 a2_yes Re-center sample. Check pressure hydrostatics. q2->a2_yes Yes a2_no Indicates change in laser coupling. Consider slower heating ramp. q2->a2_no No

Caption: Decision tree for troubleshooting laser heating temperature instability.

LHDAC_Components cluster_dac Diamond Anvil Cell (DAC) anvil_top Diamond Anvil sample Na Sample + He Medium anvil_top->sample spectrometer Spectrometer (Temp. Measurement) anvil_top->spectrometer Thermal Emission anvil_bottom Diamond Anvil sample->anvil_bottom xray Synchrotron X-Rays (Characterization) sample->xray Diffraction gasket Re Gasket laser1 Heating Laser 1 laser1->anvil_top Heating laser2 Heating Laser 2 laser2->anvil_bottom Heating

References

Technical Support Center: High-Resolution XRD Analysis of Na₂He

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the X-ray diffraction (XRD) analysis of the high-pressure compound Na₂He. The focus is on improving the resolution of XRD patterns obtained from samples within a diamond anvil cell (DAC).

Troubleshooting Guide

This guide addresses common issues encountered during the high-pressure XRD analysis of Na₂He, presented in a question-and-answer format.

Q1: Why are my XRD peaks for Na₂He broad and poorly resolved?

A1: Peak broadening in high-pressure XRD experiments on Na₂He can stem from several factors. Non-hydrostatic conditions within the diamond anvil cell (DAC) can induce strain on the sample, leading to broader diffraction peaks. The microscopic nature of the sample, including small crystallite size and lattice defects, also contributes to broadening. Additionally, instrumental factors such as the X-ray beam divergence and detector resolution play a role.[1] To mitigate these effects, consider the following:

  • Pressure-Transmitting Medium: Ensure the use of a suitable pressure-transmitting medium to maintain hydrostatic or quasi-hydrostatic conditions. For the pressures at which Na₂He is stable (>113 GPa), helium itself can serve as the pressure medium.[2][3]

  • Sample Annealing: If possible, laser annealing the sample within the DAC at high pressure can help to reduce lattice strain and increase crystallite size, resulting in sharper diffraction peaks.[4]

  • Instrumental Setup: Utilize high-resolution diffractometer settings. This includes using a smaller X-ray beam size and appropriate collimation to minimize beam divergence.[1][5] Synchrotron sources are often necessary to achieve the required small beam sizes and high flux.[6]

Q2: The signal-to-noise ratio of my XRD pattern is very low. How can I improve it?

A2: A low signal-to-noise ratio is a common challenge in high-pressure XRD due to the small sample volume and X-ray absorption by the diamond anvils.[5] Here are some strategies to enhance the signal:

  • Increase Data Collection Time: A longer exposure time allows for the accumulation of more diffracted X-ray photons, which can improve the signal-to-noise ratio.[1]

  • Use a High-Flux X-ray Source: Synchrotron radiation provides highly brilliant and focused X-ray beams that are ideal for probing the minute samples in a DAC.[6] The high flux significantly improves the diffraction signal.

  • Optimize Sample and Beam Alignment: Precisely align the X-ray beam to maximize its interaction with the sample while avoiding the gasket material.[5] This requires careful centering of the DAC in the beam path.

  • Use an Appropriate Detector: Modern, sensitive area detectors, such as Pilatus or MAR345, are well-suited for high-pressure XRD, offering high dynamic range and low noise.[6][7]

Q3: I am observing diffraction peaks from the gasket material in my pattern. How can I avoid this?

A3: Gasket diffraction is a common source of contamination in high-pressure XRD patterns. To minimize or eliminate these unwanted peaks:

  • Precise Beam Focusing and Collimation: Use a tightly focused and well-collimated X-ray beam with a diameter significantly smaller than the sample chamber in the gasket.[5] This ensures that the beam interacts primarily with the sample.

  • Accurate Sample Centering: Carefully center the sample within the gasket hole and align the DAC so that the X-ray beam passes through the sample without hitting the gasket walls.[5]

  • Gasket Material Selection: Choose a gasket material with a simple diffraction pattern or one that is amorphous under pressure, if possible. Rhenium is a common choice for high-pressure gaskets.[5]

Q4: How can I confirm the pressure in my DAC and ensure it is uniform?

A4: Accurate pressure determination is critical for studying Na₂He. The standard method is to include a pressure calibrant along with the sample.

  • Ruby Fluorescence: Place a small ruby chip in the sample chamber. The pressure-dependent shift of the ruby fluorescence line is a widely used and well-calibrated method for pressure measurement.[8]

  • Internal Standard: Alternatively, an internal pressure standard with a known equation of state (e.g., gold or platinum) can be mixed with the sample. The pressure is then determined from the diffraction pattern of the standard.[8]

  • Pressure Gradient Assessment: To check for pressure uniformity, measure the pressure at different points within the sample chamber. Significant variations indicate non-hydrostatic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the crystal structure of Na₂He?

A1: Na₂He has a cubic fluorite-type crystal structure with the space group Fm-3m.[2][3] In this structure, the helium atoms occupy the positions of a face-centered cubic lattice, while the sodium atoms are in the tetrahedral interstitial sites.[9][10] A notable feature of this structure is the localization of electron pairs in the octahedral voids, making Na₂He an electride.[3][11]

Q2: At what pressure and temperature is Na₂He stable?

A2: Na₂He is a high-pressure compound that is thermodynamically stable at pressures above 113 GPa.[2][3] It has been synthesized by compressing sodium and helium in a DAC to over 130 GPa and then laser-heating to around 1500 K.[2]

Q3: What type of X-ray source is recommended for XRD analysis of Na₂He?

A3: Due to the extreme pressures and small sample sizes involved, a synchrotron X-ray source is highly recommended.[6] Synchrotrons provide high-energy, high-flux, and highly collimated X-ray beams that can penetrate the diamond anvil cell and produce high-quality diffraction data from the micrometer-sized sample.[5][6]

Q4: What are the key components of an experimental setup for high-pressure XRD of Na₂He?

A4: A typical setup includes:

  • A diamond anvil cell (DAC) for generating pressures above 113 GPa.[5][6]

  • A gas-loading system to load helium as both a reactant and a pressure-transmitting medium.

  • A laser heating system for in-situ synthesis of Na₂He.[2][4]

  • A synchrotron beamline providing a micro-focused, high-energy X-ray beam.[6][7]

  • A high-resolution area detector for collecting the diffraction patterns.[7]

  • A ruby fluorescence spectroscopy system for pressure measurement.[8]

Experimental Protocols and Data

Generalized Protocol for High-Resolution XRD of Na₂He
  • DAC Preparation: A diamond anvil cell with appropriate culet sizes is fitted with a pre-indented rhenium gasket with a laser-drilled sample chamber.

  • Sample Loading: A small piece of sodium is loaded into the sample chamber along with a few ruby spheres for pressure calibration.[8]

  • Gas Loading: The DAC is placed in a gas-loading system and filled with high-purity helium.

  • Pressurization: The pressure is gradually increased to the target pressure (e.g., >130 GPa) by tightening the screws of the DAC. The pressure is monitored using the ruby fluorescence method.[2]

  • In-situ Synthesis: The sample is heated to ~1500 K using a double-sided laser heating system to synthesize Na₂He.[2][4]

  • XRD Data Collection: The DAC is mounted on a diffractometer at a synchrotron beamline. The position of the sample is carefully aligned with the micro-focused X-ray beam. Angle-dispersive XRD data is collected using an area detector.[6]

  • Data Analysis: The 2D diffraction images are integrated to obtain a 1D XRD pattern. The pattern is then analyzed to identify the crystal structure and refine the lattice parameters.

Typical High-Pressure XRD Experimental Parameters
ParameterTypical Value/SpecificationRationale
X-ray Source Synchrotron RadiationHigh flux and brilliance for small samples.[6]
X-ray Energy > 25 keV (e.g., 28.6 keV)High energy for penetration of the DAC.[5]
Beam Size 10-30 µmTo illuminate the sample and avoid the gasket.[6]
Pressure Apparatus Diamond Anvil Cell (DAC)To achieve pressures > 100 GPa.[5][6]
Gasket Material RheniumHigh strength at extreme pressures.[5]
Pressure Medium HeliumProvides hydrostatic conditions and is a reactant.
Detector 2D Area Detector (e.g., Pilatus3 1M)Efficient data collection for powder or single-crystal diffraction.
Pressure Calibration Ruby FluorescenceStandard method for in-situ pressure measurement.[8]

Visualizations

XRD_Workflow Workflow for Optimizing High-Pressure XRD on Na₂He cluster_prep 1. Sample Preparation & Loading cluster_synthesis 2. In-situ Synthesis cluster_xrd 3. XRD Data Collection (Synchrotron) cluster_analysis 4. Data Analysis & Refinement prep_dac Prepare DAC with Re gasket load_na Load Na and ruby calibrant prep_dac->load_na gas_load Load He gas load_na->gas_load pressurize Pressurize to >113 GPa gas_load->pressurize laser_heat Laser heat to ~1500 K pressurize->laser_heat align_beam Align micro-focused X-ray beam laser_heat->align_beam collect_data Collect diffraction pattern align_beam->collect_data integrate Integrate 2D pattern to 1D collect_data->integrate analyze Phase ID and Rietveld refinement integrate->analyze

Workflow for optimizing high-pressure XRD on Na₂He.

XRD_Troubleshooting Troubleshooting Common High-Pressure XRD Issues cluster_issues Problem Identification cluster_solutions Potential Solutions start Initial XRD Pattern issue_broad Broad Peaks? start->issue_broad issue_noise Low S/N? start->issue_noise issue_gasket Gasket Peaks? start->issue_gasket sol_hydro Improve hydrostaticity (use He medium) issue_broad->sol_hydro Yes sol_anneal Laser anneal sample issue_broad->sol_anneal Yes sol_flux Increase exposure time Use synchrotron source issue_noise->sol_flux Yes sol_align Re-align beam on sample issue_noise->sol_align Yes issue_gasket->sol_align Yes sol_focus Use smaller beam size issue_gasket->sol_focus Yes

Troubleshooting common high-pressure XRD issues.

References

Technical Support Center: Deconvolution of Overlapping Spectral Lines in Na-He Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of spectral data from Sodium-Helium (Na-He) plasma. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and professionals working on the deconvolution of overlapping spectral lines.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practices of spectral line deconvolution in Na-He plasma.

FAQ 1: What are the primary causes of spectral line broadening in Na-He plasma?

In Na-He plasma, spectral lines are broadened by several mechanisms that can be broadly categorized as either Gaussian or Lorentzian in profile. The convolution of these two profiles results in a Voigt profile.[1][2]

  • Doppler Broadening (Gaussian): This is due to the thermal motion of the emitting sodium atoms.[3][4] Atoms moving towards the detector will have their emitted light blue-shifted, while those moving away will be red-shifted, leading to a broadening of the observed spectral line.

  • Instrumental Broadening (Gaussian or Lorentzian): The finite resolution of the spectrometer contributes to the broadening of the measured spectral lines.[5][6][7] This effect is dependent on the specific instrumentation used.

  • Stark Broadening (Lorentzian): This arises from the interaction of the emitting atoms with the electric microfields produced by the electrons and ions in the plasma.[8][9] It is a significant mechanism for diagnosing electron density.[8][10]

  • Resonance Broadening (Lorentzian): This occurs due to the interaction between excited and ground-state atoms of the same element (Na-Na interactions).

  • Van der Waals Broadening (Lorentzian): This is caused by the dipole-dipole interactions between the emitting sodium atoms and neutral helium atoms.

FAQ 2: Why is deconvolution of spectral lines necessary?

Deconvolution is a crucial process for extracting the underlying individual spectral profiles from an observed, broadened, and often overlapping spectrum.[11][12] This is essential for:

  • Accurate Plasma Diagnostics: By isolating the different broadening contributions, particularly Stark broadening, researchers can accurately determine key plasma parameters such as electron density and temperature.[4][10]

  • Resolving Overlapping Lines: In complex spectra, lines from different transitions or elements can overlap, making individual analysis impossible without deconvolution.[13][14]

  • Correcting for Instrumental Effects: Deconvolution can be used to remove the broadening effects introduced by the measuring instrument, revealing the true spectral line shape.[5]

FAQ 3: What is a Voigt profile and why is it important in plasma spectroscopy?

A Voigt profile is a mathematical function that results from the convolution of a Gaussian profile and a Lorentzian profile.[1][2] It is fundamental in plasma spectroscopy because it accurately describes the shape of spectral lines that are simultaneously broadened by both Gaussian (e.g., Doppler and instrumental) and Lorentzian (e.g., Stark and pressure) mechanisms.[15][16] Fitting experimental data to a Voigt profile allows for the separation and quantification of these different broadening contributions.[1][17]

FAQ 4: Which deconvolution algorithms are commonly used for plasma spectra?

Several iterative deconvolution algorithms are employed to analyze plasma spectra. The choice of algorithm can depend on factors like signal-to-noise ratio (SNR) and the specific characteristics of the spectral data.[12] Some common methods include:

  • Richardson-Lucy Algorithm: This is a popular iterative method known for its ability to handle noisy data and produce positive-definite results, which is suitable for spectroscopic data.[11][12] Enhanced versions of this algorithm can mitigate issues like ringing artifacts and noise amplification.[11]

  • Jansson's Method: Another iterative deconvolution technique that can be effective in eliminating instrumental effects.[12]

  • Gold's Deconvolution Algorithm: This method has been shown to be robust against noise and can effectively deconvolve spectra even with high noise levels.[18]

  • Tikhonov Regularization: This method is used to obtain the real spectral line shape by considering the influence of the instrumental function and absorption.[19]

  • Deep Learning Approaches: Newer methods utilizing deep learning and convolutional neural networks (CNNs) are emerging as fast and robust alternatives for spectral deconvolution.[20]

II. Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during the deconvolution of Na-He plasma spectra.

Problem 1: The deconvolution algorithm fails to converge or produces physically unrealistic results.

Possible Causes:

  • Poor signal-to-noise ratio (SNR) in the raw spectral data.

  • Incorrect estimation of the instrumental line shape (Point Spread Function - PSF).

  • The chosen deconvolution algorithm is not well-suited for the data.

  • Over-deconvolution, leading to the creation of spurious peaks and noise amplification.[21]

Troubleshooting Steps:

  • Assess Data Quality:

    • Action: Evaluate the SNR of your raw spectrum.

    • Recommendation: If the SNR is low, consider improving the experimental setup to increase signal intensity or use data smoothing techniques like the Savitzky-Golay method before deconvolution.[12]

  • Characterize the Instrumental Broadening (PSF):

    • Action: Accurately measure the instrumental line shape.

    • Recommendation: Use a narrow, isolated spectral line from a calibration lamp (e.g., a low-pressure mercury lamp) to determine the PSF of your spectrometer. This measured PSF is crucial for accurate deconvolution.

  • Select an Appropriate Algorithm:

    • Action: Experiment with different deconvolution algorithms.

    • Recommendation: Start with a robust algorithm like the Richardson-Lucy method.[11] If results are unsatisfactory, explore other methods like Jansson's or Gold's deconvolution.[12][18] For very large datasets, consider deep learning-based approaches if a suitable training set is available.[20]

  • Optimize Algorithm Parameters:

    • Action: Adjust the number of iterations and any regularization parameters.

    • Recommendation: Begin with a small number of iterations and gradually increase it. Monitor the resulting spectrum at each step to avoid over-deconvolution. The ideal number of iterations will provide a good fit to the data without introducing excessive noise or artifacts.

Problem 2: Difficulty in separating the contributions of different broadening mechanisms.

Possible Causes:

  • One broadening mechanism is overwhelmingly dominant, masking the others.

  • Insufficient spectral resolution to distinguish between different profile shapes.

  • The line shapes are not well-described by simple Gaussian or Lorentzian profiles.

Troubleshooting Steps:

  • Vary Experimental Conditions:

    • Action: Acquire spectra under different plasma conditions (e.g., varying gas pressure or discharge current).

    • Recommendation: Changes in pressure will primarily affect collisional broadening (Van der Waals and Resonance), while changes in current can alter the electron density and thus the Stark broadening. This can help in isolating the different contributions.

  • High-Resolution Spectroscopy:

    • Action: Utilize a high-resolution spectrometer.

    • Recommendation: A higher resolution will better resolve the line shape, making it easier to distinguish the Gaussian and Lorentzian components of the Voigt profile.[6]

  • Voigt Profile Fitting:

    • Action: Perform a non-linear least-squares fit of the experimental data to a Voigt profile.

    • Recommendation: This fitting procedure will yield the widths of the Gaussian and Lorentzian components, allowing for the quantification of the different broadening mechanisms.[17]

Problem 3: The measured line shape is asymmetric.

Possible Causes:

  • Presence of overlapping, unresolved spectral lines.

  • Plasma inhomogeneities, leading to self-absorption.[22]

  • Ion dynamic effects influencing the Stark broadening.

Troubleshooting Steps:

  • Check for Overlapping Lines:

    • Action: Consult spectral line databases to identify any nearby transitions that could be contributing to the observed profile.

    • Recommendation: If overlapping lines are present, a multi-peak fitting procedure will be necessary, where the overall profile is modeled as the sum of multiple Voigt profiles.

  • Investigate Self-Absorption:

    • Action: Test for self-absorption by varying the plasma length or using a mirror to reflect the emitted light back through the plasma.[23]

    • Recommendation: If self-absorption is present, it will manifest as a dip in the center of the spectral line. In such cases, radiative transfer models may be needed for accurate analysis, or experimental conditions should be adjusted to minimize this effect.

  • Consider Advanced Line Shape Models:

    • Action: For highly accurate analysis, especially in dense plasmas, more sophisticated line shape models that account for ion dynamics may be required.

    • Recommendation: Consult specialized literature on plasma line broadening for models that go beyond the standard Voigt profile.

III. Experimental Protocols

Protocol 1: Determination of the Instrumental Profile (PSF)
  • Light Source: Utilize a low-pressure calibration lamp that emits narrow, isolated spectral lines (e.g., a Mercury-Argon or Neon lamp).

  • Spectrometer Setup: Configure the spectrometer with the same settings (e.g., slit width, grating position) that will be used for the Na-He plasma measurements.

  • Data Acquisition: Record the spectrum of the calibration lamp.

  • Line Selection: Choose a well-isolated, intense line from the calibration spectrum.

  • Profile Fitting: Fit the selected line with an appropriate function (e.g., Gaussian, Lorentzian, or Voigt) to mathematically characterize the instrumental profile. This profile will serve as the Point Spread Function (PSF) in the deconvolution process.

Protocol 2: Voigt Profile Fitting for Deconvolution
  • Data Preparation: Acquire the spectrum of the Na-He plasma and perform necessary pre-processing steps such as background subtraction and wavelength calibration.

  • Initial Parameter Estimation: Estimate the initial values for the parameters of the Voigt profile: peak position, amplitude, Gaussian width (related to temperature and instrumental broadening), and Lorentzian width (related to Stark and pressure broadening).

  • Non-Linear Least-Squares Fitting: Use a computational software package (e.g., Python with SciPy, MATLAB, Origin) to perform a non-linear least-squares fit of the experimental data to a Voigt function.

  • Parameter Extraction: The fitting procedure will yield the optimized values for the Gaussian (wG) and Lorentzian (wL) widths.

  • Analysis:

    • The Gaussian component can be used to estimate the ion temperature after subtracting the instrumental broadening contribution.

    • The Lorentzian component can be used to determine the electron density from the Stark broadening contribution, provided that other pressure broadening effects are known or can be estimated.

IV. Data Presentation

Table 1: Comparison of Deconvolution Algorithms
AlgorithmStrengthsWeaknessesTypical Application
Richardson-Lucy Robust to noise, ensures positivity.[11]Can be slow to converge, may introduce artifacts with excessive iterations.[24]General purpose, good for low SNR spectra.[12]
Jansson's Method Effective at removing instrumental effects.[12]Can be sensitive to initial parameter choices.When the instrumental profile is well-characterized.
Gold's Method Robust against high levels of noise.[18]May not resolve very closely spaced peaks as well as other methods.[18]Analysis of noisy gamma-ray and plasma spectra.[18][25]
Tikhonov Regularization Good for ill-posed problems, helps to stabilize the solution.[19]Requires careful selection of the regularization parameter.When the deconvolution problem is particularly unstable.
Deep Learning (CNN) Extremely fast for large datasets, can learn complex PSFs.[20]Requires a large, representative training dataset.[20]High-throughput spectral analysis.
Table 2: Broadening Mechanisms and Their Dependencies
Broadening MechanismLine ProfilePrimary Dependency
Doppler GaussianIon Temperature
Instrumental Gaussian/LorentzianSpectrometer Characteristics
Stark LorentzianElectron Density
Resonance LorentzianNeutral Atom Density (Na)
Van der Waals LorentzianNeutral Atom Density (He)

V. Visualizations

Deconvolution_Workflow cluster_0 Data Acquisition & Pre-processing cluster_1 Instrumental Profile (PSF) Characterization cluster_2 Deconvolution & Analysis raw_spec Acquire Raw Na-He Spectrum bg_sub Background Subtraction raw_spec->bg_sub wave_cal Wavelength Calibration bg_sub->wave_cal deconv Perform Deconvolution (e.g., Richardson-Lucy) wave_cal->deconv Pre-processed Spectrum cal_spec Acquire Calibration Spectrum fit_psf Fit Isolated Line to Determine PSF cal_spec->fit_psf fit_psf->deconv Instrumental PSF voigt_fit Fit Deconvolved Profile to Voigt Function deconv->voigt_fit params Extract Broadening Parameters (wG, wL) voigt_fit->params plasma_diag Calculate Plasma Parameters (ne, Ti) params->plasma_diag

Caption: Experimental workflow for spectral deconvolution.

Troubleshooting_Logic start Deconvolution Fails check_snr Is SNR adequate? start->check_snr check_psf Is PSF accurate? check_snr->check_psf Yes improve_exp Improve Experiment / Smooth Data check_snr->improve_exp No check_algo Try different algorithm? check_psf->check_algo Yes remeasure_psf Re-measure PSF with Calibration Lamp check_psf->remeasure_psf No switch_algo Switch to Richardson-Lucy, Jansson, etc. check_algo->switch_algo Yes success Successful Deconvolution check_algo->success No (Review Parameters) improve_exp->start remeasure_psf->start switch_algo->start

Caption: Troubleshooting logic for failed deconvolution.

References

Technical Support Center: Stabilizing Bose-Einstein Condensates in Na-He Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Experimental research on dual-species Bose-Einstein condensates (BECs) involving Sodium (Na) and Helium (He) is an emerging area. As such, some of the following guidance is based on established principles from other dual-species BEC experiments and theoretical considerations, rather than extensive, direct experimental data for Na-He systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in creating a stable Na-He BEC?

A1: The main challenges include:

  • Interspecies Interactions: The sign and magnitude of the interspecies scattering length between Na and He are crucial. A large, negative scattering length can lead to phase separation and collapse of the condensate.[1][2]

  • Three-Body Recombination: Interspecies three-body recombination can cause significant atom loss and heating, limiting the lifetime and stability of the mixed condensate. This is a common issue in dual-species BECs.[3][4]

  • Sympathetic Cooling Efficiency: The efficiency of sympathetic cooling of one species by the other depends on favorable interspecies elastic collision rates compared to inelastic loss rates.

  • Differential Gravity Sag: The different atomic masses of Na and He can cause spatial separation in a shallow trap, affecting the overlap and interaction of the two condensates.

Q2: How does the interspecies scattering length affect the stability of the Na-He mixture?

A2: The interspecies scattering length, denoted as a_NaHe, determines the nature of the interaction between the two species.

  • a_NaHe > 0 (Repulsive): A positive scattering length generally leads to a miscible mixture, where the two condensates can coexist. However, if the interspecies repulsion is much stronger than the intraspecies repulsion, phase separation can still occur.

  • a_NaHe < 0 (Attractive): A negative scattering length can lead to an immiscible mixture, where the two condensates will phase-separate to minimize their interaction energy. A strong attractive interaction can even lead to the collapse of the condensate. The critical interspecies scattering length for an attractive interaction is a key parameter to determine.[2]

Q3: What is a Feshbach resonance and how can it be used to stabilize a Na-He BEC?

A3: A Feshbach resonance is a phenomenon that occurs when the energy of a bound molecular state is tuned to be close to the energy of two colliding atoms.[5][6] By applying an external magnetic field, it is possible to tune the scattering length between atoms.[6] For a Na-He mixture, a Feshbach resonance could potentially be used to:

  • Tune a negative (attractive) scattering length to be positive (repulsive) to prevent collapse and promote miscibility.

  • Control the magnitude of the scattering length to optimize sympathetic cooling and minimize unwanted inelastic collisions.

While Feshbach resonances have been extensively studied in alkali-alkali mixtures like ⁶Li + ²³Na and ²³Na + ³⁹K, their locations in Na-He mixtures would need to be determined experimentally.[7][8]

Troubleshooting Guide

Issue: High atom loss rate during sympathetic cooling.

  • Q: What are the likely causes?

    • A: High interspecies three-body recombination rates. This is particularly problematic when the atomic densities are high. Another cause could be unfavorable elastic-to-inelastic collision ratios.

  • Q: How can this be addressed?

    • A:

      • Separate the condensates: During the final stage of evaporative cooling, spatially separate the two species to reduce three-body losses, and then recombine them.[3][4]

      • Tune scattering lengths: If a suitable Feshbach resonance is available, tune the interspecies scattering length to minimize inelastic loss channels.

      • Lower atomic densities: Reduce the initial number of atoms or use a larger volume trap to decrease the density, which will reduce the rate of three-body recombination.

Issue: The two condensates are phase-separated.

  • Q: What determines the miscibility of the two BECs?

    • A: The miscibility is determined by the intra- and interspecies scattering lengths. For a uniform mixture to be stable, the condition a_11 * a_22 > a_12^2 must be met, where a_11 and a_22 are the intraspecies scattering lengths and a_12 is the interspecies scattering length.

  • Q: How can phase separation be overcome?

    • A:

      • Feshbach Resonance: Use a magnetic field to tune the interspecies scattering length a_NaHe to a value that satisfies the miscibility condition.

      • Confinement: Tighter trapping potentials can sometimes favor miscibility.

Issue: Inefficient sympathetic cooling of Helium by Sodium.

  • Q: What could be the reason for inefficient cooling?

    • A: The cross-section for elastic collisions between Na and He might be too low compared to the rates of inelastic loss processes. Efficient thermalization between the two species is necessary for effective sympathetic cooling.[9]

  • Q: What are the possible solutions?

    • A:

      • Optimize atom numbers: Adjust the initial number of atoms of each species. A larger number of coolant (Na) atoms can improve cooling efficiency.

      • Overlap of atomic clouds: Ensure good spatial overlap between the Na and He clouds. This can be optimized by carefully aligning the trapping beams and considering the effects of differential gravity sag.

      • Search for a Feshbach resonance: A Feshbach resonance could be used to enhance the elastic scattering cross-section.

Quantitative Data

ParameterSodium (²³Na)Helium (⁴He)Na-He Mixture
Intraspecies s-wave Scattering Length (a₀) a_Na = 52 ± 5a_He = 160 ± 80Interspecies s-wave Scattering Length (a_NaHe): This is a critical parameter that needs to be experimentally determined. It is expected to be tunable via Feshbach resonances.
Typical Critical Temperature (Tc) ~2 µK~4.7 µKDependent on trap parameters and atom numbers.
Typical Condensate Lifetime Seconds to tens of seconds[10]A few seconds[10]Expected to be limited by interspecies three-body recombination.

Note: a₀ is the Bohr radius. Helium data is for the metastable state (He).*

Experimental Protocols

Protocol: Creating a Dual-Species Na-He BEC

This protocol outlines a general procedure for creating a dual-species BEC. Specific parameters will need to be optimized for a Na-He mixture.

  • Atom Source and Zeeman Slowing:

    • Generate atomic beams of Na and He. For He, this typically involves a discharge source to produce metastable He* atoms.

    • Use Zeeman slowers for both species to reduce the velocity of the atoms to be captured by the magneto-optical trap (MOT).

  • Magneto-Optical Trapping (MOT):

    • Simultaneously or sequentially load Na and He atoms into a dual-species MOT.

    • Laser frequencies and powers for cooling and repumping must be carefully chosen for each species.

  • Sub-Doppler Cooling:

    • Apply a sub-Doppler cooling stage, such as polarization gradient cooling, to further reduce the temperature of both atomic clouds.

  • Magnetic Trapping and Sympathetic Cooling:

    • Transfer the cold atomic clouds into a magnetic trap.

    • Begin sympathetic cooling by selectively removing higher-energy Na atoms using radio-frequency (RF) or microwave radiation. The remaining Na atoms rethermalize and cool the He atoms through elastic collisions.

  • Optical Trapping and Final Evaporation:

    • Transfer the pre-cooled mixture into a far-off-resonance optical dipole trap.

    • Perform the final stage of evaporative cooling by gradually lowering the power of the optical trap beams.

    • Troubleshooting point: If three-body losses are high, consider spatially separating the two species during this final evaporation stage.

  • Imaging:

    • Switch off the trapping potential and allow the condensates to expand.

    • Use absorption imaging to observe the momentum distribution of the atoms and confirm the presence of the BECs.

Visualizations

Experimental_Workflow cluster_Source Atom Source cluster_Cooling Cooling Stages cluster_Trapping Trapping & Condensation cluster_Detection Detection Na_Source Sodium Oven Zeeman Zeeman Slowing Na_Source->Zeeman He_Source Helium Discharge He_Source->Zeeman MOT Dual-Species MOT Zeeman->MOT Sub_Doppler Sub-Doppler Cooling MOT->Sub_Doppler Mag_Trap Magnetic Trap (Sympathetic Cooling) Sub_Doppler->Mag_Trap Opt_Trap Optical Dipole Trap (Final Evaporation) Mag_Trap->Opt_Trap BEC Dual Na-He BEC Opt_Trap->BEC Imaging Absorption Imaging BEC->Imaging

Caption: Experimental workflow for creating a dual-species Na-He BEC.

Troubleshooting_Logic Start High Atom Loss or Instability Check_Loss_Stage During which stage is the loss highest? Start->Check_Loss_Stage Check_Phase Are condensates phase-separated? Start->Check_Phase Sympathetic_Cooling Sympathetic Cooling Check_Loss_Stage->Sympathetic_Cooling Final_Evaporation Final Evaporation Check_Loss_Stage->Final_Evaporation Solution_3Body High Interspecies Three-Body Loss Sympathetic_Cooling->Solution_3Body Final_Evaporation->Solution_3Body Yes_Phase_Sep Yes Check_Phase->Yes_Phase_Sep Yes No_Phase_Sep No Check_Phase->No_Phase_Sep No Solution_Miscibility Immiscible Mixture (a_NaHe unfavorable) Yes_Phase_Sep->Solution_Miscibility Action_Separate Spatially separate species during final evaporation Solution_3Body->Action_Separate Action_Tune_a Tune scattering length via Feshbach resonance Solution_3Body->Action_Tune_a Action_Lower_Density Lower atomic densities Solution_3Body->Action_Lower_Density Action_Tune_Miscibility Tune a_NaHe to satisfy miscibility condition Solution_Miscibility->Action_Tune_Miscibility Action_Tighter_Trap Increase trap confinement Solution_Miscibility->Action_Tighter_Trap

Caption: Troubleshooting logic for common issues in Na-He BEC experiments.

References

"reducing decoherence in sodium qubits within a helium matrix"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working on reducing decoherence in sodium (Na) qubits isolated within a solid helium (He) matrix.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental types of decoherence I should be aware of for Na qubits in a He matrix?

A1: Decoherence is the process by which a qubit loses its quantum properties due to interactions with its environment.[1] The two primary types of decoherence are:

  • T1 Relaxation (Longitudinal Relaxation): This is the time it takes for a qubit to decay from its excited state |1⟩ to its ground state |0⟩ through energy loss to the environment.[2]

  • T2 Dephasing (Transverse Relaxation): This is the time over which the phase relationship between the |0⟩ and |1⟩ states is lost.[2] T2 is extremely sensitive to fluctuations in the local environment and is typically the limiting factor for quantum computations.[3] The relationship between the two is T2 ≤ 2*T1.[2]

Q2: What are the most likely sources of decoherence for sodium atoms isolated in a solid helium matrix?

A2: While a helium matrix provides an ultra-cold and relatively inert environment, several decoherence sources persist:

  • Phonon Interactions: Vibrations in the helium crystal lattice (phonons) can couple to the sodium atom's electronic states, leading to energy relaxation (T1) and dephasing (T2).

  • Magnetic Field Noise: Unstable external magnetic fields are a major source of dephasing. Fluctuations cause the qubit's precession frequency to vary, scrambling the quantum phase information.

  • Helium Nuclear Spins: The nuclear spin of the ³He isotope (if present) can create a fluctuating magnetic environment, coupling to the sodium qubit's spin and causing dephasing. Using isotopically pure ⁴He is crucial.

  • Impurities and Defects: Other trapped atoms or defects within the helium crystal can create local electric or magnetic field gradients, contributing to decoherence.[4]

  • Sodium-Helium Interactions: Collisions and interactions between the sodium atom and the surrounding helium atoms can cause line broadening, which is a manifestation of decoherence.[5]

Q3: Why is my measured coherence time (T2) much shorter than expected?

A3: A shorter-than-expected T2 time is a common issue. Use the troubleshooting flowchart below to diagnose the potential cause. Common culprits include:

  • High Helium Density: An overly dense helium matrix increases the rate of collisional decoherence.[5]

  • Temperature Instability: Fluctuations in the cryogenic system's temperature can alter matrix density and increase phonon-related decoherence.

  • Magnetic Field Instability: Even small fluctuations in the ambient or applied magnetic fields will rapidly dephase the qubit. Ensure proper magnetic shielding and use a highly stable current source for any electromagnets.

  • Laser Instability: Noise in the frequency or amplitude of the lasers used for qubit manipulation and readout can be a significant source of dephasing.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating sources of rapid decoherence in your experiment.

Logical Troubleshooting Flowchart

G start Start: Short T2 Coherence Time Observed check_bfield 1. Verify Magnetic Field Stability - Check power supply noise - Review magnetic shielding start->check_bfield bfield_ok Is Field Stable? check_bfield->bfield_ok fix_bfield Action: - Implement better shielding - Use filtered power supply bfield_ok->fix_bfield No check_temp 2. Check Cryostat Temperature Stability - Monitor sensor readouts - Check for thermal leaks bfield_ok->check_temp Yes fix_bfield->check_bfield temp_ok Is Temp Stable? check_temp->temp_ok fix_temp Action: - Improve thermal anchoring - Check cryogen levels/pressure temp_ok->fix_temp No check_he 3. Evaluate Helium Matrix Quality - Review He purity (⁴He vs ³He) - Check deposition pressure/rate temp_ok->check_he Yes fix_temp->check_temp he_ok Is Matrix Optimal? check_he->he_ok fix_he Action: - Use UHP, isotopically pure ⁴He - Optimize deposition parameters he_ok->fix_he No check_laser 4. Analyze Control Laser Stability - Measure frequency/amplitude noise - Check for back-reflections he_ok->check_laser Yes fix_he->check_he laser_ok Are Lasers Stable? check_laser->laser_ok fix_laser Action: - Install frequency/power locks - Use optical isolators laser_ok->fix_laser No end_node Coherence Improved laser_ok->end_node Yes fix_laser->check_laser

Caption: A flowchart for troubleshooting short T2 coherence times.

Quantitative Data Summary

The following table presents illustrative coherence times for Na qubits in a ⁴He matrix based on principles from analogous systems. Actual values will vary with specific experimental conditions.

Parameter VariedCondition ACondition BCondition C (Optimal)Expected T2 Coherence Time
Helium Density High (~5x10²¹ cm⁻³)Medium (~2x10²¹ cm⁻³)Low (~1x10²¹ cm⁻³)Increases as density decreases
Temperature 4.2 K2.5 K1.5 KLonger at lower temperatures
Magnetic Field Stability 10 mG RMS noise1 mG RMS noise< 100 µG RMS noiseSignificantly longer with high stability
³He Impurity Level 0.1%10 ppm< 1 ppmLonger with higher ⁴He purity

Experimental Protocols & Workflows

Protocol 1: Matrix Isolation of Sodium Atoms

This protocol outlines the general steps for implanting sodium (Na) atoms into a solid helium matrix formed via supersonic jet expansion.[6]

Objective: To create a dilute, solid-state sample of isolated Na atoms within a ⁴He crystal for coherence measurements.

Materials:

  • Ultra-high purity (UHP), isotopically-enriched ⁴He gas.

  • High-purity sodium metal source (effusive oven).

  • Cryostat capable of reaching < 2 K.

  • Nozzle for supersonic expansion (e.g., 5 µm diameter).

  • Optical-access viewports.

  • Deposition substrate (e.g., sapphire window) mounted on the cold finger of the cryostat.

Procedure:

  • System Preparation: Evacuate the main vacuum chamber to < 10⁻⁷ torr. Cool the cryostat and deposition substrate to the target temperature (e.g., 1.5 K).

  • Helium Jet Formation: Pressurize the UHP ⁴He gas (e.g., to 80 bar) and cool it to ~10-15 K. Open the valve to the nozzle to begin the supersonic expansion, forming a beam of helium nanodroplets.[6]

  • Sodium Doping: Heat the sodium effusive oven to generate a low-flux atomic beam of Na. Position the oven so the Na beam intersects the He nanodroplet beam at a right angle.

  • Matrix Deposition: The Na-doped helium droplets travel to the cold sapphire substrate and solidify, slowly building up a solid helium matrix with embedded, isolated sodium atoms.

  • Verification: Use absorption spectroscopy or laser-induced fluorescence to confirm the successful implantation and isolation of sodium atoms within the matrix.

Protocol 2: Measuring T2 Coherence Time with Ramsey Interferometry

This protocol describes a standard method for measuring the T2 dephasing time of your Na qubit.[1]

Objective: To quantify the phase coherence of the prepared Na qubits.

Requirements:

  • Successfully prepared Na-in-He sample in a cryostat.

  • Microwave or laser source capable of driving qubit transitions.

  • Pulse generation hardware (AWG) for creating precise π/2 pulses.

  • State-selective readout mechanism (e.g., fluorescence detection).

Procedure:

  • Qubit Initialization: Prepare the Na qubit in its ground state |0⟩ via optical pumping.

  • First π/2 Pulse: Apply a resonant microwave or laser pulse of a duration calibrated to act as a π/2 pulse. This places the qubit in an equal superposition of |0⟩ and |1⟩.[1]

  • Free Evolution: Allow the qubit to evolve freely for a time τ. During this period, the qubit's phase evolves, and dephasing occurs.

  • Second π/2 Pulse: Apply a second π/2 pulse identical to the first. This interferes the |0⟩ and |1⟩ components.

  • Measurement: Measure the final state of the qubit (the probability of it being in |0⟩ or |1⟩).

  • Repeat and Vary τ: Repeat steps 1-5 for many different free-evolution times (τ). Plot the measured probability of being in the |1⟩ state as a function of τ.

  • Data Analysis: The resulting plot will show oscillations (Ramsey fringes) whose amplitude decays over time. The characteristic decay time of this oscillation envelope is the T2* time. By adding a spin-echo pulse (a π pulse) in the middle of the free evolution period, you can mitigate the effects of slow noise and measure the T2 time.

General Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Coherence Measurement cluster_2 Analysis cryo 1. Cool Cryostat (< 2K) he_jet 2. Form ⁴He Nanodroplet Jet cryo->he_jet doping 4. Dope He Jet with Na Atoms he_jet->doping na_source 3. Heat Na Source na_source->doping deposit 5. Deposit Matrix on Substrate doping->deposit init 6. Initialize Qubit (Optical Pumping) deposit->init ramsey 7. Apply Ramsey Pulse Sequence (π/2 - τ - π/2) init->ramsey readout 8. Qubit State Readout ramsey->readout data_acq 9. Record Result vs. τ readout->data_acq fit_curve 10. Fit Decay Envelope to Extract T2 data_acq->fit_curve

Caption: High-level workflow from sample creation to T2 data analysis.

References

Technical Support Center: Accounting for Collisional Shifts in Sodium Frequency Standards with Helium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium frequency standards in the presence of a helium buffer gas. Collisional shifts, also known as pressure shifts, are a significant source of systematic error in these high-precision measurements, and this guide aims to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are collisional shifts and why are they important in sodium frequency standards?

A1: Collisional shifts are frequency shifts in the spectral lines of an atom (in this case, sodium) due to collisions with other atoms or molecules (a helium buffer gas). In the context of frequency standards, these shifts can introduce significant inaccuracies, limiting the clock's overall performance. Understanding and accounting for these shifts is crucial for achieving high-precision and stable frequency references. Collisions perturb the energy levels of the sodium atom, leading to both a shift in the resonant frequency and a broadening of the spectral line.

Q2: How does the helium buffer gas pressure affect the frequency of my sodium standard?

A2: The frequency shift is directly proportional to the density (and therefore, pressure at a given temperature) of the helium buffer gas. An increase in helium pressure leads to more frequent collisions between sodium and helium atoms, resulting in a larger frequency shift. This linear relationship is a key aspect to characterize in any experiment. For instance, in some atomic clocks, a mixture of buffer gases is used to minimize the temperature sensitivity of the frequency shift.[1][2]

Q3: Is the collisional shift dependent on temperature?

A3: Yes, the collisional shift is temperature-dependent. The shift and broadening rates of the sodium D1 and D2 lines due to helium collisions exhibit a power-law dependence on temperature, often expressed as T^α.[3] For the sodium D1 line, α is approximately 0.4116, and for the D2 line, it is around 0.3976.[3] This means that precise temperature control and characterization of the experimental cell are critical for accurate measurements.

Q4: What are the typical magnitudes of collisional shifts for sodium in helium?

A4: The magnitude of the collisional shift is often expressed in terms of a shift coefficient (frequency shift per unit pressure or density). These coefficients are on the order of kHz to MHz per Torr (or a similar pressure unit) and depend on the specific transition (e.g., D1 or D2 line) and the temperature. For example, at low perturber densities, blue shifts of several GHz have been calculated for certain transitions in pionic helium.[4] While this is a different system, it illustrates the potential magnitude of such shifts. Precise values for sodium-helium interactions need to be carefully measured or calculated for the specific experimental conditions.

Troubleshooting Guide

Problem 1: My measured frequency is unstable and drifts over time.

  • Possible Cause 1: Temperature Fluctuations. As mentioned in the FAQs, the collisional shift is temperature-dependent. Even small temperature variations in your vapor cell can cause significant frequency drifts.

    • Solution: Implement active temperature stabilization for your vapor cell. Use high-precision temperature sensors and feedback loops to maintain a constant and uniform temperature. Characterize the temperature coefficient of the frequency shift for your specific setup.

  • Possible Cause 2: Unstable Helium Pressure. Changes in the helium buffer gas pressure will directly translate to frequency shifts.

    • Solution: Ensure your gas handling system provides a stable and well-regulated pressure. Use a high-quality pressure gauge to monitor the pressure continuously. Check for leaks in your vacuum system.

  • Possible Cause 3: Laser Intensity or Frequency Fluctuations. Changes in the probe laser's intensity or frequency can lead to apparent frequency shifts, often referred to as light shifts or AC Stark shifts.

    • Solution: Stabilize the intensity of your laser using a feedback loop. Lock the laser frequency to a stable reference, such as a saturated absorption spectroscopy signal in a reference cell.

Problem 2: I am observing significant broadening of the sodium spectral line, which is limiting my measurement precision.

  • Possible Cause 1: High Helium Pressure. Collisional broadening is a direct consequence of the same interactions that cause the frequency shift. Higher buffer gas pressure leads to increased broadening.

    • Solution: Operate at the lowest possible helium pressure that still provides sufficient signal-to-noise ratio and meets other experimental requirements, such as preventing wall collisions.

  • Possible Cause 2: Power Broadening. High laser intensity can also lead to broadening of the spectral line.

    • Solution: Reduce the laser power to the minimum level required for a good signal. Investigate the relationship between laser power and linewidth in your experiment to find the optimal operating point.

Problem 3: My experimental results for the collisional shift coefficient do not agree with theoretical predictions.

  • Possible Cause 1: Inaccurate Pressure or Temperature Measurement. The determination of the shift coefficient relies on accurate measurements of pressure and temperature.

    • Solution: Calibrate your pressure and temperature sensors against known standards. Ensure your temperature sensor is in good thermal contact with the vapor cell.

  • Possible Cause 2: Presence of Impurities in the Buffer Gas. Other gases present in the helium can contribute to the collisional shift, leading to discrepancies.

    • Solution: Use high-purity helium and ensure your vacuum system is clean and properly baked out to remove contaminants.

  • Possible Cause 3: Limitations of the Theoretical Model. The theoretical models used to predict collisional shifts rely on approximations.

    • Solution: Consult recent theoretical work that may include more refined calculations of the interatomic potentials and scattering dynamics.[3][5][6][7] Compare your results with other experimental data if available.

Quantitative Data Summary

The following tables summarize key quantitative data related to the collisional broadening and shift of sodium resonance lines perturbed by helium.

Table 1: Temperature Dependence of Broadening and Shift Rates for Na D1 and D2 Lines in Helium

ParameterNa D1 LineNa D2 LineReference
Temperature exponent (α) for broadening0.4116 ± 0.01110.3976 ± 0.0041[3]

Note: The broadening and shift rates (ω/nHe and d/nHe) are functions of temperature, following a T^α power law.

Experimental Protocols

Methodology for Measuring Collisional Shifts using Ramsey Spectroscopy

Ramsey spectroscopy is a powerful technique for high-precision frequency measurements and is well-suited for characterizing collisional shifts.[8][9]

1. Experimental Setup:

  • A source of sodium atoms (e.g., an effusive oven).
  • A vacuum chamber containing a vapor cell with a controlled pressure of helium buffer gas.
  • A laser system capable of generating two coherent, time-delayed pulses to probe the sodium transition of interest.
  • A detector to measure the final state of the sodium atoms.
  • A stable frequency reference for the laser system.

2. Procedure:

  • A beam of sodium atoms is introduced into the helium-filled vapor cell.
  • The first Ramsey pulse prepares the sodium atoms in a coherent superposition of the ground and excited states.
  • During a dark period (free evolution time T), the atomic coherence evolves, and collisions with helium atoms introduce a phase shift.
  • The second Ramsey pulse interacts with the atoms, and the final state population is measured as a function of the laser frequency detuning.
  • This process results in an interference pattern (Ramsey fringes). The central fringe is shifted in frequency due to the collisions.
  • By measuring the frequency shift of the central Ramsey fringe at different helium pressures, the pressure shift coefficient can be determined.

3. Data Analysis:

  • The frequency of the central Ramsey fringe is measured for a range of helium pressures, while keeping the temperature constant.
  • The measured frequency shift is plotted against the helium pressure.
  • A linear fit to the data yields the pressure shift coefficient (in Hz/Torr or similar units).
  • This procedure is repeated at different temperatures to determine the temperature dependence of the collisional shift.

Visualizations

ExperimentalWorkflow cluster_prep 1. System Preparation cluster_exp 2. Ramsey Spectroscopy cluster_analysis 3. Data Analysis Na_Source Sodium Atom Source Vapor_Cell Vapor Cell Na_Source->Vapor_Cell He_Gas Helium Buffer Gas He_Gas->Vapor_Cell Pulse1 First Ramsey Pulse Vapor_Cell->Pulse1 Laser_System Tunable Laser System Laser_System->Pulse1 Detector Atom Detector Detection State Detection Detector->Detection Free_Evolution Free Evolution (Dark Time T) Collisions with He Pulse1->Free_Evolution Pulse2 Second Ramsey Pulse Free_Evolution->Pulse2 Pulse2->Detection Measure_Shift Measure Fringe Shift Detection->Measure_Shift Plot_Data Plot Shift vs. Pressure Measure_Shift->Plot_Data Fit_Data Linear Fit Plot_Data->Fit_Data Shift_Coeff Determine Shift Coefficient Fit_Data->Shift_Coeff

Caption: Experimental workflow for measuring collisional shifts using Ramsey spectroscopy.

LogicalRelationship cluster_params Experimental Parameters cluster_observables Observable Effects cluster_performance System Performance Temp Temperature (T) Freq_Shift Frequency Shift (Δν) Temp->Freq_Shift T^α Broadening Line Broadening (Γ) Temp->Broadening Pressure He Pressure (P) Pressure->Freq_Shift linear Pressure->Broadening linear Laser_Int Laser Intensity (I) Laser_Int->Broadening Power Broadening Accuracy Accuracy Freq_Shift->Accuracy Stability Stability Freq_Shift->Stability Broadening->Accuracy

References

Technical Support Center: Refining Ab Initio Potential Calculations for the He-Na System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ab initio calculation of the helium-sodium (He-Na) interaction potential.

Troubleshooting Guides

This section addresses specific issues that may arise during the calculation of the He-Na potential energy surface.

Issue IDProblemRecommended Solution(s)
HeNa-001 Convergence issues with the Self-Consistent Field (SCF) calculation. 1. Improve the initial guess: Use a lower level of theory or a smaller basis set to obtain an initial guess for the molecular orbitals. 2. Level shifting: Introduce a shift in the virtual orbital energies to aid convergence. 3. Damping: Damp the oscillations in the SCF procedure. 4. Use a more robust SCF algorithm: Consider algorithms like Quadratically Convergent SCF (QC-SCF) or Direct Inversion in the Iterative Subspace (DIIS).
HeNa-002 Inaccurate well depth (De) or equilibrium distance (Re). 1. Increase the basis set size: Use larger, more flexible basis sets, such as Dunning's correlation-consistent sets (e.g., aug-cc-pVTZ, aug-cc-pVQZ), which are designed for accurate correlation energy calculations. For Na, a cc-pV5Z basis set has been shown to yield accurate results for the A2Π state.[1] 2. Include diffuse functions: For weakly interacting systems like He-Na, diffuse functions are crucial for describing the electron density at longer ranges. 3. Employ higher levels of theory: Move beyond Hartree-Fock to methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2, MP4) or Coupled-Cluster theory (CCSD, CCSD(T)). CCSD(T) is often considered the "gold standard" for single-reference systems.[2] 4. Correct for Basis Set Superposition Error (BSSE): This is a common error in calculations of interaction energies. The counterpoise correction method is a widely used approach to mitigate BSSE.[3][4][5]
HeNa-003 Discrepancies between calculated potential and experimental data. 1. Review the level of theory and basis set: Ensure they are adequate for describing the weak van der Waals interactions in the He-Na system. 2. Consider relativistic effects: For heavier atoms like Sodium, relativistic effects might play a role, although they are generally small for Na. 3. Compare with different experimental techniques: Experimental data from molecular beam scattering and photoassociation spectroscopy can have different sensitivities to various parts of the potential energy curve. 4. Assess the Born-Oppenheimer approximation: For highly accurate results, it may be necessary to consider non-adiabatic effects, though this is computationally very demanding.
HeNa-004 Unphysical shape of the potential energy curve (e.g., artificial oscillations). 1. Ensure a smooth and dense grid of points: Calculate the potential at a sufficient number of internuclear distances, especially around the potential well. 2. Check for basis set deficiencies: An imbalanced basis set can sometimes lead to artifacts in the potential energy curve. 3. Investigate intruder states: In multireference calculations, intruder states can cause discontinuities in the potential energy surface.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting level of theory and basis set for He-Na potential calculations?

A1: A good starting point is the Møller-Plesset perturbation theory at the second order (MP2) with a correlation-consistent basis set of at least triple-zeta quality, augmented with diffuse functions (e.g., aug-cc-pVTZ). For higher accuracy, Coupled-Cluster with single, double, and perturbative triple excitations (CCSD(T)) is recommended.[2]

Q2: How do I correct for Basis Set Superposition Error (BSSE) in my He-Na interaction energy calculation?

A2: The most common method is the counterpoise (CP) correction of Boys and Bernardi.[5] This involves calculating the energies of the individual atoms (He and Na) with the full basis set of the dimer. This is achieved by using "ghost orbitals," which are basis functions placed at the positions of the interacting partner's atoms but without any electrons or nuclear charge.[4] The BSSE is then subtracted from the uncorrected interaction energy.

Q3: My calculated well depth is significantly different from the experimental value. What could be the reason?

A3: Several factors can contribute to this discrepancy:

  • Inadequate treatment of electron correlation: The weak van der Waals interaction in He-Na is dominated by electron correlation effects. Ensure you are using a sufficiently high level of theory (e.g., CCSD(T)).

  • Insufficient basis set: The basis set might be too small or lack the necessary diffuse and polarization functions to accurately describe the long-range interactions.

  • Basis Set Superposition Error (BSSE): Failure to correct for BSSE can lead to an artificial overestimation of the well depth.[3][4]

  • Experimental uncertainty: It is also important to consider the error bars associated with the experimental data.

Q4: What are the key experimental techniques used to validate the calculated He-Na potential?

A4: The primary experimental methods are:

  • Crossed Molecular Beam Scattering: This technique measures differential and integral cross-sections, which are sensitive to the overall shape of the interaction potential.[6][7]

  • Photoassociation Spectroscopy: This high-resolution spectroscopy technique probes the bound states of the He-Na molecule, providing precise information about the potential well.[2][8][9]

Data Presentation

Table 1: Comparison of Ab Initio and Experimental Data for the He-Na Interaction Potential

MethodBasis SetWell Depth (De) (cm-1)Equilibrium Distance (Re) (Å)Reference
Theoretical
MP4Not Specified2.265.29[Hypothetical Data]
CCSD(T)aug-cc-pVQZ2.355.25[Hypothetical Data]
MRCI+Qcc-pV5Z for NaValue not specifiedValue not specified[1]
Experimental
Molecular Beam Scattering-2.4 ± 0.25.3 ± 0.1[Hypothetical Data]
Photoassociation Spectroscopy-2.38 ± 0.015.26 ± 0.02[Hypothetical Data]

Note: Hypothetical data is included for illustrative purposes to demonstrate the structure of the comparison table. Researchers should replace this with their own calculated and experimentally cited values.

Experimental Protocols

Protocol 1: Crossed Molecular Beam Scattering
  • Beam Generation: Two separate supersonic beams of Helium and Sodium atoms are generated in high-vacuum chambers.

  • Collimation: The atomic beams are collimated to have a narrow velocity and angular distribution.

  • Scattering: The two beams are crossed at a specific angle (typically 90°) in a scattering chamber.

  • Detection: A detector, often a mass spectrometer, is rotated around the scattering center to measure the angular distribution of the scattered particles.

  • Data Analysis: The measured differential cross-sections are compared with theoretical predictions from the calculated potential energy surface to refine the potential.[6][7]

Protocol 2: Photoassociation Spectroscopy
  • Atom Trapping and Cooling: A mixture of Helium and Sodium atoms is trapped and cooled to ultracold temperatures (microkelvin range) using techniques like magneto-optical traps (MOTs).

  • Photoassociation Laser: A tunable laser is introduced to the trapped atoms. The laser frequency is scanned near a resonant atomic transition.

  • Molecule Formation: When the laser frequency corresponds to the energy difference between two free atoms and a bound molecular state, the atoms can absorb a photon and form an excited HeNa molecule.[8]

  • Detection: The formation of molecules is typically detected by observing a loss of atoms from the trap or by ionizing the newly formed molecules and detecting the ions.

  • Spectral Analysis: The positions of the photoassociation resonances provide precise measurements of the binding energies of the molecular vibrational levels, which are then used to refine the shape of the potential well.[2][9]

Visualizations

AbInitio_Workflow start Define System (He-Na) choose_method Choose Level of Theory (e.g., HF, MP2, CCSD(T)) start->choose_method choose_basis Select Basis Set (e.g., aug-cc-pVTZ) choose_method->choose_basis geom Define Internuclear Distances (Grid) choose_basis->geom spe Perform Single-Point Energy Calculations geom->spe bsse Apply BSSE Correction (Counterpoise) spe->bsse pes Construct Potential Energy Surface (PES) bsse->pes analysis Analyze PES (D_e, R_e, Vibrational States) pes->analysis comparison Compare with Experimental Data analysis->comparison refine Refine Calculation (Higher Theory/Basis Set) comparison->refine Discrepancy end Final Potential comparison->end Agreement refine->choose_method

Caption: Workflow for ab initio potential energy surface calculation.

Troubleshooting_Logic start Calculation Issue is_convergence Convergence Failure? start->is_convergence is_accuracy Inaccurate Results? is_convergence->is_accuracy No conv_sol Improve Initial Guess Level Shifting Damping Change SCF Algorithm is_convergence->conv_sol Yes check_theory Increase Level of Theory (e.g., to CCSD(T)) is_accuracy->check_theory Yes check_basis Increase Basis Set Size Add Diffuse/Polarization Functions check_theory->check_basis check_bsse Apply/Verify BSSE Correction check_basis->check_bsse check_bsse->start Issue Persists

Caption: Logic diagram for troubleshooting common calculation issues.

References

"overcoming limitations of density functional theory for Na₂He"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Computational Modeling of Na₂He. This guide provides troubleshooting advice and answers to frequently asked questions regarding the limitations of Density Functional Theory (DFT) for the novel high-pressure compound, disodium (B8443419) helide (Na₂He).

Frequently Asked Questions (FAQs)

Q1: Why is Na₂He a challenging system for standard DFT calculations?

A1: Na₂He is an unusual compound, classified as a high-pressure electride, where electron pairs are localized in the interstitial sites of the crystal lattice.[1][2] This presents several challenges for standard DFT functionals:

  • Weak Interactions: While Na₂He is stable under high pressure, the interactions involving the inert helium atom are subtle. Standard DFT functionals, especially those based on the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), are known to perform poorly for systems with weak van der Waals (dispersion) forces.[3][4][5]

  • Electron Localization: The formation of an electride involves significant electron localization in interstitial regions, which can be difficult to describe accurately with semi-local functionals. This localization is a quantum mechanical effect driven by pressure-induced electron repulsion.[1]

  • Self-Interaction Error (SIE): Many DFT functionals suffer from SIE, where an electron incorrectly interacts with itself. This can lead to an incorrect description of electron localization and charge distribution, which is critical for electrides.[6][7]

  • Static Correlation: For systems with stretched bonds or unusual electronic structures, static (or strong) correlation can become important. This is another area where standard DFT functionals struggle.[3][4]

Q2: My DFT calculation predicts Na₂He to be unstable at the experimental pressure. What is wrong?

A2: This is a common issue. The stability of Na₂He is highly sensitive to the chosen DFT functional and the applied pressure. Standard GGA and LDA functionals are known to underestimate the stability of systems with localized electronic states.[8] The experimentally verified compound forms at pressures above 113 GPa.[2] If your calculation shows instability, consider the following:

  • Functional Choice: The functional used has a significant impact. While GGA may provide a reasonable ground state energy compared to LDA and mBJ, it might not accurately capture the thermodynamics of formation.[9]

  • Pressure Calculation: Ensure that the pressure in your simulation is correctly calculated and applied. The stability is determined by comparing the enthalpy of Na₂He with the sum of the enthalpies of its constituent elements (2Na + He) at the target pressure.[8]

  • van der Waals Corrections: The lack of accurate dispersion forces in standard functionals can affect the calculated total energy and, consequently, the enthalpy of formation.

Q3: Which DFT functional is recommended for studying the electronic properties of Na₂He?

A3: The choice of functional significantly impacts the predicted electronic properties, particularly the bandgap.

  • GGA (e.g., PBE): Predicts Na₂He to be a direct bandgap semiconductor.[9] It often provides a good balance between computational cost and accuracy for structural properties.

  • LDA: Also predicts a semiconducting nature but may yield different bandgap values and lattice parameters compared to GGA.[8][9]

  • Meta-GGA or Hybrid Functionals (e.g., mBJ): The modified Becke-Johnson (mBJ) potential predicts Na₂He to be an insulator with a much larger bandgap.[9][10] Hybrid functionals, which include a portion of exact Hartree-Fock exchange, can often improve the description of bandgaps and reduce self-interaction error, but at a higher computational cost.

For a reliable prediction, it is advisable to benchmark several functionals against higher-level theoretical methods or experimental data where available.

Q4: When should I use methods beyond DFT, like Coupled Cluster?

A4: You should consider more accurate (and computationally expensive) methods like Coupled Cluster (CC) theory when:

  • High Accuracy is Required: For benchmark calculations of binding energies, reaction enthalpies, or potential energy surfaces, CC methods like CCSD(T) ("the gold standard") are preferred.[11][12]

  • Validating DFT Results: If you are uncertain about the performance of your chosen DFT functional for this unique system, a single-point energy calculation using CCSD(T) on the DFT-optimized geometry can provide a more accurate electronic energy.

  • Strong Correlation is Suspected: If the system exhibits significant multi-reference character, standard single-reference CC and DFT methods may fail. In such cases, multi-reference methods might be necessary.[13]

The primary drawback of CC methods is their steep computational cost, which scales unfavorably with system size, making them challenging for periodic solid-state calculations.[14][15]

Troubleshooting Guide

Issue 1: Incorrect Prediction of Electronic Properties (e.g., Bandgap)
Symptom Possible Cause Recommended Solution
Bandgap is significantly underestimated.Standard GGA/LDA functionals are known to underestimate bandgaps.1. Use a hybrid functional (e.g., PBE0, HSE06) or a meta-GGA functional with corrections (e.g., mBJ).[9] 2. Perform a more accurate GW calculation on top of the DFT ground state.
The material is predicted to be a metal instead of a semiconductor/insulator.Severe underestimation of the bandgap due to self-interaction error or an inadequate functional.Switch to a functional known to open the gap, such as a hybrid functional or mBJ.[9][10] Verify the crystal structure and computational parameters.
Issue 2: Inaccurate Geometries or Interatomic Distances
Symptom Possible Cause Recommended Solution
Calculated lattice parameters do not match experimental values.The chosen functional does not accurately describe the equation of state under pressure. Neglect of van der Waals forces.1. Test different functionals (LDA, GGA). Note that LDA sometimes performs better for solids under pressure.[8] 2. Include a dispersion correction scheme (e.g., DFT-D3, vdW-DF) to account for non-local correlation effects.[16]
Unphysical distortion of the unit cell during geometry optimization.Incorrect initial structure, insufficient k-point sampling, or a low plane-wave cutoff energy.1. Verify the space group (Fm-3m) and Wyckoff positions (He at 4a, Na at 8c).[17] 2. Perform convergence tests for k-point mesh density and cutoff energy.
Issue 3: Poor Description of the Potential Energy Surface (PES)
Symptom Possible Cause Recommended Solution
Incorrect dissociation behavior of a molecular model or cluster.Standard DFT functionals often fail for stretched bonds due to static correlation and delocalization errors.[6]1. For molecular models, use density-corrected DFT (DC-DFT), where a more accurate density (e.g., from Hartree-Fock) is used.[6] 2. For benchmark-quality PES, use high-level methods like CCSD(T).[18]
Difficulty in locating transition states or reaction barriers.The energy surface from the chosen functional is qualitatively incorrect.1. Benchmark the functional against CCSD(T) at key points on the PES. 2. Consider using hybrid or double-hybrid functionals, which often provide better barrier heights.

Quantitative Data Summary

Table 1: Comparison of DFT Functionals for Na₂He Electronic Properties

FunctionalPredicted Electronic TypeDirect Bandgap (eV)Reference
GGA (PBE) Semiconductor1.455[9]
LDA Semiconductor1.185[9]
mBJ Insulator4.31[9]

Table 2: Qualitative Comparison of Computational Methods for Na₂He

MethodAccuracy for Weak InteractionsAccuracy for BandgapsComputational CostSuitability for Periodic Systems
GGA/LDA PoorPoor (Underestimates)LowHigh
GGA/LDA + vdW Correction GoodPoor (Underestimates)Low-MediumHigh
Hybrid/Meta-GGA Moderate-GoodGoodMedium-HighModerate
CCSD(T) ExcellentExcellentVery HighLow (Challenging)

Experimental and Computational Protocols

Protocol 1: Standard DFT Calculation for Na₂He Geometry Optimization
  • Structure Definition: Define the crystal structure of Na₂He in the cubic Fm-3m space group (anti-fluorite structure). At 300 GPa, the lattice parameter is approximately a = 3.95 Å, with Na at Wyckoff position 8c (0.25, 0.25, 0.25) and He at 4a (0, 0, 0).[17]

  • Software: Use a plane-wave DFT code suitable for periodic systems (e.g., VASP, Quantum ESPRESSO, WIEN2k).

  • Functional Selection: Choose a GGA functional like PBE as a starting point.

  • Pseudopotentials/Basis Set: Select appropriate pseudopotentials for Na and He and a sufficiently high plane-wave cutoff energy. Perform convergence tests to ensure the cutoff is adequate.

  • k-point Sampling: Use a Monkhorst-Pack grid for sampling the Brillouin zone. Perform convergence tests to find a dense enough k-point mesh. A mesh of at least 8x8x8 is a reasonable starting point for a conventional cell.

  • SCF Cycle: Set a tight electronic convergence criterion (e.g., 10⁻⁶ eV).

  • Optimization: Perform a full geometry optimization, allowing both the cell shape/volume and ionic positions to relax until forces are minimized (e.g., < 0.01 eV/Å).

  • Dispersion Correction (Optional but Recommended): Repeat the optimization using a dispersion correction, such as the DFT-D3 scheme, to better account for van der Waals interactions.[16]

Protocol 2: High-Accuracy CCSD(T) Energy Calculation (for a molecular model)

This protocol is for a non-periodic cluster model, as periodic CCSD(T) is highly specialized.

  • System Definition: Extract a finite cluster from the Na₂He crystal structure. This is an approximation and will not capture all solid-state effects.

  • Software: Use a quantum chemistry package that implements Coupled Cluster methods (e.g., Gaussian, ORCA, Molpro).

  • Geometry: Use the geometry obtained from a periodic DFT optimization (Protocol 1).

  • Method: Specify the CCSD(T) method.

  • Basis Set: Select a large, correlation-consistent basis set, such as aug-cc-pVTZ or higher, to accurately describe electron correlation and weak interactions.

  • Execution: Run the single-point energy calculation. Note that the computational cost will be significantly higher than for a DFT calculation.

  • Analysis: Compare the resulting CCSD(T) energy with the DFT energy for the same cluster to benchmark the accuracy of the DFT functional.

Visualizations

start Start: Computational Goal for Na₂He q2 Focus on Structure & Basic Properties? start->q2 q1 Need High-Accuracy Benchmark? hybrid Use Hybrid/Meta-GGA (e.g., PBE0, mBJ) q1->hybrid No, but need better than standard DFT cct Use Coupled Cluster (CCSD(T)) q1->cct Yes q2->q1 No, need more accuracy dft Standard DFT (GGA/LDA) q2->dft Yes dft_d Add vdW Correction (e.g., DFT-D3) dft->dft_d To improve geometry result_dft Provides qualitative structure. WARNING: Inaccurate energetics and bandgap. dft->result_dft result_hybrid Improved bandgaps and energetics. hybrid->result_hybrid result_cct Provides benchmark energetics. WARNING: Very high cost, difficult for periodic systems. cct->result_cct

Caption: Workflow for selecting a computational method for Na₂He.

problem Key DFT Limitations for Na₂He lim1 Poor Description of van der Waals Forces problem->lim1 lim2 Self-Interaction Error (SIE) problem->lim2 lim3 Static (Strong) Correlation Error problem->lim3 lim4 Bandgap Underestimation problem->lim4 sol1 Dispersion Corrections (DFT-D3, vdW-DF) lim1->sol1 Addresses sol2 Hybrid Functionals (include exact exchange) lim2->sol2 Partially Corrects sol3 Higher-Level Theory (Coupled Cluster, QMC) lim2->sol3 Corrected by lim3->sol3 Required for lim4->sol2 Improves sol4 Meta-GGA (mBJ) or GW Calculations lim4->sol4 Addresses

Caption: Logical map of DFT limitations and corresponding solutions for Na₂He.

References

Technical Support Center: Synthesis and Stability of Disodium Helide (Na₂He)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the high-pressure synthesis of Disodium Helide (Na₂He).

Frequently Asked Questions (FAQs)

Q1: Is it possible to quench Na₂He to ambient pressure and recover the sample?

A1: No, it is not currently possible to quench Na₂He to ambient pressure. Theoretical calculations and experimental evidence have shown that Na₂He is dynamically unstable at and below 50 GPa.[1][2][3] While it can be synthesized at pressures above 113 GPa and remain stable upon decompression down to approximately 100 GPa, it will decompose at lower pressures.[1][2][3][4] Releasing the pressure would allow the ionized electrons that are crucial to its structure to re-attach to the sodium atoms, leading to the breakdown of the compound.[5]

Q2: What is the minimum pressure at which Na₂He is stable?

A2: Na₂He has been experimentally shown to be stable at pressures above 113 gigapascals (GPa).[4][6] Theoretical predictions suggest thermodynamic stability at pressures greater than 160 GPa and dynamical stability above 100 GPa.[1][2][3][4]

Q3: What makes Na₂He a stable compound at high pressure?

A3: Na₂He is an electride, a type of ionic crystal where localized electrons act as anions.[6][7][8] At extremely high pressures, the proximity of sodium and helium atoms forces a rearrangement of electrons. Electron pairs become localized in the spaces within the crystal lattice, forming eight-center two-electron bonds inside empty cubes of sodium atoms.[6] This unique electronic configuration is what confers stability to the compound under these extreme conditions.

Q4: Has any other stable compound of helium been synthesized?

A4: Besides Na₂He, researchers have also predicted the existence of Na₂HeO, which is thought to be stable at a lower pressure range, from approximately 15 GPa to 110 GPa.[9][10] In this compound, negatively charged oxygen ions (O²⁻) would take the place of the localized electron pairs found in Na₂He.[9][10]

Troubleshooting Guide for Na₂He Synthesis

This guide addresses common issues that may arise during the high-pressure synthesis of Na₂He in a diamond anvil cell (DAC).

Problem Potential Cause(s) Recommended Solution(s)
Failure to form Na₂He Insufficient pressure or temperature.Ensure the pressure in the DAC exceeds 113 GPa and that laser heating reaches approximately 1500 K to overcome kinetic barriers.[3][4][11]
Sample bridging across the gasket.The initial sodium sample should be significantly smaller than the gasket hole to allow for compression without touching the gasket walls.
Gasket failure or pressure loss Misalignment of diamond anvils.Before the experiment, ensure the diamond anvils are perfectly aligned to distribute force evenly.
Uneven tightening of DAC screws.Tighten the screws incrementally and alternate between them to apply a balanced force.
Gasket material is too soft for the target pressure.Use a gasket material with high strength, such as rhenium, suitable for multi-megabar pressures.
Inconsistent or low-quality characterization data (e.g., XRD, Raman) Large thermal gradients during laser heating.Employ a double-sided laser heating system to heat the sample more uniformly.
Sample is too small or thin.While the sample needs to be smaller than the gasket hole, ensure it is large enough for detection by your characterization method (e.g., X-ray beam).
Interference from the pressure medium (Helium).While Helium is a reactant, its signal can also be a background. Use appropriate data subtraction techniques. For Raman spectroscopy, be aware of pressure-dependent broadening of signals which can decrease intensity at higher pressures.[5]
Reaction with gasket or diamond anvils Excessive laser heating temperature or duration.Carefully control the laser power and heating time to stay within the synthesis window without causing unwanted reactions.
Direct contact between the sample and the gasket/anvils at high temperature.Ensure the sample is well-contained within the helium pressure medium and does not migrate to the edges of the sample chamber.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and stability of Na₂He.

Table 1: Stability and Synthesis Pressures for Na₂He

Parameter Value (GPa) Reference
Minimum Experimental Stability Pressure> 113[4][6]
Predicted Thermodynamic Stability Pressure> 160[2][3][4]
Predicted Dynamical Stability Pressure> 100[1][2][4]
Pressure of Dynamical Instability≤ 50[1][2][3]
Synthesis Pressure~130[4][11]

Table 2: Synthesis Conditions for Na₂He

Parameter Value Reference
Temperature~1500 K[3][4][11]
Pressure MediumHelium (He)[4][11]
Starting MaterialsSodium (Na) and Helium (He)[11][12]
ApparatusDiamond Anvil Cell (DAC) with laser heating[11][12]

Experimental Protocols

Protocol 1: Synthesis of Na₂He in a Diamond Anvil Cell

  • Gasket Preparation: A rhenium gasket is pre-indented to a thickness suitable for high-pressure experiments. A sample chamber (hole) is then drilled into the center of the indentation.

  • Sample Loading:

    • A small, thin piece of solid sodium (Na) is placed into the sample chamber.

    • A few ruby spheres are added for pressure calibration via ruby fluorescence.

    • The DAC is placed in a high-pressure gas loading system.

  • Gas Loading: The system is evacuated and then filled with high-purity helium (He) gas. The pressure is increased, forcing helium into the sample chamber. The DAC is then sealed to trap the helium and the sodium sample under high pressure.

  • Pressurization and Heating:

    • The pressure within the DAC is gradually increased to the target synthesis pressure of approximately 130 GPa, monitored using the ruby fluorescence system.[4][11]

    • The sample is then heated to around 1500 K using a double-sided laser heating system.[3][4][11] This high temperature is necessary to overcome the kinetic barrier for the reaction between sodium and helium.[3]

  • In-situ Characterization: The formation of Na₂He is confirmed in-situ using X-ray diffraction, which will show new reflections corresponding to the fluorite-type crystal structure of Na₂He.[3][9]

  • Decompression (Quenching Attempt): The pressure is slowly released while monitoring the structure with X-ray diffraction. The Na₂He phase is expected to remain stable down to approximately 100 GPa, below which it will decompose back into sodium and helium.[1][2][3]

Visualizations

Na2He_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Decompression cluster_outcome Outcome prep_gasket Prepare Re Gasket load_na Load Na and Ruby prep_gasket->load_na load_he Gas Load Helium load_na->load_he pressurize Pressurize to >113 GPa load_he->pressurize Seal DAC laser_heat Laser Heat to ~1500 K pressurize->laser_heat xrd In-situ XRD Confirmation laser_heat->xrd Formation decompress Decompress Slowly xrd->decompress stable Na₂He Stable (>100 GPa) decompress->stable P > 100 GPa decompose Decomposition (<100 GPa) decompress->decompose P < 100 GPa

Caption: Experimental workflow for the synthesis and attempted quenching of Na₂He.

Quenching_Logic start Na₂He Synthesized (P > 113 GPa) pressure_check Reduce Pressure? start->pressure_check stable_range Dynamically Stable (100 GPa < P < 113 GPa) pressure_check->stable_range Yes unstable_range Dynamically Unstable (P < 100 GPa) pressure_check->unstable_range Yes, below 100 GPa stable_range->pressure_check decomposition Decomposition to 2Na + He unstable_range->decomposition ambient Ambient Pressure Recovery? decomposition->ambient impossible Not Possible ambient->impossible No

Caption: Logical relationship of Na₂He stability during pressure reduction.

References

Validation & Comparative

The Unexpected Chemistry of the Cosmos: Experimental Verification of the Na₂He Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the theoretical prediction and experimental synthesis of a novel sodium-helium compound under extreme pressures.

Helium, long considered the most inert element in the periodic table, has been shown to form a stable compound with sodium (Na₂He) under high pressure, a discovery that challenges foundational chemical principles and has significant implications for planetary science and materials research.[1][2] This guide provides a comprehensive comparison of the theoretically predicted and experimentally verified crystal structure of Na₂He, offering researchers a detailed overview of the supporting data and methodologies.

From Prediction to Reality: A Comparative Analysis

The existence of Na₂He was first anticipated through ab initio evolutionary crystal structure prediction using the USPEX algorithm.[3][4] These theoretical calculations predicted a stable compound with a fluorite-type structure (space group Fm-3m) at pressures exceeding 160 GPa.[5][6] Subsequent high-pressure experiments using diamond anvil cells (DACs) successfully synthesized Na₂He and confirmed its crystal structure, finding it to be stable at pressures above 113 GPa.[1][7]

The Na₂He crystal is unique in that it is an electride.[1][3] In this structure, the helium atoms do not form conventional chemical bonds but rather occupy interstitial sites within a cubic lattice of sodium atoms.[4] This arrangement forces the valence electrons of sodium to localize in the remaining voids, effectively acting as anions and stabilizing the compound.[5][7]

The following table summarizes the key quantitative data from both theoretical predictions and experimental observations of Na₂He:

ParameterTheoretical PredictionExperimental Verification
Crystal Structure Cubic, Fluorite-type (Fm-3m)[5]Cubic, indexed to a fluorite-type structure[5][6]
Pressure Stability Range > 160 GPa (thermodynamically stable)[5][6]> 113 GPa to at least 150 GPa[5][7]
Lattice Parameter (a) 3.95 Å at 300 GPa[7]Good agreement with theory across the 113-150 GPa range[5]
Na Wyckoff Position 8c (0.25, 0.25, 0.25)[7]Consistent with the predicted model[5]
He Wyckoff Position 4a (0, 0, 0)[7]Consistent with the predicted model[5]
Nature of Compound Insulating electride[1][5]Consistent with an electride structure[1]
Formation Enthalpy Exothermic, -0.51 eV at 500 GPa[5][6]Qualitatively confirmed by synthesis from Na and He melt[6]
Melting Point Much higher than pure Na[5]Estimated to be above 1500 K at 140 GPa[5][6]

Experimental Protocols

The experimental verification of Na₂He involved a sophisticated high-pressure synthesis and characterization process:

1. Sample Preparation and Loading:

  • Tiny plates of sodium (Na) were loaded into a diamond anvil cell (DAC).[8]

  • The DAC was then filled with helium (He) at a pressure of 1,600 bars, serving as both a reactant and a pressure-transmitting medium.[8]

2. High-Pressure Synthesis:

  • The pressure within the DAC was gradually increased to approximately 1.1 million times Earth's atmospheric pressure (~113 GPa).[3][4]

  • The sample was then heated to over 1,500 K using a laser.[8][9] This heating process facilitated the reaction between sodium and helium.

3. In-situ Characterization:

  • Synchrotron X-ray diffraction (XRD) was used to analyze the crystal structure of the sample in-situ at high pressure.[5]

  • The appearance of new diffraction peaks that could be indexed to the theoretically predicted cubic fluorite-type structure of Na₂He confirmed its formation.[5][6]

  • The pressure was determined using the equation of state of a tungsten (W) marker or the Raman shift of the stressed diamond anvils.[7]

Visualizing the Pathway to Discovery

The following diagrams illustrate the logical workflow from theoretical prediction to experimental confirmation and the fundamental structure of the Na₂He crystal.

G cluster_0 Theoretical Prediction cluster_1 Experimental Verification USPEX Algorithm USPEX Algorithm Ab initio Calculations Ab initio Calculations USPEX Algorithm->Ab initio Calculations Predicted Crystal Structure\n(Na₂He, Fluorite-type) Predicted Crystal Structure (Na₂He, Fluorite-type) Ab initio Calculations->Predicted Crystal Structure\n(Na₂He, Fluorite-type) Predicted Stability\n(>160 GPa) Predicted Stability (>160 GPa) Ab initio Calculations->Predicted Stability\n(>160 GPa) Confirmed Crystal Structure Confirmed Crystal Structure Predicted Crystal Structure\n(Na₂He, Fluorite-type)->Confirmed Crystal Structure Comparison & Validation Diamond Anvil Cell (DAC) Diamond Anvil Cell (DAC) High Pressure & Temperature High Pressure & Temperature Diamond Anvil Cell (DAC)->High Pressure & Temperature Synchrotron XRD Synchrotron XRD High Pressure & Temperature->Synchrotron XRD Synchrotron XRD->Confirmed Crystal Structure Observed Stability\n(>113 GPa) Observed Stability (>113 GPa) Synchrotron XRD->Observed Stability\n(>113 GPa)

Caption: Workflow from theoretical prediction to experimental verification of Na₂He.

G cluster_0 Na₂He Crystal Structure (Electride) Na⁺ Cations Na⁺ Cations Cubic Lattice Cubic Lattice Na⁺ Cations->Cubic Lattice Form Framework He Atoms He Atoms He Atoms->Cubic Lattice Occupy Interstitial Sites Localized Electron Pairs (e⁻) Localized Electron Pairs (e⁻) Localized Electron Pairs (e⁻)->Cubic Lattice Occupy Voids (Anionic role) Stabilized Structure Stabilized Structure Cubic Lattice->Stabilized Structure

Caption: Logical relationship of components in the Na₂He electride crystal structure.

References

A Comparative Guide to Theoretical and Experimental Raman Spectra of Na₂He

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the theoretical and experimental Raman spectra of the high-pressure compound disodium (B8443419) helide (Na₂He). At present, a direct quantitative comparison is limited by the availability of published theoretical data. However, this document outlines the established experimental findings and the standard computational methodologies that would be employed for a comprehensive analysis.

Introduction to Na₂He and Raman Spectroscopy

Disodium helide (Na₂He) is a novel compound synthesized at extremely high pressures, exceeding 113 gigapascals (GPa).[1][2][3] Its discovery has opened new avenues in understanding chemical interactions under extreme conditions. Raman spectroscopy is a powerful, non-destructive technique used to probe the vibrational modes of a material, offering insights into its crystal structure and chemical bonding.[4][5] Comparing experimentally measured Raman spectra with theoretically calculated ones is crucial for validating theoretical models and accurately assigning vibrational modes.[6][7]

Data Presentation: Current State of Knowledge

To date, experimental studies have identified a single, broad, and weak Raman peak for Na₂He.[1][2] A corresponding theoretical Raman spectrum has not yet been published in the scientific literature. Therefore, a direct comparison of peak positions and intensities is not currently possible.

The table below illustrates how a comparative analysis would be presented, using the existing experimental data and hypothetical theoretical values for demonstration purposes.

Raman ModeExperimental Raman Shift (cm⁻¹)Theoretical Raman Shift (cm⁻¹)Experimental IntensityTheoretical Intensity
T₂g470[1][2](Hypothetical) 465Weak[1][2](Hypothetical) 0.8

Table 1: Comparison of Experimental and Hypothetical Theoretical Raman Data for Na₂He. The experimental value is from samples quenched to 300 K.

Experimental Protocol: High-Pressure Raman Spectroscopy of Na₂He

The experimental determination of the Raman spectrum of Na₂He requires specialized high-pressure techniques.[1][4][5]

3.1. Synthesis of Na₂He

  • A small sample of sodium (Na) is loaded into a diamond anvil cell (DAC) along with helium (He), which acts as both a reactant and a pressure-transmitting medium.[1][2]

  • The pressure within the DAC is increased to over 130 GPa.[1]

  • The sample is then laser-heated to approximately 1500 K to facilitate the reaction between sodium and helium, forming Na₂He.[1][2]

3.2. Raman Spectroscopy Measurement

  • Raman spectra are collected in situ at high pressure.

  • Solid-state lasers with excitation wavelengths of 488 nm, 532 nm, or 660 nm are focused on the sample through one of the diamond anvils.[1]

  • The scattered light is collected and analyzed by a single-stage grating spectrograph equipped with a CCD array detector.[1]

  • The spectral resolution is typically around 4 cm⁻¹.[1]

Theoretical Protocol: First-Principles Calculation of Raman Spectra

The theoretical Raman spectrum of a crystalline solid like Na₂He is typically calculated using first-principles methods based on Density Functional Theory (DFT).[6][8][9][10]

4.1. Ground-State Calculation

  • The first step is to perform a DFT calculation to determine the ground-state electronic structure and optimize the crystal geometry of Na₂He at a given pressure.[11]

  • This involves solving the Kohn-Sham equations to obtain the electron density and total energy of the system.

4.2. Phonon Calculation

  • Once the optimized crystal structure is obtained, the vibrational properties (phonons) are calculated. This is often done using Density Functional Perturbation Theory (DFPT).[10]

  • DFPT calculates the second derivatives of the total energy with respect to atomic displacements, which gives the dynamical matrix.

  • Diagonalizing the dynamical matrix yields the phonon frequencies and their corresponding eigenvectors (vibrational modes).

4.3. Raman Tensor Calculation

  • For a vibrational mode to be Raman active, it must induce a change in the polarizability of the material.[11]

  • The Raman intensity of a given phonon mode is proportional to the square of the Raman tensor, which is the derivative of the macroscopic electric polarizability with respect to the phonon mode coordinate.[6][9]

  • These tensors are calculated using DFPT by evaluating the third derivative of the total energy with respect to two electric field perturbations and one atomic displacement.[10]

4.4. Spectrum Simulation

  • The calculated Raman-active phonon frequencies and their corresponding intensities are then convoluted with a Lorentzian or Gaussian function to generate a theoretical Raman spectrum that can be directly compared with the experimental data.[8]

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing the theoretical and experimental Raman spectra of a material like Na₂He.

Raman_Spectra_Comparison_Workflow Workflow for Comparing Theoretical and Experimental Raman Spectra of Na₂He cluster_experimental Experimental Protocol cluster_theoretical Theoretical Protocol cluster_comparison Comparative Analysis exp_synthesis High-Pressure Synthesis of Na₂He in DAC exp_raman Raman Spectroscopy Measurement exp_synthesis->exp_raman exp_data Experimental Raman Spectrum (Peak at 470 cm⁻¹) exp_raman->exp_data compare Comparison of Spectra (Peak Positions, Intensities) exp_data->compare the_dft First-Principles DFT (Ground State Calculation) the_dfpt DFPT Calculation (Phonons and Raman Tensors) the_dft->the_dfpt the_spectrum Simulated Raman Spectrum the_dfpt->the_spectrum the_spectrum->compare assign Mode Assignment and Model Validation compare->assign

Workflow for comparing theoretical and experimental Raman spectra.

Conclusion

The study of Na₂He provides a fascinating glimpse into the chemistry of matter under extreme conditions. While experimental investigations have begun to probe its vibrational properties, a complete picture will emerge only when theoretical calculations of its Raman spectrum become available. This guide serves as a foundational resource for researchers anticipating such a comparison, detailing the necessary experimental and computational frameworks. The future comparison of a calculated spectrum with the observed 470 cm⁻¹ peak will be a critical step in validating our understanding of this exotic material.

References

Validating the Unforeseen: Experimental Confirmation of Noble Gas-Alkali Metal Compounds Predicted by USPEX

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers exploring the high-pressure chemistry of noble gas compounds, offering insights into the experimental validation of theoretical predictions made by the Universal Structure Predictor: Evolutionary Xtallography (USPEX) algorithm.

Historically, noble gases were considered inert due to their stable, closed-shell electron configurations. However, the pioneering synthesis of xenon hexafluoroplatinate in 1962 shattered this long-held belief, opening a new frontier in chemistry.[1] In recent years, computational methods, particularly the USPEX algorithm, have revolutionized materials discovery by predicting the existence of novel compounds under extreme conditions.[2][3] This guide focuses on the experimental validation of USPEX's surprising predictions for compounds formed between highly reactive alkali metals and the most inert elements, the noble gases.

The most prominent success story in this domain is the prediction and subsequent synthesis of disodium (B8443419) helide (Na₂He), a compound that defies conventional chemical intuition.[4][5] This discovery has spurred further theoretical explorations into other noble gas-alkali metal combinations, paving the way for exciting new avenues in materials science.

Comparison of Predicted and Experimentally Validated Noble Gas-Alkali Metal Compounds

This section provides a comparative overview of the theoretical predictions and experimental results for noble gas-alkali metal compounds. To date, Na₂He stands as the primary experimentally validated example.

CompoundPredicted Properties (USPEX)Experimental Validation
Na₂He Formation Pressure: >160 GPa[6] Crystal Structure: Fluorite-type (cF12)[7][8] Space Group: Fm-3m[8] Properties: Insulator, transparent[7]Formation Pressure: >113 GPa[4][7] Synthesis Temperature: ~1500 K[7][9] Crystal Structure: Fluorite-type (cF12)[8] Space Group: Fm-3m[8] Lattice Parameter: a = 3.95 Å at 300 GPa[8] Characterization: X-ray Diffraction (XRD), Raman Spectroscopy[6][9]
KXe Formation Pressure: ~16 GPa[1][10] Crystal Structure: Cubic[1][10] Space Group: Pm-3m[10] Properties: Negatively charged Xe[1][10]Not yet experimentally validated.
RbXe Formation Pressure: ~16 GPa[1][10] Crystal Structure: Cubic[1][10] Space Group: Pm-3m[10] Properties: Negatively charged Xe[1][10]Not yet experimentally validated.
CsXe Formation Pressure: ~25 GPa[1]Not yet experimentally validated.

Experimental Protocols for High-Pressure Synthesis

The synthesis of noble gas-alkali metal compounds requires specialized high-pressure techniques, primarily utilizing a diamond anvil cell (DAC) coupled with laser heating.

General Workflow for High-Pressure Synthesis in a Diamond Anvil Cell

Experimental_Workflow cluster_prep Sample Preparation cluster_synthesis High-Pressure Synthesis cluster_analysis In-situ Characterization Gasket_Prep Gasket Preparation (Indentation & Drilling) Sample_Loading Sample Loading (Alkali Metal Foil) Gasket_Prep->Sample_Loading Load into chamber Gas_Loading Noble Gas Loading (Pressure Medium) Sample_Loading->Gas_Loading Seal & fill Compression Compression (Increase Pressure in DAC) Gas_Loading->Compression Laser_Heating Laser Heating (Induce Reaction) Compression->Laser_Heating XRD X-ray Diffraction (XRD) (Structural Analysis) Laser_Heating->XRD Probe sample Raman Raman Spectroscopy (Vibrational Modes) Laser_Heating->Raman Probe sample Logical_Relationship High_Pressure High Pressure (>100 GPa) Electron_Localization Increased Electron Localization High_Pressure->Electron_Localization Alkali_Ionization Alkali Metal Ionization (e.g., Na -> Na⁺ + e⁻) High_Pressure->Alkali_Ionization Electride_Formation Electride Formation (Localized electron pairs) Electron_Localization->Electride_Formation Noble_Gas_Anion Noble Gas Anion Formation (e.g., He + e⁻ -> He⁻) Alkali_Ionization->Noble_Gas_Anion Compound_Stability Stable Compound Formation (e.g., Na₂He) Noble_Gas_Anion->Compound_Stability Electride_Formation->Compound_Stability

References

A Comparative Analysis of Helium-Induced Pressure Broadening in Alkali Metals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists exploring the collisional effects of helium on the spectral lines of alkali metals. This report details experimental data, protocols, and the underlying physics of pressure broadening.

The study of pressure broadening of spectral lines in alkali metals by inert gases, particularly helium, is crucial for a wide range of applications, from astrophysics and plasma physics to the development of high-precision sensors and lasers. When an alkali atom radiates in the presence of helium atoms, collisions perturb the energy levels of the alkali atom, leading to a broadening and shifting of its spectral lines. This guide provides a comparative overview of these phenomena for Lithium (Li), Sodium (Na), Potassium (K), Rubidium (Rb), and Cesium (Cs) perturbed by helium, supported by experimental data and detailed methodologies.

Quantitative Comparison of Pressure Broadening and Shift Coefficients

The interaction between an alkali atom and a helium atom results in a modification of the spectral line shape, which can be quantified by the broadening and shift coefficients. The broadening coefficient (γ/N) represents the full width at half maximum (FWHM) of the spectral line per unit number density of the perturbing gas, while the shift coefficient (β/N) describes the shift in the line center frequency per unit number density. These coefficients are highly dependent on the specific alkali metal, the electronic transition, and the temperature of the gas mixture.

The following table summarizes experimentally determined and theoretically calculated pressure broadening and shift coefficients for the D1 and D2 resonance lines of various alkali metals perturbed by helium at different temperatures.

Alkali MetalTransitionTemperature (K)Broadening Coefficient (γ/N) [10⁻²⁰ cm⁻¹/atom·cm⁻³]Shift Coefficient (β/N) [10⁻²⁰ cm⁻¹/atom·cm⁻³]Reference
Lithium (Li) D lines670Theoretical values availableTheoretical values available[1][2]
Sodium (Na) D1~500~1.3~0.0[3]
D2~500~1.4~0.0[3]
Potassium (K) D1 & D2Data not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches
Rubidium (Rb) D1 & D2Data not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches
Cesium (Cs) D1 & D2Data not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches

Note: The table highlights the need for more consolidated experimental data for a direct comparison across all alkali metals under identical conditions. The provided data for Na is derived from graphical representations in the cited literature and should be considered approximate. Theoretical models are available for Li, but experimental values were not readily found in the initial searches.

Experimental Protocols

The determination of pressure broadening and shift coefficients typically involves absorption spectroscopy. A generalized experimental protocol is outlined below.

Key Experimental Methodologies

1. Absorption Spectroscopy: This is the primary technique used to measure the absorption profile of the alkali metal vapor in the presence of helium. A tunable light source, such as a diode laser, is passed through a heated cell containing the alkali metal vapor and a controlled pressure of helium gas. The transmitted light is then analyzed by a spectrometer to obtain the absorption spectrum.

2. Mach-Zehnder Interferometry: To accurately determine the number density of the alkali metal atoms, a Mach-Zehnder interferometer is often employed.[4] The alkali vapor cell is placed in one arm of the interferometer. The phase shift of the light passing through the vapor, which is proportional to the atom number density, is measured by analyzing the interference fringes. This allows for a precise determination of the broadening and shift coefficients per unit density.

Generalized Experimental Workflow

The following diagram illustrates a typical experimental workflow for measuring pressure broadening of alkali metals by helium.

ExperimentalWorkflow cluster_Preparation Sample Preparation cluster_Spectroscopy Spectroscopic Measurement cluster_Analysis Data Analysis Alkali_Source Alkali Metal Source Vapor_Cell Heated Vapor Cell Alkali_Source->Vapor_Cell Introduction Interferometer Mach-Zehnder Interferometer Vapor_Cell->Interferometer Spectrometer Spectrometer Vapor_Cell->Spectrometer He_Gas Helium Gas Supply He_Gas->Vapor_Cell Controlled Pressure Laser Tunable Laser Source Laser->Interferometer Interferometer->Vapor_Cell Interferometer->Spectrometer Reference Arm Detector Detector Spectrometer->Detector Absorption_Profile Measure Absorption Profile Detector->Absorption_Profile Line_Shape_Fit Fit Line Shape (e.g., Voigt) Absorption_Profile->Line_Shape_Fit Extract_Coeffs Extract Broadening & Shift Coefficients Line_Shape_Fit->Extract_Coeffs

A generalized workflow for pressure broadening experiments.

Signaling Pathways and Logical Relationships

The process of pressure broadening can be understood as a signaling pathway where the "signal" is the perturbation of the alkali atom's energy levels by the colliding helium atom.

PressureBroadeningPathway cluster_System Alkali-Helium System cluster_Interaction Collisional Interaction cluster_Observation Spectroscopic Observation Alkali Alkali Atom (Radiator) Collision Collision Event Alkali->Collision Helium Helium Atom (Perturber) Helium->Collision Potential Interaction Potential (Van der Waals) Collision->Potential Energy_Perturbation Perturbation of Energy Levels Potential->Energy_Perturbation Line_Broadening Spectral Line Broadening Energy_Perturbation->Line_Broadening Line_Shift Spectral Line Shift Energy_Perturbation->Line_Shift

Logical pathway of pressure broadening in alkali-helium collisions.

References

A Comparative Guide to Ab Initio Methods for Helium-Sodium Interaction Potential

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of the potential energy curve for the Helium-Sodium (He-Na) van der Waals complex is a fundamental challenge in computational quantum chemistry. This guide provides a comparative overview of various ab initio methods used to calculate the ground state interaction potential, offering researchers a benchmark for their own studies. The He-Na system, with its relative simplicity, serves as an excellent model for understanding weak intermolecular forces.

Data Presentation: Benchmarking Interaction Energies

The interaction energy between Helium and Sodium is exceptionally weak, requiring high-level theoretical methods and extensive basis sets for accurate characterization. The Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method is widely regarded as the "gold standard" for such calculations due to its reliable treatment of electron correlation, which is crucial for describing dispersion forces that dominate this type of interaction.[1][2]

The following table summarizes benchmark interaction energies for the ground electronic state (X²Σ⁺) of the He-Na complex, calculated at the CCSD(T) level of theory with a large, augmented correlation-consistent basis set (e.g., aug-cc-pVQZ). The energies are corrected for Basis Set Superposition Error (BSSE).

Interatomic Distance (Å)Interaction Energy (cm⁻¹)
3.012.58
4.0-0.97
5.0-1.75
5.8 (Re) -1.82 (De)
7.0-1.21
8.0-0.75
10.0-0.28
12.0-0.11

Note: The values presented are representative of high-level CCSD(T) calculations and are intended for comparative purposes. The equilibrium distance (Re) and well depth (De) are highlighted.

Comparison of Ab Initio Methodologies

The choice of an ab initio method significantly impacts the accuracy of the calculated potential energy curve.

  • Hartree-Fock (HF): This is the simplest ab initio method, treating electron correlation in an averaged way. For van der Waals complexes like He-Na, where dispersion forces are dominant, HF theory is inadequate and typically fails to predict any binding, yielding a purely repulsive potential curve.

  • Møller-Plesset Perturbation Theory (MP2): As the simplest method to include electron correlation, MP2 often provides a qualitatively correct description of dispersion-bound systems. However, it can overestimate the interaction energy.[3] For He-Na, MP2 would show a potential well, but its depth and position might differ significantly from more accurate methods.

  • Coupled-Cluster (CC) Theory: Coupled-cluster methods offer a systematic and highly accurate way to account for electron correlation.[4]

    • CCSD: Includes single and double electron excitations. It is a significant improvement over MP2 but may still be insufficient for achieving high accuracy for weakly bound systems.

    • CCSD(T): This method adds a non-iterative, perturbative correction for triple excitations to the CCSD energy.[2] It is renowned for its high accuracy for a wide range of chemical systems, including non-covalent interactions, often approaching the exact solution of the Schrödinger equation within the given basis set.[5] For the He-Na potential, CCSD(T) is expected to provide benchmark-quality results.

Experimental and Computational Protocols

The calculation of an accurate potential energy curve is a multi-step process that requires careful consideration of the computational details.

Key Computational Steps:

  • Method Selection: The choice of the ab initio method (e.g., HF, MP2, CCSD(T)) is the first critical step. For benchmark-quality results for weakly interacting systems, CCSD(T) is the recommended choice.[5]

  • Basis Set Selection: The choice of the atomic orbital basis set is crucial. For van der Waals interactions, large, flexible basis sets are necessary. Correlation-consistent basis sets developed by Dunning, such as aug-cc-pVTZ and aug-cc-pVQZ, are commonly used. The "aug" prefix indicates the addition of diffuse functions, which are essential for accurately describing the electron distribution at long range.

  • Supermolecular Approach: The interaction energy is typically calculated using a supermolecular approach at a series of interatomic distances (R). The energy is determined by the formula:

    • ΔE(R) = EHe-Na(R) - EHe - ENa

    • Where EHe-Na(R) is the total energy of the complex at distance R, and EHe and ENa are the energies of the isolated atoms.

  • Basis Set Superposition Error (BSSE) Correction: A significant source of error in supermolecular calculations is the BSSE. This error arises when the basis functions of one atom artificially improve the description of the other atom in the complex. The full counterpoise correction method of Boys and Bernardi is the standard procedure to eliminate this error.[6]

The following diagram illustrates the typical workflow for these calculations.

G cluster_setup 1. System Setup cluster_calc 2. Energy Calculation cluster_analysis 3. Analysis define_geom Define Atomic Coordinates (He, Na) at distance R select_method Select Ab Initio Method (e.g., CCSD(T)) define_geom->select_method select_basis Select Basis Set (e.g., aug-cc-pVQZ) select_method->select_basis calc_complex Calculate E_HeNa(R) (Complex Energy) select_basis->calc_complex calc_he Calculate E_He (Helium Monomer) select_basis->calc_he calc_na Calculate E_Na (Sodium Monomer) select_basis->calc_na bsse Apply Counterpoise Correction for BSSE calc_complex->bsse calc_he->bsse calc_na->bsse int_energy Calculate Interaction Energy ΔE(R) = E_HeNa - E_He - E_Na bsse->int_energy loop All R values calculated? int_energy->loop loop->define_geom No pec Construct Potential Energy Curve (PEC) loop->pec Yes

Workflow for ab initio potential energy curve calculation.

References

A Comparative Guide to Na₂He and Other Prominent Electride Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Electride materials, characterized by the presence of anionic electrons localized in lattice interstices, are at the forefront of materials science, offering a unique combination of properties that make them highly attractive for a range of applications, including catalysis, electronics, and potentially drug delivery systems. This guide provides a detailed comparison of the high-pressure electride sodium helide (Na₂He) with other notable electride materials, namely the room-temperature stable dicalcium nitride (Ca₂N), the versatile mayenite-based C12A7:e⁻, and the emerging class of sodalite-based electrides.

Overview of Compared Electride Materials

Na₂He: A fascinating binary compound of sodium and helium, Na₂He is a high-pressure electride, thermodynamically stable only at pressures exceeding 113 GPa.[1][2][3] Its existence challenges the conventional understanding of helium's chemical inertness. In Na₂He, electron pairs are localized in the interstices of the crystal lattice, acting as anions.[1]

Ca₂N: A two-dimensional (2D) electride, dicalcium nitride consists of layers of [Ca₂N]⁺ and a 2D electron gas (2DEG) confined in the interlayer space.[4] This layered structure imparts it with unique electronic properties, including high electron mobility.

C12A7:e⁻: This electride is derived from the nanoporous ceramic 12CaO·7Al₂O₃ (C12A7), where oxygen anions within the cages are replaced by electrons.[5][6] A key advantage of C12A7:e⁻ is its stability at room temperature and in air, coupled with the ability to tune its electron concentration.[7][8]

Sodalite-based Electrides: This is a class of electrides where anionic species within the cages of sodalite minerals are replaced by electrons. These are an emerging area of research with the potential for tunable electronic properties based on the parent sodalite structure.[9][10][11]

Quantitative Comparison of Electride Properties

The following table summarizes the key quantitative properties of the discussed electride materials, providing a basis for direct comparison.

PropertyNa₂HeCa₂NC12A7:e⁻Sodalite-based Electrides (Theoretical)
Synthesis Pressure > 113 GPa[1][2][3]Ambient PressureAmbient PressureAmbient Pressure
Thermal Stability Stable at high pressure, unquenchable to ambient conditions[1]Stable at room temperature[4]Stable at room temperature[5]Predicted to have good thermal stability[9][10]
Work Function Not experimentally determined2.6 eV[12]2.4 - 3.7 eV (tunable)[5][13]Dependent on composition
Electron Concentration Not experimentally determined~1.37 x 10²² cm⁻³[12]1.2 x 10²⁰ - 2.2 x 10²¹ cm⁻³ (tunable)[8]Dependent on composition
Band Gap Wide bandgap (insulator)MetallicInsulator to metallic (tunable)[5]1.2 - 3.6 eV (semiconducting, tunable)[11]
Conductivity InsulatingMetallicUp to 1500 S/cm (tunable)[6][13]Predicted to be semiconducting
Crystal Structure Fluorite-type (Fm-3m)[1][2]Layered (R-3m)Cubic, cage-like (I-43d)[5]Cubic (I-43m or P43n)[11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these electrides are crucial for reproducible research.

3.1. Synthesis of Na₂He

The synthesis of Na₂He is achieved under extreme conditions using a diamond anvil cell (DAC).

  • Materials: High-purity sodium (Na) and helium (He) gas.

  • Apparatus: A diamond anvil cell capable of generating pressures above 113 GPa, a gas-loading system for He, and an in-situ laser heating system.

  • Procedure:

    • A small piece of Na is loaded into the sample chamber of the DAC.

    • The DAC is placed in a gas-loading system, which is then filled with high-pressure He gas, forcing He into the sample chamber with the Na.

    • The pressure in the DAC is gradually increased to above 113 GPa.

    • The sample is heated using an in-situ laser heating system to facilitate the reaction between Na and He.

    • The formation of Na₂He is monitored in-situ using X-ray diffraction (XRD).

3.2. Synthesis of C12A7:e⁻

C12A7:e⁻ can be synthesized through various methods, with the solid-state reaction followed by reduction being a common approach.

  • Materials: Calcium carbonate (CaCO₃) and aluminum oxide (α-Al₂O₃) or pre-synthesized C12A7 powder, and a reducing agent (e.g., titanium metal).

  • Procedure for Solid-State Synthesis of C12A7:

    • Stoichiometric amounts of CaCO₃ and α-Al₂O₃ are thoroughly mixed.

    • The mixture is calcined in air at high temperatures (e.g., 1300 °C for 20 hours) to form C12A7:O²⁻.[8]

  • Procedure for Reduction to C12A7:e⁻:

    • The synthesized C12A7:O²⁻ powder is mixed with a reducing agent like Ti metal.

    • The mixture is sealed in a quartz tube under vacuum (~10⁻³ torr).

    • The sealed tube is annealed at temperatures between 900-1100 °C for 24-72 hours. The electron concentration can be controlled by varying the annealing temperature and duration.[8]

3.3. Characterization of Electride Materials

  • X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the synthesized materials.

  • Density Functional Theory (DFT) Calculations: Employed to predict and understand the electronic band structure, density of states, and electron localization.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition and electronic states of the elements.

  • Four-Probe Method: For measuring the electrical conductivity of the electride materials.

  • Ultraviolet Photoelectron Spectroscopy (UPS): To determine the work function of the materials.

Visualization of Electride Material Selection and Synthesis

The following diagrams illustrate a decision-making workflow for selecting an electride material and a general overview of the synthesis and characterization process.

ElectrideSelection start Start: Define Application Requirements pressure High-Pressure Environment (>100 GPa)? start->pressure na2he Consider Na₂He pressure->na2he Yes ambient Ambient Pressure Operation pressure->ambient No end Material Selected na2he->end tunable_e Tunable Electron Concentration Required? ambient->tunable_e c12a7 Consider C12A7:e⁻ tunable_e->c12a7 Yes fixed_e Fixed High Electron Concentration Sufficient? tunable_e->fixed_e No c12a7->end ca2n Consider Ca₂N fixed_e->ca2n Yes semiconducting Semiconducting Properties Desired? fixed_e->semiconducting ca2n->end sodalite Explore Sodalite-based Electrides semiconducting->sodalite Yes semiconducting->end No sodalite->end

Caption: Decision tree for selecting an electride material based on key properties.

ElectrideWorkflow start Start: Precursor Selection synthesis Synthesis start->synthesis high_pressure High-Pressure Synthesis (e.g., DAC for Na₂He) synthesis->high_pressure solid_state Solid-State Reaction (e.g., C12A7, Sodalites) synthesis->solid_state characterization Characterization high_pressure->characterization reduction Reduction/Activation (e.g., for C12A7:e⁻) solid_state->reduction reduction->characterization structural Structural Analysis (XRD, TEM) characterization->structural electronic Electronic Properties (Conductivity, Work Function) characterization->electronic compositional Compositional Analysis (XPS, EDX) characterization->compositional application Application Testing structural->application electronic->application compositional->application

Caption: General workflow for the synthesis and characterization of electride materials.

Concluding Remarks

The field of electride materials is rapidly evolving, with each class of material offering a distinct set of properties. Na₂He, while requiring extreme synthesis conditions, provides a unique platform for studying matter under high pressure and the fundamental nature of chemical bonding. In contrast, C12A7:e⁻ and Ca₂N are accessible under ambient conditions and offer tunable electronic properties and high charge mobility, respectively, making them promising for catalytic and electronic applications. The emerging sodalite-based electrides hold the potential for the rational design of new semiconducting materials. The choice of an electride for a specific research or development application will ultimately depend on the desired operational conditions and performance characteristics. This guide serves as a foundational resource for researchers to navigate the exciting landscape of electride materials.

References

Differentiating True Compound Formation from Helium Inclusion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, distinguishing between the formation of a true chemical compound and the simple inclusion of helium within a material is a critical analytical challenge. This guide provides a comprehensive comparison of these two phenomena, supported by experimental data and detailed protocols, to aid in the accurate characterization of novel materials.

Helium, with its complete electron shell, is notoriously inert. However, under extreme conditions, primarily high pressure, it can participate in true chemical bonding to form compounds.[1][2] More commonly, helium can be physically entrapped within the lattice of a host material without forming chemical bonds, a phenomenon known as helium inclusion.[3] This guide will explore the key experimental and computational techniques used to differentiate between these two states.

At a Glance: Key Differences

CharacteristicTrue Compound Formation (e.g., Na2He)Helium Inclusion (e.g., He@C60, He-implanted metals)
Nature of Interaction Chemical bonds are formed, involving significant electron redistribution.[4]Primarily van der Waals forces; helium is physically trapped.
Stoichiometry Well-defined and fixed stoichiometry.Variable, dependent on the number of available trapping sites and formation conditions.
Stability Thermodynamically stable under specific conditions (e.g., high pressure).[5][6]Often metastable; helium can be released upon heating.
Bonding Evidence Observable changes in electron localization and bond critical points.[4]No significant alteration of the host's electronic structure.

Experimental Techniques for Differentiation

A multi-technique approach is essential for an unambiguous differentiation between true compound formation and helium inclusion. The following sections detail the principles, expected outcomes, and experimental protocols for key analytical methods.

X-ray Diffraction (XRD)

Principle: XRD probes the crystalline structure of a material. The formation of a new compound results in a unique diffraction pattern, distinct from the parent materials. In contrast, helium inclusion generally causes subtle changes to the host lattice.

Expected Outcomes:

TechniqueTrue Compound (Na2He)Helium Inclusion (He@C60)
XRD Appearance of new diffraction peaks corresponding to a new crystal structure (e.g., fluorite-type for Na2He).[5]Minor shifts in the diffraction peaks of the host lattice due to lattice expansion. No new peaks from a distinct crystalline phase are observed.

Experimental Protocol: High-Pressure XRD in a Diamond Anvil Cell (DAC)

  • Sample Loading: A small amount of the reactant (e.g., sodium) is loaded into a gasket chamber within a diamond anvil cell.[5]

  • Gas Loading: The DAC is placed in a gas-loading system, and helium is introduced as both a reactant and a pressure-transmitting medium.

  • Pressurization: The pressure is gradually increased to the desired level (e.g., >113 GPa for Na2He synthesis).[5]

  • Laser Heating: The sample is heated in situ using a laser to overcome kinetic barriers to reaction.[5]

  • Data Collection: Synchrotron X-ray radiation is directed through the diamond anvils onto the sample. The diffraction pattern is collected on a 2D detector.

  • Data Analysis: The diffraction pattern is integrated to produce a 1D plot of intensity versus 2θ. The peak positions are used to determine the crystal structure and lattice parameters.

Raman Spectroscopy

Principle: Raman spectroscopy probes the vibrational modes of a material. The formation of new chemical bonds will give rise to new Raman-active modes. The confinement of helium within a host lattice can also induce subtle changes in the vibrational spectra of the host.

Expected Outcomes:

TechniqueTrue Compound (Na2He)Helium Inclusion (He-clathrate)
Raman Spectroscopy Appearance of new, distinct Raman peaks associated with the vibrational modes of the new compound. For Na2He, a broad peak around 470 cm⁻¹ has been observed.[6]Shifts in the vibrational modes of the host molecule due to interactions with the entrapped helium. No new peaks corresponding to a He-host bond are typically observed.[7][8]

Experimental Protocol: High-Pressure Raman Spectroscopy

  • Sample Preparation: The sample is loaded into a DAC as described for the XRD experiment.

  • Spectrometer Setup: A Raman spectrometer equipped with a microscope is used to focus a laser beam onto the sample within the DAC.

  • Data Acquisition: The scattered light is collected and passed through a spectrometer to a detector. The Raman spectrum is recorded as a function of pressure.

  • Data Analysis: The positions, intensities, and widths of the Raman peaks are analyzed to identify new vibrational modes or shifts in existing modes.

Thermal Desorption Spectroscopy (TDS)

Principle: TDS measures the release of gas from a material as it is heated in a controlled manner. This technique is particularly useful for characterizing the stability and nature of gas trapping in inclusion compounds. For true compounds, TDS can be used to study decomposition pathways.

Expected Outcomes:

TechniqueTrue Compound (Na2He)Helium Inclusion (He-implanted Tungsten)
Thermal Desorption Decomposition at a specific temperature, releasing helium and the other elemental components. The desorption profile would likely be sharp, corresponding to the breaking of chemical bonds. (Note: Experimental TDS data for Na2He is not readily available due to its high-pressure stability).Helium desorption over a range of temperatures, often with multiple peaks corresponding to different trapping sites (e.g., vacancies, dislocations, grain boundaries).[9][10][11]

Experimental Protocol: Thermal Desorption Spectroscopy

  • Sample Preparation: The material containing included helium (e.g., helium-implanted metal foil) is placed in an ultra-high vacuum (UHV) chamber.[12][13]

  • Heating: The sample is heated at a constant rate (e.g., 10 K/s) using a programmable temperature controller.[13]

  • Detection: A mass spectrometer continuously monitors the partial pressure of the desorbing gas (in this case, helium).

  • Data Analysis: The desorption rate is plotted as a function of temperature. The peak temperatures and shapes provide information about the activation energies for desorption and the nature of the trapping sites.[9]

Computational Modeling

Computational chemistry provides powerful tools to predict the stability of potential compounds and to analyze the nature of chemical bonding.

Density Functional Theory (DFT) and Electron Localization Function (ELF)

Principle: DFT calculations can predict the formation energies of compounds, determining their thermodynamic stability. The Electron Localization Function (ELF) is a method to visualize and quantify the localization of electrons, providing a clear picture of chemical bonding.

Expected Outcomes:

TechniqueTrue Compound (Na2He)Helium Inclusion
DFT/ELF Negative formation enthalpy, indicating thermodynamic stability.[14] ELF analysis shows regions of high electron localization between atoms, indicative of chemical bonds. For Na2He, an interesting feature is the presence of localized electron pairs in the interstices of the crystal lattice.[4][15]Positive formation enthalpy (unfavorable). ELF analysis shows no significant electron sharing or bond formation between helium and the host atoms.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflows for experimental characterization and computational prediction.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis High-Pressure Synthesis (DAC) or Helium Implantation xrd X-ray Diffraction synthesis->xrd Structural Analysis raman Raman Spectroscopy synthesis->raman Vibrational Analysis tds Thermal Desorption Spectroscopy synthesis->tds Thermal Stability compound True Compound? xrd->compound New Diffraction Pattern inclusion Helium Inclusion? xrd->inclusion Lattice Shift raman->compound New Vibrational Modes raman->inclusion Host Mode Shifts tds->compound Sharp Decomposition tds->inclusion Broad Desorption Peaks

Caption: Experimental workflow for differentiating true compound formation from helium inclusion.

computational_workflow cluster_prediction Structure Prediction cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis & Conclusion uspex Crystal Structure Prediction (e.g., USPEX) dft Density Functional Theory (DFT) uspex->dft Candidate Structures elf Electron Localization Function (ELF) dft->elf Electron Density stable Thermodynamically Stable? dft->stable Formation Enthalpy bonding Chemical Bonding? elf->bonding Localization Analysis

Caption: Computational workflow for predicting and characterizing helium compounds.

Conclusion

The differentiation between true compound formation and helium inclusion requires a careful and multi-faceted analytical approach. While XRD and Raman spectroscopy can provide strong evidence for the formation of new chemical species, thermal analysis is invaluable for understanding the nature of helium entrapment in inclusion compounds. Computational modeling, particularly DFT and ELF analysis, offers a predictive and mechanistic understanding that complements experimental findings. By employing the techniques and workflows outlined in this guide, researchers can confidently characterize the nature of helium interactions in novel materials.

References

Comparative Analysis of Sodium Bose-Einstein Condensate Formation with Different Buffer Gases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a Sodium Bose-Einstein Condensate (Na BEC) is a cornerstone of modern atomic physics and quantum simulation. A critical step in this process is the initial cooling of sodium atoms, often achieved through buffer gas cooling. This technique relies on sympathetic cooling, where hot sodium atoms thermalize with a cryogenically cooled, inert buffer gas. The choice of buffer gas significantly impacts the efficiency of cooling, the lifetime of the resulting condensate, and the overall experimental complexity. This guide provides a comparative analysis of the performance of different noble gases—Helium (He), Neon (Ne), and Argon (Ar)—as buffer gases for the creation of Na BEC, supported by available experimental data and theoretical considerations.

Key Performance Metrics: A Comparative Overview

While direct, comprehensive experimental comparisons of different buffer gases for the specific purpose of creating a Sodium BEC are not extensively documented in the literature, we can synthesize data from various experiments on alkali atoms and general principles of buffer gas cooling to provide a comparative analysis. The following table summarizes the key performance parameters for Helium, Neon, and Argon as buffer gases in the context of Na BEC formation.

Performance MetricHelium (He)Neon (Ne)Argon (Ar)
Typical Operating Temperature ~4 K~15 K~40 K
Cooling Efficiency High thermal conductivity at low temperatures allows for efficient heat removal. A larger mass mismatch with Sodium (Na) can lead to a higher number of collisions required for thermalization compared to heavier gases.Potentially higher cooling efficiency per collision due to a more favorable mass ratio with Na. The higher operating temperature, however, means the initial cooled state is at a higher energy.Closest mass to Na among the three, suggesting a very efficient energy transfer per collision. However, its higher freezing point necessitates a significantly higher operating temperature.
Condensate Lifetime Generally allows for longer lifetimes due to lower background gas density at cryogenic temperatures.The higher vapor pressure at its operating temperature can lead to a denser background gas, potentially reducing the lifetime of the magnetically trapped atoms and the final condensate due to collisions.The significantly higher operating temperature and vapor pressure would likely result in a much shorter condensate lifetime due to increased collision rates with the buffer gas atoms.
Three-Body Recombination Lower background density helps in minimizing three-body recombination losses, which are detrimental to BEC formation and stability.The higher density of Ne buffer gas could potentially increase the rate of three-body recombination, a significant loss mechanism for Na BEC.The high density of Ar buffer gas would likely lead to very high three-body recombination rates, making it challenging to achieve and maintain a BEC.
Experimental Complexity Well-established techniques and cryostats are readily available for achieving the required ~4 K temperatures.Requires cryostats capable of reaching and maintaining ~15 K. While achievable, it might be less common than standard 4 K systems. Cryopumping of Ne is also efficient at these temperatures.Maintaining the required ~40 K and managing the higher gas load presents significant experimental challenges.

Experimental Protocols

The general experimental workflow for creating a Na BEC using buffer gas cooling involves several key stages. While specific parameters will vary depending on the chosen buffer gas, the overall methodology remains consistent.

Buffer Gas Cell Preparation and Cooling:

A vacuum chamber containing a buffer gas cell is cooled to the desired cryogenic temperature using a cryocooler. The cell is typically made of a high thermal conductivity material like copper. The chosen buffer gas (He, Ne, or Ar) is continuously flowed into the cell at a controlled rate.

Sodium Atom Introduction:

Hot sodium atoms are introduced into the buffer gas cell. A common method is laser ablation, where a pulsed laser is fired at a solid sodium target within the cell, creating a plume of hot Na atoms.

Thermalization:

The hot sodium atoms collide with the cold buffer gas atoms, losing kinetic energy and thermalizing to the temperature of the buffer gas. The efficiency of this process depends on the collisional cross-sections between sodium and the buffer gas atoms, as well as their mass ratio.

Magnetic Trapping and Buffer Gas Removal:

Once the sodium atoms are cooled, they are captured in a magnetic trap. Simultaneously, the buffer gas is rapidly pumped out of the system. This is crucial for isolating the trapped atoms and preventing further collisions that would limit their lifetime.

Evaporative Cooling to BEC:

The magnetically trapped sodium atoms undergo forced evaporative cooling. This is achieved by selectively removing the most energetic atoms from the trap, leading to a rethermalization of the remaining atoms at a lower temperature. This process is continued until the critical temperature for Bose-Einstein condensation is reached.

Visualizing the Process

To better understand the experimental workflow and the logical relationships in buffer gas cooling, the following diagrams are provided.

Experimental_Workflow cluster_0 Cryogenic Environment cluster_1 Atom Preparation & Cooling cluster_2 Trapping & Condensate Formation Cryostat Cryostat Cooling BufferGasCell Buffer Gas Cell at T_op Cryostat->BufferGasCell Cools to NaSource Sodium Source (e.g., Ablation Target) Thermalization Thermalization of Na atoms NaSource->Thermalization Introduces hot Na BufferGasInlet Buffer Gas Inlet (He, Ne, or Ar) BufferGasInlet->Thermalization Provides cold buffer gas MagneticTrap Magnetic Trapping Thermalization->MagneticTrap Cooled Na atoms Pumping Buffer Gas Removal MagneticTrap->Pumping Concurrent with EvaporativeCooling Evaporative Cooling MagneticTrap->EvaporativeCooling BEC Bose-Einstein Condensate EvaporativeCooling->BEC

Caption: A flowchart illustrating the major stages of producing a Sodium BEC using buffer gas cooling.

Buffer_Gas_Choice_Logic cluster_He Helium (He) cluster_Ne Neon (Ne) cluster_Ar Argon (Ar) He_Temp Low Temp (~4K) He_Cooling Good thermal conductivity He_Temp->He_Cooling He_Lifetime Longer lifetime He_Temp->He_Lifetime Ne_Temp Higher Temp (~15K) Ne_Lifetime Shorter lifetime Ne_Temp->Ne_Lifetime Ne_Cooling Favorable mass ratio Ne_Cooling->Ne_Lifetime Trade-off Ar_Temp High Temp (~40K) Ar_Lifetime Very short lifetime Ar_Temp->Ar_Lifetime Ar_Cooling Efficient energy transfer Ar_Cooling->Ar_Lifetime Trade-off Choice Buffer Gas Selection Choice->He_Temp Choice->Ne_Temp Choice->Ar_Temp

Caption: A diagram showing the trade-offs associated with choosing different noble gases for buffer gas cooling.

Validating Na-He Collisional Cross-Section Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in areas where precise understanding of atomic interactions is critical, the validation of collisional cross-section data is a foundational requirement. This guide provides a comparative overview of theoretical and experimental data for Sodium-Helium (Na-He) collisional cross-sections, offering insights into the methodologies employed for their determination and the level of agreement between different approaches.

Collisional cross-section data is paramount in various scientific and technological fields, including plasma physics, astrophysics, and the development of novel light sources. The interaction between sodium (Na) and helium (He) atoms serves as a fundamental model system for studying atomic collisions. Accurate cross-section values for processes such as elastic scattering, inelastic quenching, and state-to-state transitions are essential for the precise modeling of these systems. This guide aims to consolidate available data to facilitate its validation and application.

Comparison of Na-He Collisional Cross-Section Data

A comprehensive review of the available literature reveals a significant body of theoretical work on Na-He collisional cross-sections, complemented by a more limited set of experimental measurements. The following tables summarize the key findings, providing a basis for comparison between theoretical models and experimental results.

Collision ProcessEnergy RangeData TypeSource (Methodology)Key Findings/Values
Elastic Scattering 10⁻¹³ eV - 10 eVTheoreticalLin et al. (Quantum-mechanical molecular-orbital close-coupling)[1][2][3]Cross-sections calculated, forming a comprehensive dataset for elastic collisions.
Quenching of Na(3p) 10⁻¹³ eV - 10 eVTheoreticalLin et al. (Quantum-mechanical molecular-orbital close-coupling)[1][2][3]Detailed calculations of the quenching cross-sections from the excited Na(3p) state.
Elastic Scattering of Na⁺ 35.94 - 143.75 keVExperimentalParcell et al. (Ion energy-loss spectrometry)[4]While for Na⁺-H collisions, this provides an example of experimental differential cross-section measurements.

Note: Direct experimental data for neutral Na-He scattering cross-sections is sparse in the readily available literature. The theoretical data from Lin et al. provides a critical benchmark for future experimental validation.

Experimental and Theoretical Protocols

The validation of collisional cross-section data relies on a clear understanding of the methodologies used to obtain it. Below are summaries of the key experimental and theoretical approaches.

Experimental Methodology: Ion Energy-Loss Spectrometry

A common experimental technique for determining differential cross-sections is ion energy-loss spectrometry. In this method, a well-collimated ion beam with a known energy is passed through a target gas. The scattered ions are then detected at various angles, and their energy is analyzed. The loss in kinetic energy of the ions provides information about the inelastic processes that have occurred during the collision. The differential cross-section is then determined by measuring the number of ions scattered into a specific solid angle as a function of the scattering angle.

Theoretical Methodology: Quantum-Mechanical Molecular-Orbital Close-Coupling (QMOCC)

The QMOCC method is a powerful theoretical approach for calculating collisional cross-sections. This method involves the following steps:

  • Ab initio calculation of potential energy curves: The interaction potentials between the colliding atoms (e.g., Na and He) for various electronic states are calculated using sophisticated quantum chemistry methods.

  • Calculation of non-adiabatic couplings: The couplings between different electronic states that can be induced by the nuclear motion are determined.

  • Close-coupling scattering calculations: The Schrödinger equation for the nuclear motion is solved using a set of coupled equations that describe the population of the different electronic states during the collision. These calculations yield the probabilities for various elastic and inelastic processes, from which the cross-sections can be derived.

Visualizing the Validation Process

To better understand the workflow of validating collisional cross-section data, the following diagrams illustrate the key processes.

Experimental_Workflow cluster_source Ion/Atom Source cluster_target Target Chamber cluster_detection Detection System IonSource Ion/Atom Source EnergyAnalyzer1 Energy Analyzer IonSource->EnergyAnalyzer1 Collimator1 Collimator EnergyAnalyzer1->Collimator1 TargetCell Gas Target Cell (He) Collimator1->TargetCell Incident Beam (Na) AngleSelector Angle Selector TargetCell->AngleSelector Scattered Particles EnergyAnalyzer2 Energy Analyzer AngleSelector->EnergyAnalyzer2 Detector Detector EnergyAnalyzer2->Detector DataAnalysis Data Analysis (Cross-Section Calculation) Detector->DataAnalysis Signal

Experimental workflow for measuring collisional cross-sections.

Validation_Logic cluster_theoretical Theoretical Calculation cluster_experimental Experimental Measurement PotentialCalc Calculate Potential Energy Curves CouplingCalc Calculate Non-adiabatic Couplings PotentialCalc->CouplingCalc ScatteringCalc Perform Close-Coupling Scattering Calculations CouplingCalc->ScatteringCalc TheoreticalData Theoretical Cross-Sections ScatteringCalc->TheoreticalData Validation Validation (Comparison) TheoreticalData->Validation Experiment Perform Scattering Experiment DataAnalysis Analyze Experimental Data Experiment->DataAnalysis ExperimentalData Experimental Cross-Sections DataAnalysis->ExperimentalData ExperimentalData->Validation ModelRefinement Model Refinement Validation->ModelRefinement Discrepancies ModelRefinement->PotentialCalc

Logical flow for the validation of collisional cross-section data.

References

A Comparative Analysis of the Insulating Properties of Na₂He and Pure Sodium at High Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The recent discovery of the stable compound disodium (B8443419) helide (Na₂He) at high pressures has opened new avenues in materials science, challenging the long-held belief of helium's chemical inertness. This guide provides a comparative analysis of the insulating properties of Na₂He and the high-pressure electride phase of pure sodium (hP4-Na), offering insights supported by theoretical predictions and experimental observations.

Introduction to High-Pressure Electrides

Under extreme pressures, materials can exhibit extraordinary properties. Both Na₂He and a high-pressure phase of pure sodium (hP4-Na) transform into electrides—a class of materials where electrons are localized in interstitial sites, effectively acting as anions. This localization of electrons is responsible for their insulating behavior. Na₂He becomes stable at pressures exceeding 113 GPa, while pure sodium transitions to the insulating hP4 phase at approximately 200 GPa.[1]

Quantitative Comparison of Insulating Properties

The primary indicator of a material's insulating property is its electronic band gap. Theoretical calculations provide the most comprehensive data for comparing Na₂He and hP4-Na at various pressures. Experimental data on electrical resistivity and thermal conductivity for these materials at such extreme conditions are currently limited in the scientific literature.

Table 1: Comparison of Theoretical Band Gap Energies at High Pressures

Pressure (GPa)Na₂He Band Gap (eV) (Theoretical)hP4-Na Band Gap (eV) (Theoretical)
~200> 1.8~1.3
260Not explicitly calculated1.258
300~2.7Not explicitly calculated
320Not explicitly calculated1.808
400Not explicitly calculated2.473
500> 4.0Not explicitly calculated
600Not explicitly calculated3.932

Note: The band gap values for Na₂He are extrapolated from graphical representations in theoretical studies. Both materials show a trend of an increasing band gap with increasing pressure, indicating they become better insulators at higher pressures.

Theoretical studies suggest that Na₂He possesses a wider band gap than hP4-Na at pressures below 230 GPa, making it a potentially better insulator in that pressure regime.[1][2] The optical transparency of hP4-Na has been experimentally confirmed, which is consistent with its wide band gap.[1] While Na₂He is also predicted to be optically transparent, experimental verification has been challenging due to the presence of unreacted sodium in the samples.[1]

Experimental Protocols

The synthesis and characterization of both Na₂He and hP4-Na are conducted under extreme conditions using a diamond anvil cell (DAC).

1. Synthesis of Na₂He and hP4-Na:

  • Apparatus: A diamond anvil cell (DAC) is used to generate the necessary high pressures.

  • Sample Loading:

    • For Na₂He, a small piece of pure sodium is loaded into the sample chamber of the DAC, which is then filled with helium, serving as both a reactant and a pressure-transmitting medium.[3]

    • For hP4-Na, pure sodium is loaded into the DAC, typically with a pressure-transmitting medium like helium or neon to ensure hydrostatic conditions.

  • Pressurization: The DAC is gradually compressed to the target pressure. Na₂He formation is observed above 113 GPa.[4] The hP4 phase of sodium appears at pressures around 200 GPa.

  • Laser Heating: To overcome the kinetic barrier for the reaction between sodium and helium to form Na₂He, in-situ laser heating is employed. The sample is heated to temperatures often exceeding 1500 K.[3]

2. Characterization of Insulating Properties:

  • Structural Analysis: Synchrotron X-ray diffraction (XRD) is used in-situ to identify the crystal structures of Na₂He (fluorite-type) and hP4-Na and to confirm their formation.[3]

  • Band Gap Measurement: The band gap of these materials at high pressure can be experimentally determined through optical absorption or reflection measurements. The onset of optical absorption corresponds to the band gap energy.

  • Electrical Resistivity Measurement: In-situ four-probe electrical resistivity measurements can be performed within the DAC. This involves integrating microelectrodes onto the diamond anvils.

  • Thermal Conductivity Measurement: Measuring thermal conductivity at extreme pressures within a DAC is challenging. Techniques often involve creating a steady-state temperature gradient across the sample with a laser and measuring the temperature profile, from which thermal conductivity can be calculated.

Diagram of the Experimental Workflow for High-Pressure Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization In-situ Characterization Sample Loading Sample Loading Pressurization Pressurization Sample Loading->Pressurization Compress in DAC Laser Heating Laser Heating Pressurization->Laser Heating Overcome Kinetic Barrier (for Na₂He) Structural Analysis (XRD) Structural Analysis (XRD) Laser Heating->Structural Analysis (XRD) Confirm Phase Optical Measurements Optical Measurements Structural Analysis (XRD)->Optical Measurements Determine Band Gap Electrical Measurements Electrical Measurements Structural Analysis (XRD)->Electrical Measurements Measure Resistivity Thermal Measurements Thermal Measurements Structural Analysis (XRD)->Thermal Measurements Measure Conductivity

Caption: Experimental workflow for the synthesis and characterization of high-pressure materials.

Signaling Pathways and Logical Relationships

The insulating nature of both Na₂He and hP4-Na arises from the pressure-induced localization of valence electrons into the interstitial sites of their crystal lattices, a phenomenon central to the formation of electrides.

Diagram of the Relationship between Pressure, Structure, and Insulating Properties

logical_relationship cluster_conditions Conditions cluster_materials Materials cluster_phases Resulting Phases cluster_properties Electronic Properties High Pressure High Pressure Pure Sodium (Na) Pure Sodium (Na) High Pressure->Pure Sodium (Na) Sodium + Helium (Na + He) Sodium + Helium (Na + He) High Pressure->Sodium + Helium (Na + He) hP4-Na hP4-Na Pure Sodium (Na)->hP4-Na >200 GPa Na₂He Na₂He Sodium + Helium (Na + He)->Na₂He >113 GPa Electron Localization Electron Localization hP4-Na->Electron Localization Na₂He->Electron Localization Insulating Behavior (Wide Band Gap) Insulating Behavior (Wide Band Gap) Electron Localization->Insulating Behavior (Wide Band Gap)

Caption: Pressure-induced formation of insulating electrides from sodium and a sodium-helium mixture.

References

A Researcher's Guide to Cross-Validation of Computational and Experimental Data for Na-He Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of computational models against experimental data is a cornerstone of scientific advancement. This guide provides a comparative framework for the cross-validation of computational and experimental data specifically for Sodium-Helium (Na-He) interaction systems. By objectively presenting methodologies and data, this guide aims to facilitate a deeper understanding of the predictive power of computational models and the intricacies of experimental measurements for this fundamental atomic interaction.

The interaction between alkali metals and noble gases, such as the Sodium-Helium (Na-He) system, serves as a crucial benchmark for testing and refining our understanding of interatomic forces. Computational models, particularly those based on ab initio quantum chemistry, provide a theoretical framework for predicting the potential energy surfaces that govern these interactions.[1] In parallel, experimental techniques, such as ion mobility spectrometry and atomic scattering experiments, offer tangible data on properties like collision cross-sections and transport coefficients that are direct consequences of these underlying potentials. The synergy between these two approaches, through a process of cross-validation, is essential for building robust and predictive models of molecular systems.

Data Presentation: A Comparative Analysis

Table 1: Comparison of Calculated and Experimental Collision Cross Sections (CCS) for Na⁺ in He

Computational MethodBasis SetCalculated CCS (Ų)Experimental CCS (Ų)Percent DifferenceReference
Coupled Cluster [CCSD(T)]aug-cc-pVTZValueValueValue[Hypothetical]
Density Functional Theory (B3LYP)6-311++G(d,p)ValueValueValue[Hypothetical]
Møller-Plesset Perturbation Theory (MP2)cc-pVQZValueValueValue[Hypothetical]

Note: The values in this table are hypothetical placeholders, as a direct tabular comparison was not found in the initial search. The structure is representative of how such data should be presented.

Table 2: Comparison of Calculated and Experimental Zero-Field Reduced Mobility (K₀) of Na⁺ in He

Computational MethodPotential Energy SurfaceCalculated K₀ (cm²/V·s)Experimental K₀ (cm²/V·s)Percent DifferenceReference
Quantum Scattering CalculationAb initio PESValueValueValue[Hypothetical]
Classical Trajectory SimulationAb initio PESValueValueValue[Hypothetical]

Note: The values in this table are hypothetical placeholders. The structure is representative of how such data should be presented.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality data for validation. Below are methodologies for key experiments relevant to the Na-He system.

Ion Mobility Spectrometry (IMS) for Collision Cross Section (CCS) Measurement

Ion mobility spectrometry measures the drift time of an ion through a buffer gas under the influence of a weak electric field. This drift time is related to the ion's collision cross-section with the buffer gas atoms.

Methodology:

  • Ion Generation: Na⁺ ions are generated using an electrospray ionization (ESI) or a similar ion source.

  • Drift Tube: The ions are introduced into a drift tube filled with helium gas at a precisely controlled pressure and temperature.

  • Electric Field: A uniform, weak electric field is applied along the axis of the drift tube.

  • Drift Time Measurement: The time it takes for the ions to traverse the length of the drift tube is measured using a detector at the exit.

  • CCS Calculation: The collision cross-section is calculated from the measured drift time using the Mason-Schamp equation, which relates the ion mobility to the collision integral, a quantity dependent on the ion-neutral interaction potential. The use of different drift gases can alter the separation factors in ion mobility spectrometry.[2]

Atomic Beam Scattering for Differential Cross Section (DCS) Measurement

Atomic beam scattering experiments provide detailed information about the angular distribution of scattered particles, which is highly sensitive to the shape of the interaction potential.

Methodology:

  • Beam Generation: A monoenergetic beam of sodium atoms is produced.

  • Scattering Chamber: The sodium beam is directed into a scattering chamber containing helium gas at a low pressure.

  • Collision: The sodium atoms collide with the helium atoms.

  • Detection: A detector that can be moved to different angles measures the number of sodium atoms scattered at each angle.

  • DCS Calculation: The differential cross-section is determined from the measured angular distribution of the scattered atoms.

Mandatory Visualization

To visually articulate the logical flow of the cross-validation process and the fundamental interactions within the Na-He system, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_computational Computational Pathway cluster_experimental Experimental Pathway cluster_validation Validation comp_start Define Na-He System pes_calc Calculate Potential Energy Surface (PES) (e.g., CCSD(T)) comp_start->pes_calc prop_calc Calculate Observable Properties (e.g., CCS, Mobility) pes_calc->prop_calc comparison Compare Computational and Experimental Data prop_calc->comparison exp_start Prepare Na-He System measurement Measure Observable Properties (e.g., IMS, Scattering) exp_start->measurement exp_data Acquire Experimental Data measurement->exp_data exp_data->comparison discrepancy Analyze Discrepancies comparison->discrepancy refinement Refine Computational Model or Experimental Setup discrepancy->refinement Iterate refinement->comp_start refinement->exp_start

A workflow diagram illustrating the cross-validation process.

NaHeInteraction cluster_system Na-He Interaction System cluster_properties Governed Properties Na Na⁺ He He Na->He Interaction Potential V(r) NaHe_Interaction ccs Collision Cross Section (σ) mobility Ion Mobility (K) dcs Differential Cross Section (dσ/dΩ) NaHe_Interaction->ccs NaHe_Interaction->mobility NaHe_Interaction->dcs

Key physical interactions and parameters in a Na-He system.

References

Unlocking Helium's Reactivity: A Comparative Guide to the Predicted Stability of Na₂HeO and Na₂He

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in noble gas chemistry has been opened with the theoretical prediction and subsequent experimental confirmation of a stable compound of sodium and helium, Na₂He, under high pressure. Building on this discovery, computational studies have further predicted the existence of a related compound, Na₂HeO. This guide provides a comprehensive comparison of the predicted stability of Na₂HeO and Na₂He, offering valuable insights for researchers and scientists in the fields of materials science and drug development. The data presented is based on cutting-edge computational predictions, as experimental synthesis of Na₂HeO has not yet been reported.

Quantitative Stability Comparison

The primary determinant of the stability of these compounds under extreme conditions is pressure. Computational studies utilizing the ab initio evolutionary algorithm USPEX have predicted the pressures at which these compounds become thermodynamically stable.

CompoundPredicted Pressure of Stability (GPa)
Na₂He> 113[1][2]
Na₂HeO> 15[1][3]

Predicted Crystal Structures

Both Na₂He and the predicted Na₂HeO are expected to adopt a fluorite-type crystal structure[1][4]. In this arrangement, the helium atoms occupy the crystallographic positions typically held by anions, while the sodium (and in the case of Na₂HeO, oxygen) atoms form the cation sublattice. The stability of Na₂He is attributed to its nature as an electride, where localized electron pairs in the interstitial sites of the crystal lattice act as anions[5][6]. It is theorized that Na₂HeO shares this electride character.

Experimental Protocols

Synthesis of Na₂He

The experimental synthesis of Na₂He was achieved using a laser-heated diamond anvil cell (DAC)[2][4]. The general protocol is as follows:

  • Sample Loading: A sample of sodium (Na) is loaded into the sample chamber of a diamond anvil cell along with a pressure-transmitting medium, which in this case was helium (He) itself. A tungsten (W) marker can be included for pressure determination[4].

  • Compression: The diamond anvils are compressed to achieve the target pressure, monitored using techniques such as Raman spectroscopy of the stressed diamond tips or X-ray diffraction of the pressure marker[4].

  • Laser Heating: While under high pressure, the sample is heated to high temperatures (e.g., >1500 K at 140 GPa) using a laser[4]. This promotes the reaction between sodium and helium.

  • Characterization: The formation of the new compound is confirmed in situ using synchrotron X-ray diffraction (XRD)[4]. The crystal structure and its pressure-volume equation of state can be determined from the diffraction patterns.

As of now, Na₂HeO has not been experimentally synthesized, but a similar high-pressure, high-temperature approach would likely be the starting point for any future synthesis attempts.

Logical Workflow for Stability Prediction

The prediction of these novel compounds relies on a sophisticated computational workflow. The following diagram illustrates the key steps involved in the theoretical prediction of the stability of Na₂He and Na₂HeO.

Stability_Prediction_Workflow cluster_input Input Parameters cluster_computation Computational Engine cluster_analysis Stability Analysis cluster_output Predicted Output elements Chemical Elements (Na, He, O) uspex USPEX Evolutionary Algorithm elements->uspex pressure Pressure Range (e.g., 0-500 GPa) pressure->uspex dft Density Functional Theory (DFT) Calculations uspex->dft Candidate Structures enthalpy Calculate Formation Enthalpy dft->enthalpy Total Energies convex_hull Construct Convex Hull enthalpy->convex_hull stable_compounds Identify Stable Compounds (Na₂He, Na₂HeO) convex_hull->stable_compounds phonons Phonon Calculations (Dynamical Stability) stable_compounds->phonons stability_pressure Determine Pressure of Stability stable_compounds->stability_pressure

Computational workflow for predicting the stability of Na-He compounds.

Comparative Analysis and Future Outlook

The computational predictions present a compelling case for the existence of Na₂HeO and suggest it may be more readily achievable in a laboratory setting than Na₂He due to its significantly lower predicted stabilization pressure. The presence of oxygen appears to play a crucial role in stabilizing the Na-He lattice at less extreme conditions.

The confirmation of Na₂He has already challenged the long-held belief of helium's chemical inertness. The potential synthesis of Na₂HeO would further expand our understanding of chemistry under high pressure and the surprising reactivity of noble gases. Future research will undoubtedly focus on the experimental verification of Na₂HeO's existence. Success in this endeavor would not only validate the predictive power of current computational models but also open up new avenues for the synthesis of novel materials with unique electronic and structural properties. The insights gained from studying these simple yet exotic compounds could have far-reaching implications, from fundamental chemistry to planetary science, where such high-pressure conditions are prevalent.

References

Safety Operating Guide

Proper Disposal Procedures for Helium and Sodium in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of helium and sodium, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure laboratory safety and regulatory compliance.

Helium Gas Cylinder Disposal

Helium, while non-toxic and inert, is stored under high pressure in cylinders, posing a significant physical hazard if mishandled. Improper disposal can endanger waste management personnel.[1][2]

Before initiating the disposal process, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.[1][3] Keep the cylinder away from heat sources and open flames.[1]

The primary goal is to ensure the cylinder is completely empty and poses no pressure hazard before it enters the waste stream.[1][4]

  • Empty the Cylinder : Ensure all helium has been safely used or discharged.[1] To empty the cylinder, fully open the valve by turning it counter-clockwise and then press down on the nozzle until the hissing sound stops, indicating the tank is empty.[2][4]

  • Remove the Nozzle : Once empty, unscrew and remove the nozzle.[3][4]

  • Puncture the Rupture Disc : For non-refillable cylinders, this step is crucial for safety. Place the tip of a flat-head screwdriver on the rupture disc on the shoulder of the tank and lightly tap it with a hammer to create a puncture.[2][4]

  • Mark the Cylinder : Clearly write "EMPTY" on the cylinder with a permanent marker and draw a circle around the punctured disc to indicate it is safe to handle.[2][4][5]

  • Dispose According to Local Regulations : Disposal options vary by location.[1][3]

    • Return to Supplier : Many gas suppliers have take-back programs for empty cylinders.[1]

    • Recycling Center : Contact your local steel or metal recycling center to see if they accept empty, punctured cylinders.[4][6]

    • Hazardous Waste Disposal : If other options are unavailable, or if the cylinder is large (greater than 5 gallons), it may need to be taken to a household hazardous waste facility.[5]

    • Regular Trash : Small, empty cylinders (less than 5 gallons) may sometimes be disposed of in the regular trash, but always confirm with your local waste authority first.[5]

The following table summarizes the key steps for helium cylinder disposal:

StepActionSafety Precaution
1Verify Empty Work in a well-ventilated area.
2Remove Nozzle Ensure the cylinder is fully depressurized first.
3Puncture Rupture Disc Wear safety glasses and gloves.
4Mark as "EMPTY" Use a permanent marker for clear visibility.
5Dispose/Recycle Follow local regulations and institutional protocols.

Below is a workflow diagram for the disposal of helium cylinders.

HeliumDisposalWorkflow start Start: Empty Helium Cylinder check_empty Is the cylinder completely empty? start->check_empty release_pressure Safely release all residual pressure in a well-ventilated area. check_empty->release_pressure Yes remove_nozzle Unscrew and remove the nozzle. release_pressure->remove_nozzle puncture_disc Puncture the rupture disc on the cylinder's shoulder. remove_nozzle->puncture_disc mark_empty Clearly mark the cylinder as 'EMPTY'. puncture_disc->mark_empty check_local_reg Check local and institutional regulations for disposal. mark_empty->check_local_reg return_supplier Return to supplier. check_local_reg->return_supplier Supplier Take-Back Program recycle Take to a designated recycling center. check_local_reg->recycle Local Recycling Available hazardous_waste Dispose of as hazardous waste through EH&S. check_local_reg->hazardous_waste No Other Options end End return_supplier->end recycle->end hazardous_waste->end

Caption: Workflow for the safe disposal of helium cylinders.

Sodium Metal Disposal

Sodium is a highly reactive alkali metal that reacts violently with water to produce flammable hydrogen gas and corrosive sodium hydroxide (B78521).[7][8] All waste sodium must be treated as hazardous waste.[9][10]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and appropriate gloves when handling sodium.[11]

  • Storage : Store all scraps of sodium waste in a clearly labeled bottle under mineral oil to prevent reaction with air and moisture.[9][10] Store this container away from water, acids, and oxidizing agents.[8][10]

  • Engineering Controls : All work with sodium, including disposal procedures, must be conducted in a certified chemical fume hood.[10]

  • Fire Safety : A Class D fire extinguisher (for combustible metals) or a bucket of dry sand must be available in the immediate vicinity.[8][12] Do NOT use water, CO2, or standard ABC fire extinguishers on a sodium fire. [7][8]

For small scraps of sodium, in-lab neutralization is the preferred method to reduce the hazards of storing reactive waste.[9][10] This procedure must only be performed by trained personnel.

Objective: To safely convert reactive sodium metal into a less hazardous, water-soluble solution for disposal.

Materials:

  • Scraps of sodium metal

  • 95% Ethanol (B145695) or Isopropanol

  • Deionized water

  • Erlenmeyer flask

  • Stir bar and stir plate (optional, for larger quantities)

  • Tweezers

Procedure:

  • Preparation : Ensure the fume hood is free of all flammable materials.[10] Place an Erlenmeyer flask inside a secondary container (like a crystallizing dish) within the fume hood.[10]

  • Alcohol Addition : Add an appropriate amount of 95% ethanol to the flask. A general rule is to use approximately 20 mL of ethanol for every 1 gram of sodium.[10]

  • Sodium Addition : Using tweezers, add small pieces of sodium to the ethanol one at a time.[10] Add the sodium at a rate that does not cause the solvent to boil violently.[10] Hydrogen gas will be generated during this step.[10]

  • Complete Reaction : Allow the reaction to proceed until all the sodium has visually disappeared.[10] The reaction forms sodium ethoxide.

  • Water Addition : Once the initial reaction subsides, cautiously add small amounts of water to the solution while swirling the flask.[10] This step is critical as it converts the sodium ethoxide to sodium hydroxide and quenches any small, unreacted pieces of sodium that might be trapped.[10]

  • Final Disposal : The resulting solution of sodium hydroxide in an ethanol/water mixture must be placed in a designated hazardous waste container, properly labeled, and given to your institution's Environmental Health & Safety (EH&S) department for final disposal.[10]

The following table summarizes the key quantitative data for the sodium neutralization protocol:

ReagentQuantity per Gram of SodiumPurpose
95% Ethanol~20 mLTo react with sodium in a controlled manner.
WaterAdded in small portions after initial reactionTo neutralize sodium ethoxide and any residual sodium.

Below is a workflow diagram for the disposal of sodium metal.

SodiumDisposalWorkflow start Start: Sodium Metal Waste storage Store sodium scraps under mineral oil in a labeled, sealed container. start->storage ppe Don appropriate PPE (goggles, gloves, lab coat). storage->ppe fume_hood Work inside a certified chemical fume hood. ppe->fume_hood prepare_reaction Prepare flask with ~20mL of 95% ethanol per gram of sodium. fume_hood->prepare_reaction add_sodium Slowly add small pieces of sodium to the ethanol. prepare_reaction->add_sodium reaction Allow reaction to complete (sodium dissolves, H2 evolves). add_sodium->reaction add_water Cautiously add water in small portions to quench. reaction->add_water waste_container Transfer final solution to a labeled hazardous waste container. add_water->waste_container ehs_disposal Arrange for pickup by Environmental Health & Safety (EH&S). waste_container->ehs_disposal end End ehs_disposal->end

Caption: Workflow for the safe disposal of sodium metal.

References

Essential Safety and Logistical Information for Handling Helium and Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety protocols, personal protective equipment (PPE) guidelines, and operational and disposal plans for handling helium and sodium in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Data Presentation: Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize the risks associated with handling helium and sodium. The following tables summarize the recommended PPE for various operations.

Table 1: Personal Protective Equipment for Handling Helium

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection & Monitoring
Handling Gaseous Helium Cylinders Safety glasses with side shields.Leather or work gloves for cylinder handling.[1]Closed-toe shoes.[2]Not generally required in well-ventilated areas.
Transferring/Handling Liquid Helium Full face shield over safety glasses.[3][4]Cryogenically rated, loose-fitting, insulated gloves.[4][5]Long-sleeved shirt or lab coat, and pants without cuffs.[4] Safety shoes are recommended.[4]Oxygen monitor to ensure oxygen levels remain above 19.5%.

Table 2: Personal Protective Equipment for Handling Sodium Metal

OperationEye/Face ProtectionHand ProtectionBody ProtectionEmergency Equipment
Handling Solid Sodium (Cutting, Weighing) Chemical splash goggles and a face shield.Dry, chemical-resistant gloves (e.g., nitrile or neoprene). Nitrile gloves show excellent resistance to sodium hydroxide (B78521) (breakthrough time >480 minutes for 40-50% solutions).[6][7]Flame-retardant laboratory coat and a chemical-resistant apron.Class D fire extinguisher, dry sand, or soda ash readily available.
Cleaning Sodium Residue Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., nitrile, neoprene).Flame-retardant laboratory coat.Class D fire extinguisher, dry sand, or soda ash readily available.

Experimental Protocols: Handling and Disposal Procedures

Adherence to established protocols is essential for the safe handling and disposal of helium and sodium.

Helium Handling Protocol

1. Cylinder Handling and Storage (Gaseous Helium):

  • Inspection: Before use, inspect the cylinder and regulator for any signs of damage.

  • Transport: Always use a cylinder cart to move helium cylinders. Keep the cylinder cap on when not in use.

  • Storage: Store cylinders in a well-ventilated, secure area, away from heat or direct sunlight. Cylinders must be stored upright and secured with chains or straps.

  • Usage: Use a regulator approved for helium. Check for leaks using a soapy water solution.

2. Liquid Helium Transfer:

  • Ventilation: Perform all transfers of liquid helium in a well-ventilated area to prevent oxygen displacement and asphyxiation. A minimum of six air changes per hour is suggested.[8]

  • PPE: Always wear the appropriate PPE as outlined in Table 1, including a face shield, cryogenic gloves, and proper body covering.[8]

  • Transfer Lines: Use vacuum-jacketed transfer lines designed for cryogenic liquids.

  • Procedure: Transfer liquid helium slowly to minimize boiling and splashing. Avoid trapping liquid helium between two closed valves, as the pressure buildup from vaporization can cause an explosion.

  • Monitoring: Use an oxygen monitor to ensure the oxygen level in the room remains above 19.5%.

Sodium Handling Protocol

1. Preparation and Handling:

  • Work Area: Ensure the work area (preferably a fume hood or glove box) is completely dry and free of water.[3]

  • Emergency Equipment: Have a Class D fire extinguisher, dry sand, or soda ash immediately accessible. Do NOT use water, carbon dioxide, or halogenated extinguishers on a sodium fire.

  • PPE: Wear all PPE as specified in Table 2.

  • Handling: Sodium is typically stored under mineral oil. Use dry forceps or tongs to handle sodium pieces. To cut sodium, place it on a dry watch glass or ceramic tile and use a dry scalpel or knife. Immediately return unused sodium to its storage container, ensuring it is submerged in mineral oil.

2. Disposal of Sodium Metal (Neutralization):

  • Location: Conduct this procedure in a certified chemical fume hood.

  • PPE: Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves.

  • Procedure:

    • Cut the sodium metal into small pieces.

    • In a flask, cover the sodium scraps with a dry, inert solvent like toluene (B28343) or heptane.

    • Slowly and carefully add a less reactive alcohol, such as isopropanol (B130326) or tert-butanol, to the mixture in small increments. The reaction generates hydrogen gas, which is flammable.

    • Once the reaction with the less reactive alcohol is complete, a more reactive alcohol like ethanol (B145695) can be slowly added.

    • After all the sodium has reacted, very slowly add water dropwise to quench any remaining residue.

    • The resulting solution can be neutralized with a dilute acid (e.g., hydrochloric acid) and disposed of as hazardous waste according to institutional guidelines.

Visualizations: Workflow Diagrams

The following diagrams illustrate the logical workflows for handling helium and sodium safely.

HeliumHandlingWorkflow cluster_prep Preparation cluster_handling Handling/Transfer cluster_post Post-Handling prep_area Ensure Well-Ventilated Area check_ppe Don Appropriate PPE (Cryo-gloves, Face Shield, etc.) prep_area->check_ppe inspect_equip Inspect Cylinder, Regulator, and Transfer Lines check_ppe->inspect_equip check_monitor Verify Oxygen Monitor is Functional inspect_equip->check_monitor secure_cyl Secure Cylinder check_monitor->secure_cyl connect_reg Connect Regulator/Transfer Line secure_cyl->connect_reg transfer Slowly Transfer Liquid Helium connect_reg->transfer monitor_o2 Continuously Monitor Oxygen Levels (>19.5%) transfer->monitor_o2 disconnect Disconnect Equipment monitor_o2->disconnect store_cyl Store Cylinder Securely disconnect->store_cyl clean_area Clean Work Area store_cyl->clean_area

Caption: Workflow for Safe Handling of Liquid Helium.

SodiumHandlingDisposalWorkflow cluster_prep_sodium Preparation cluster_handling_sodium Handling cluster_disposal_sodium Disposal (Neutralization) prep_area_na Prepare Dry Work Area (Fume Hood/Glove Box) check_ppe_na Don Appropriate PPE (Flame-Retardant Coat, Goggles, etc.) prep_area_na->check_ppe_na emergency_equip Verify Class D Extinguisher and Sand are Available check_ppe_na->emergency_equip handle_na Handle Sodium with Dry Tools emergency_equip->handle_na cut_na Cut Sodium on Dry Surface handle_na->cut_na store_na Return Unused Sodium to Oil Storage cut_na->store_na add_solvent Place Sodium Scraps in Inert Solvent cut_na->add_solvent For Disposal add_alcohol Slowly Add Isopropanol/tert-Butanol add_solvent->add_alcohol add_etoh Slowly Add Ethanol add_alcohol->add_etoh add_water Cautiously Add Water Dropwise add_etoh->add_water neutralize Neutralize with Dilute Acid add_water->neutralize dispose_waste Dispose as Hazardous Waste neutralize->dispose_waste

Caption: Workflow for Safe Handling and Disposal of Sodium Metal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.